4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-prop-2-enyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-6-17-13(15-16-14(17)21)9-7-10(18-2)12(20-4)11(8-9)19-3/h5,7-8H,1,6H2,2-4H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLSGGCWPZUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972070 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-66-1 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details a robust synthetic methodology, outlines rigorous characterization protocols, and provides insights into the underlying chemical principles. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and validate this promising molecule for further investigation.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a privileged scaffold in the design of therapeutically active agents. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a diverse chemical space with a broad spectrum of pharmacological activities.[1][2] These compounds are known to interact with various biological targets, and their continued exploration is a vibrant area of research.[1] The target molecule of this guide, this compound, combines the established pharmacophore of the triazole-thiol ring with an allyl group, which can participate in various chemical transformations, and a 3,4,5-trimethoxyphenyl moiety, a structural feature present in several known bioactive compounds.
Synthetic Strategy: A Stepwise Approach
The synthesis of this compound is achieved through a well-established multi-step sequence, beginning with the readily available 3,4,5-trimethoxybenzoic acid. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the target compound.
Step 1: Esterification of 3,4,5-Trimethoxybenzoic Acid
The initial step involves the Fischer esterification of 3,4,5-trimethoxybenzoic acid to its corresponding methyl ester. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid functionality for the subsequent step.
Protocol:
-
To a solution of 3,4,5-trimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4,5-trimethoxybenzoate.
Step 2: Hydrazinolysis of the Ester
The methyl ester is then converted to the corresponding hydrazide through reaction with hydrazine hydrate. This step introduces the nitrogen nucleophile necessary for the formation of the triazole ring.
Protocol:
-
Dissolve methyl 3,4,5-trimethoxybenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours, during which the product, 3,4,5-trimethoxybenzohydrazide, will precipitate out of the solution.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the product with cold ethanol and dry to obtain the pure hydrazide.
Step 3: Formation of the Thiosemicarbazide Intermediate
The key C-N and C=S bonds are formed in this step by the reaction of the hydrazide with allyl isothiocyanate. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.
Protocol:
-
Suspend 3,4,5-trimethoxybenzohydrazide in absolute ethanol.
-
Add an equimolar amount of allyl isothiocyanate to the suspension.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature, which should induce precipitation of the N'-allyl-3,4,5-trimethoxybenzohydrazidecarbothioamide.
-
Filter the solid, wash with cold ethanol, and dry.
Step 4: Base-Catalyzed Intramolecular Cyclization
The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to form the desired 1,2,4-triazole-3-thiol. The base facilitates the deprotonation and subsequent nucleophilic attack to close the ring.
Protocol:
-
Suspend the N'-allyl-3,4,5-trimethoxybenzohydrazidecarbothioamide in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.
-
The product, this compound, will precipitate from the solution.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Rigorous Characterization of the Final Compound
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the key functional groups present in the molecule.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H (aromatic and vinyl) |
| ~2950-2850 | C-H (aliphatic) |
| ~2600-2550 | S-H (thiol) |
| ~1600-1580 | C=N (triazole ring) |
| ~1500-1400 | C=C (aromatic) |
| ~1250-1200 | C-N (triazole ring) |
| ~1150-1000 | C-O (methoxy) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5-14.0 | singlet | 1H | SH (thiol) |
| ~7.0-7.2 | singlet | 2H | Aromatic protons |
| ~5.8-6.0 | multiplet | 1H | -CH= (allyl) |
| ~5.0-5.2 | multiplet | 2H | =CH₂ (allyl) |
| ~4.5-4.7 | doublet | 2H | -CH₂- (allyl) |
| ~3.7-3.9 | singlet | 9H | -OCH₃ (trimethoxy) |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=S (thione tautomer) |
| ~150-155 | C5 of triazole |
| ~150-155 | Aromatic carbons attached to methoxy |
| ~138-142 | Aromatic carbon (C4 of phenyl) |
| ~130-135 | -CH= (allyl) |
| ~120-125 | Aromatic carbon (C1 of phenyl) |
| ~115-120 | =CH₂ (allyl) |
| ~105-110 | Aromatic carbons (C2, C6 of phenyl) |
| ~60 | -OCH₃ (para-methoxy) |
| ~56 | -OCH₃ (meta-methoxy) |
| ~45-50 | -CH₂- (allyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.
Expected Data (Electrospray Ionization - ESI): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₄H₁₇N₃O₃S.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this compound for further investigation in drug discovery and development programs. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a source of novel bioactive molecules, and the compound detailed herein represents a valuable addition to this important class of heterocycles.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. Retrieved January 16, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2018). European Journal of Medicinal Chemistry, 157, 1135-1179. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco, 59(4), 255-259. [Link]
-
Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. (2017). Minia Journal of Medical Research, 28(1), 76-78. [Link]
Sources
One-Pot Synthesis of Substituted 4H-1,2,4-triazole-3-thiols: A Technical Guide for Researchers
Abstract
Substituted 4H-1,2,4-triazole-3-thiols represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the one-pot synthesis methodologies for this versatile heterocyclic system. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings of key synthetic strategies, offering field-proven insights into experimental choices and their causal relationships. The guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate upon them. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 4H-1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring, particularly when functionalized with a thiol group, is a privileged structure in the design of bioactive molecules. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the thiol group provides a key point for further structural modifications, allowing for the generation of diverse chemical libraries for drug discovery programs. The one-pot synthesis approach offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate isolation and purification steps.
Core Synthetic Strategies: A Mechanistic Perspective
The most prevalent and robust one-pot syntheses of 4H-1,2,4-triazole-3-thiols revolve around the cyclization of thiosemicarbazide derivatives. The choice of starting materials and reaction conditions dictates the substitution pattern of the final triazole ring.
From Carboxylic Acid Hydrazides and Isothiocyanates
This is a widely employed and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction proceeds through an intermediate 1-acyl-4-substituted thiosemicarbazide, which then undergoes intramolecular cyclization.
Causality Behind Experimental Choices:
-
The Intermediate: The initial reaction between a carboxylic acid hydrazide and an isothiocyanate forms the crucial thiosemicarbazide intermediate. This reaction is typically carried out in a protic solvent like ethanol to facilitate the nucleophilic attack of the hydrazide on the electrophilic carbon of the isothiocyanate.[4]
-
The Cyclization: The key step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide. The base, commonly sodium hydroxide or potassium hydroxide, deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.[1][5][6] The use of a basic medium is critical for this cyclization pathway.[7]
Logical Relationship Diagram:
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Spectroscopic analysis (NMR, IR, Mass Spec) of trimethoxyphenyl triazole thiol.
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its broad spectrum of pharmacological activities.[1] The functionalization of this heterocycle, particularly with moieties like the trimethoxyphenyl group, often enhances biological efficacy. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic analysis of a key derivative: 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps but the underlying scientific rationale for experimental choices. A critical focus is placed on elucidating the compound's structure in the context of its inherent thiol-thione tautomerism, a phenomenon crucial to its reactivity and biological interactions.[2] This document serves as an authoritative reference for the unambiguous structural characterization and purity assessment of this important class of molecules.
Molecular Structure and Tautomerism
The primary analytical challenge in characterizing 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its existence as a mixture of two rapidly interconverting tautomers: the thiol and the thione form. The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is paramount to identifying the dominant form under specific conditions.[2]
Caption: Thiol-Thione tautomerism in 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole.
Synthesis Overview
Contextualizing the analysis, the title compound is typically synthesized via a multi-step process. A common route involves the acylation of thiosemicarbazide with 3,4,5-trimethoxybenzoyl chloride, followed by base-catalyzed intramolecular cyclization of the resulting acylthiosemicarbazide intermediate to form the 1,2,4-triazole ring.[3][4] This synthesis provides the foundational material for the subsequent detailed spectroscopic investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of the triazole thiol, providing detailed information about the carbon-hydrogen framework and the tautomeric state.
¹H NMR Spectroscopy
Expertise & Causality: The choice of solvent is critical for ¹H NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity helps in dissolving the compound, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of labile protons (N-H, S-H), making them observable in the spectrum.
Spectral Interpretation:
-
Aromatic Protons: The 3,4,5-trimethoxyphenyl ring presents a simple pattern. The two aromatic protons (H-2' and H-6') are chemically equivalent and appear as a singlet, typically in the range of δ 7.0-7.5 ppm.
-
Methoxy Protons: The three methoxy groups (-OCH₃) give rise to two distinct signals. The two methoxy groups at positions 3' and 5' are equivalent and appear as a singlet integrating to six protons. The methoxy group at position 4' appears as a separate singlet integrating to three protons. These signals are typically found between δ 3.7-3.9 ppm.
-
Triazole N-H Proton: In the dominant thione form, the N-H proton of the triazole ring is readily observed in DMSO-d₆. It appears as a broad singlet at a significantly downfield chemical shift, often in the range of δ 13.0-14.5 ppm, due to hydrogen bonding and the acidic nature of the proton.[2][5]
-
Thiol S-H Proton: The S-H proton of the minor thiol tautomer, if observable, would appear as a sharp singlet, typically at a much higher field (δ 4.0-6.0 ppm).[6] Its absence, coupled with the presence of the low-field N-H signal, is strong evidence for the thione form being dominant in solution.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole N-H | 13.0 - 14.5 | Broad Singlet | 1H |
| Aromatic H-2', H-6' | 7.0 - 7.5 | Singlet | 2H |
| Methoxy 3',5'-OCH₃ | ~3.8 | Singlet | 6H |
| Methoxy 4'-OCH₃ | ~3.7 | Singlet | 3H |
| Thiol S-H (minor tautomer) | 4.0 - 6.0 | Singlet | (minor) |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides the most conclusive evidence for distinguishing between the thiol and thione tautomers. The chemical shift of the carbon atom at position 3 of the triazole ring is exquisitely sensitive to its bonding environment (C-S vs. C=S).
Spectral Interpretation:
-
C=S Carbon (Thione Form): The most revealing signal is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a very downfield chemical shift, typically in the range of δ 165-170 ppm.[2][7]
-
C-S Carbon (Thiol Form): In the thiol tautomer, the C-S carbon would be more shielded, appearing further upfield, generally around δ 150-155 ppm. The observation of the signal in the >165 ppm region confirms the thione as the major tautomer.
-
Triazole C5 Carbon: The C5 carbon, attached to the trimethoxyphenyl ring, typically resonates around δ 150-160 ppm.
-
Aromatic Carbons: The signals for the substituted phenyl ring will appear in the typical aromatic region (δ 100-160 ppm). The carbon attached to the triazole ring (C-1') and the carbons bearing the methoxy groups (C-3', C-4', C-5') will be the most downfield in this region.
-
Methoxy Carbons: The methoxy carbons will appear as sharp signals in the upfield region, typically around δ 55-65 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Indicator |
| Triazole C3 (C=S) | 165 - 170 | Thione Tautomer Confirmation |
| Triazole C5 | 150 - 160 | - |
| Aromatic C-1', C-3', C-4', C-5' | 125 - 160 | Substitution Pattern |
| Aromatic C-2', C-6' | 100 - 110 | Shielded Aromatic Carbons |
| Methoxy Carbons | 55 - 65 | - |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups and further supports the tautomeric assignment. The analysis is typically performed on a solid sample (e.g., KBr pellet), providing insight into the structure in the solid state, where the thione form is almost exclusively dominant due to favorable intermolecular hydrogen bonding.
Spectral Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, indicative of the thione form.
-
S-H Stretch: The absence of a weak, sharp band around 2500-2600 cm⁻¹ suggests the absence of the thiol (S-H) group.[6]
-
C=S Stretch: A medium to strong absorption band between 1200-1300 cm⁻¹ can often be attributed to the C=S stretching vibration, providing further evidence for the thione tautomer.
-
C=N and C=C Stretches: Strong absorptions in the 1500-1620 cm⁻¹ range correspond to the C=N stretching of the triazole ring and C=C stretching of the aromatic ring.
-
C-O Stretch: Strong, sharp bands around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl-alkyl ether C-O stretching from the methoxy groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| N-H Stretch | 3100 - 3300 (broad) | Presence of Thione Tautomer |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy Groups |
| S-H Stretch | ~2550 (absent) | Absence of Thiol Tautomer |
| C=N / C=C Stretches | 1500 - 1620 | Heterocyclic & Aromatic Rings |
| C=S Stretch | 1200 - 1300 | Presence of Thione Tautomer |
| C-O Stretch (Ether) | 1050 - 1250 | Methoxy Groups |
Mass Spectrometry (MS)
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is indispensable for confirming the molecular formula and probing the compound's structure through fragmentation analysis. ESI is the method of choice as it is a soft ionization technique suitable for polar, relatively non-volatile molecules like triazole thiols, minimizing premature fragmentation and preserving the molecular ion.[8]
Interpretation of Mass Spectra:
-
Molecular Ion: In positive ion mode (ESI+), the compound will be detected as the protonated molecule, [M+H]⁺. HRMS will provide an exact mass measurement, which should match the calculated elemental composition of C₁₁H₁₃N₃O₃S within a narrow tolerance (e.g., < 5 ppm).
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments are used to induce fragmentation of the isolated [M+H]⁺ ion. The fragmentation pattern provides a structural fingerprint. Key expected fragmentations for 1,2,4-triazole derivatives include cleavages of the triazole ring and loss of substituents.[9][10]
Caption: Proposed key fragmentation pathways in ESI-MS/MS analysis.
Integrated Analytical Workflow
A robust and self-validating characterization relies on the synergy of all three techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.
Caption: Integrated workflow for spectroscopic characterization.
Experimental Protocols
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.
IR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (LC-MS Method)
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Inject the sample into an LC-MS system equipped with an ESI source.
-
LC Conditions (Typical):
-
Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.[10]
-
Conclusion
The structural elucidation of 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a multi-faceted process that hinges on the integrated application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides definitive evidence for the dominant thione tautomer in solution through the characteristic chemical shifts of the N-H proton and the C=S carbon. IR spectroscopy corroborates this finding by identifying key functional groups in the solid state, while HRMS confirms the elemental composition and reveals structural details through fragmentation analysis. Following the protocols and interpretative logic outlined in this guide will enable researchers to characterize this and related triazole thiols with a high degree of confidence and scientific rigor.
References
-
Karcı, F., & Karcı, F. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Chimica Slovenica, 65(3), 651-661. Available at: [Link]
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Sabah, Z. A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 64(3), 212-219. Available at: [Link]
-
Salionov, V. O., et al. (2014). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. News of Pharmacy, (2), 30-33. Available at: [Link]
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). Available at: [Link]
-
Ivashchenko, A., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(16), 4980. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). Available at: [Link]
-
Borys, K. M., et al. (2018). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 16(1), 38-46. Available at: [Link]
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Available at: [Link]
-
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An In-depth Technical Guide to the Crystal Structure and Tautomerism of 4-allyl-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of 4-allyl-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its structural elucidation, exploring the nuances of its crystalline architecture and the dynamics of its tautomeric forms. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the experimental methodologies used to characterize this important molecule.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse therapeutic applications. Derivatives of 1,2,4-triazole are found in approved drugs spanning various categories, including antifungal agents (e.g., Fluconazole), anxiolytics (e.g., Alprazolam), and antiviral medications (e.g., Ribavirin).[2] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthetic modifications and imparts the potential for thione-thiol tautomerism, a phenomenon with profound implications for biological activity.[2][3] The 4-allyl substituent provides a lipophilic character and can influence the molecule's interaction with receptor binding sites.
Synthesis of 4-allyl-1,2,4-triazole-3-thiol
The synthesis of 4-allyl-1,2,4-triazole-3-thiol typically follows a well-established synthetic route for 1,2,4-triazole-3-thiones.[4][5] The general methodology involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[6]
Experimental Protocol: Synthesis
Step 1: Formation of Allyl Isothiocyanate This reactive intermediate can be commercially sourced or prepared from allyl amine and carbon disulfide.
Step 2: Preparation of Thiosemicarbazide Hydrazine hydrate is reacted with allyl isothiocyanate in a suitable solvent, such as ethanol, to yield 4-allylthiosemicarbazide.
Step 3: Alkaline Cyclization The 4-allylthiosemicarbazide is refluxed in an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide. This induces intramolecular cyclization to form the 1,2,4-triazole ring.
Step 4: Acidification and Isolation The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 4-allyl-1,2,4-triazole-3-thiol product. The solid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Alkaline Medium: The basic conditions in Step 3 are crucial for deprotonating the terminal nitrogen of the thiosemicarbazide, facilitating the nucleophilic attack on the thiocarbonyl carbon, which leads to ring closure.
-
Acidification: This step is necessary to neutralize the salt of the product formed in the basic medium and precipitate the neutral 4-allyl-1,2,4-triazole-3-thiol.
Elucidation of Tautomerism
A key feature of 4-allyl-1,2,4-triazole-3-thiol is its existence in two tautomeric forms: the thione and the thiol form.[2][7] This dynamic equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and pH.[7]
Diagram: Thione-Thiol Tautomerism
Caption: Tautomeric equilibrium between the thione and thiol forms.
In the solid state and in neutral solutions, the thione form is generally the predominant species for 1,2,4-triazole-3-thiol derivatives.[2] However, the thiol form can also be present and its population can be influenced by environmental factors.[2][7] The differentiation between these two tautomers is critical as they possess distinct physicochemical properties and, consequently, may exhibit different biological activities.[2][3]
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the structure of 4-allyl-1,2,4-triazole-3-thiol and to investigate its tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers.
-
¹H NMR: In the ¹H NMR spectrum, the thione form is characterized by a broad signal for the N-H proton, typically in the range of 13-14 ppm.[2][8] The S-H proton of the thiol form, if present, would appear at a much higher field, around 1.1-1.4 ppm, but can be difficult to observe due to exchange or low concentration.[2] The allyl protons will exhibit characteristic signals in the olefinic and aliphatic regions.
-
¹³C NMR: The ¹³C NMR spectrum provides a clear distinction with the C=S carbon of the thione form resonating at approximately 162-169 ppm.[2][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
Thione Form: The spectrum of the thione tautomer will show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. The C=S stretching vibration is typically observed in the region of 1200-1300 cm⁻¹.
-
Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching band around 2550-2650 cm⁻¹. The C=N stretching vibration of the triazole ring is also observable.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. For 4-allyl-1,2,4-triazole-3-thiol (C₅H₇N₃S), the expected molecular ion peak would be at m/z 141.19.[9]
Table: Expected Spectroscopic Data
| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Expected Chemical Shift/Wavenumber |
| ¹H NMR | Thione | N-H proton | 13-14 ppm |
| Thiol | S-H proton | 1.1-1.4 ppm | |
| ¹³C NMR | Thione | C=S carbon | 162-169 ppm |
| FT-IR | Thione | N-H stretch | 3300-3400 cm⁻¹ |
| Thione | C=S stretch | 1200-1300 cm⁻¹ | |
| Thiol | S-H stretch | 2550-2650 cm⁻¹ |
Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and unequivocally identifying the dominant tautomeric form.
Experimental Protocol: X-ray Crystallography
Step 1: Crystal Growth High-quality single crystals are grown by slow evaporation of a saturated solution of 4-allyl-1,2,4-triazole-3-thiol in a suitable solvent, such as ethanol or a mixture of solvents.
Step 2: Data Collection A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
Step 3: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for crystal structure determination.
Based on studies of similar 1,2,4-triazole-3-thiol derivatives, the crystal structure of 4-allyl-1,2,4-triazole-3-thiol is expected to show the molecule existing predominantly in the thione form.[2][8] The crystal packing is likely to be stabilized by intermolecular hydrogen bonds involving the N-H group of the triazole ring and the sulfur atom of the thiocarbonyl group, forming dimers or extended networks.
Conclusion
4-allyl-1,2,4-triazole-3-thiol is a molecule of considerable interest due to its potential applications in drug discovery. Its synthesis is straightforward, and its structure can be thoroughly characterized using a combination of spectroscopic techniques and X-ray crystallography. A comprehensive understanding of its tautomeric behavior is essential for elucidating its structure-activity relationships and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold. The methodologies and insights presented in this guide provide a solid foundation for researchers working with this and related compounds.
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The Core Mechanisms of 1,2,4-Triazole Derivatives in Oncology: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Scaffold of 1,2,4-Triazole in Cancer Therapy
The 1,2,4-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that confers a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal pharmacophore for designing novel therapeutic agents.[3] In the realm of oncology, 1,2,4-triazole derivatives have emerged as a versatile class of compounds with potent and multifaceted anti-cancer properties, targeting a wide array of molecular pathways crucial for tumor growth and survival.[1][3][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms of action of 1,2,4-triazole derivatives in cancer cells, offering insights for researchers, scientists, and drug development professionals.
This guide will delve into the primary mechanisms through which these compounds exert their anti-neoplastic effects, including enzyme inhibition, induction of apoptosis, cell cycle arrest, and modulation of angiogenesis. We will explore the causality behind experimental choices for elucidating these mechanisms and provide standardized protocols for key assays.
Multi-Targeted Enzyme Inhibition: A Cornerstone of Anti-Cancer Activity
A predominant mechanism of action for many 1,2,4-triazole derivatives is the targeted inhibition of enzymes that are dysregulated in cancer cells.[4][7] This targeted approach aims to disrupt the signaling cascades that drive cellular proliferation, survival, and metastasis.
Kinase Inhibition: Halting Aberrant Signaling
Kinases are a class of enzymes that play a central role in cellular signal transduction.[7] The aberrant activation of various kinases is a hallmark of many cancers. 1,2,4-triazole derivatives have been successfully designed to act as potent kinase inhibitors, often by competing with ATP at the enzyme's active site.[7]
Key kinase targets for 1,2,4-triazole derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in non-small cell lung cancer and colorectal cancer.[4] Certain 1,2,4-triazole hybrids have demonstrated significant EGFR inhibition. For instance, some indolyl-1,2,4-triazole hybrids have shown dual inhibitory activity against EGFR and PARP-1.[4][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR-2, 1,2,4-triazole derivatives can effectively suppress tumor angiogenesis.[4][9]
-
Other Tyrosine Kinases: Derivatives have also shown inhibitory activity against other tyrosine kinases implicated in cancer, such as c-Kit, RET, and FLT3.[10]
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the kinase inhibitory potential of 1,2,4-triazole derivatives.
Caption: Workflow for determining the in vitro kinase inhibitory activity of 1,2,4-triazole derivatives.
Topoisomerase Inhibition: Inducing DNA Damage
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[4] Their inhibition leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[4] 1,2,4-triazole derivatives have been developed to target both topoisomerase I and II.[4]
Aromatase Inhibition: A Strategy for Hormone-Dependent Cancers
Aromatase is a key enzyme in the biosynthesis of estrogens. In hormone-receptor-positive breast cancers, inhibiting aromatase can significantly reduce tumor growth. FDA-approved drugs like Letrozole and Anastrozole, which feature a 1,2,4-triazole core, are potent aromatase inhibitors.[2][5]
Induction of Apoptosis: Triggering Programmed Cell Death
A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death.[4] 1,2,4-triazole derivatives can reinstate this crucial process through various intrinsic and extrinsic pathways.
Mechanisms of apoptosis induction by 1,2,4-triazole derivatives include:
-
Caspase Activation: Many derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain 1,2,4-triazole-chalcone hybrids induce apoptosis via the activation of caspase-3, -8, and -9.[11]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Some 1,2,4-triazole compounds can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress. Certain thiazolo[3,2-b][3][4][12]-triazoles have been shown to induce apoptosis by increasing the level of p53.[13][14]
Signaling Pathway: Caspase-Dependent Apoptosis
The following diagram illustrates a simplified pathway of caspase-dependent apoptosis induced by 1,2,4-triazole derivatives.
Caption: Intrinsic pathway of apoptosis initiated by 1,2,4-triazole derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a dysregulated cell cycle, leading to uncontrolled proliferation. 1,2,4-triazole derivatives can intervene at different checkpoints of the cell cycle, leading to cell cycle arrest and preventing tumor growth.
A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle.[4] This is often a consequence of DNA damage or disruption of the mitotic spindle. For example, some indole-based 1,2,4-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[15]
Anti-Angiogenic Effects: Starving the Tumor
As mentioned earlier, angiogenesis is a critical process for tumor growth and metastasis. 1,2,4-triazole derivatives can exert anti-angiogenic effects primarily through the inhibition of VEGFR signaling.[4] By blocking the activity of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels.[9]
Quantitative Data: In Vitro Anti-Cancer Activity
The anti-proliferative activity of 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for selected derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| cis-stilbene-based 1,2,4-triazole conjugate | A549 (Lung) | 9.56 | [4] |
| 1,2,4-triazole–chalcone derivative | SW620 (Colon) | 21.55 | [4] |
| 1,2,4-triazole-pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | [16] |
| [3][4][12] triazolo[4,3-b][3][4][5][12] tetrazine derivative | HT-29 (Colon) | 12.69 | [17] |
| Indolyl-1,2,4-triazole hybrid | MCF-7 (Breast) | 0.891 | [18] |
| Indolin-2-one-triazole hybrid | PANC1 (Pancreatic) | 0.17 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the 1,2,4-triazole derivative at different concentrations.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The 1,2,4-triazole scaffold is a remarkably versatile platform for the development of novel anti-cancer agents.[1] Their ability to engage multiple, clinically relevant targets underscores their therapeutic potential.[1][4] Future research will likely focus on the design of multi-target derivatives to overcome drug resistance and improve therapeutic efficacy. Furthermore, the exploration of novel 1,2,4-triazole-based drug delivery systems and combination therapies holds significant promise for advancing cancer treatment.
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Investigating the antioxidant potential of triazole-thiol compounds.
<_-3a_bot> An In-depth Technical Guide to the Antioxidant Potential of Triazole-Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the diverse classes of synthetic compounds being investigated, 1,2,4-triazole-thiol derivatives have emerged as a particularly promising group.[1][3][4] Their unique structural features, combining a nitrogen-rich triazole ring with a reactive thiol group, suggest a potent capacity to neutralize free radicals and modulate redox-sensitive pathways. This technical guide provides a comprehensive overview of the antioxidant potential of triazole-thiol compounds, detailing their synthesis, mechanisms of action, and the key experimental protocols used for their evaluation.
Introduction: The Chemical Rationale for Triazole-Thiol Antioxidants
The antioxidant potential of triazole-thiol compounds stems from the synergistic interplay of the triazole and thiol moieties. The 1,2,4-triazole ring is a heterocyclic structure containing three nitrogen atoms, which can participate in hydrogen bonding and act as a stable scaffold for various substitutions.[1] The thiol group (-SH) is a well-established antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals.[5] The combination of these two features in a single molecule creates a versatile platform for designing potent antioxidants. Furthermore, the ability to modify the substituents on the triazole ring allows for the fine-tuning of the compound's electronic and steric properties, influencing its antioxidant activity and pharmacokinetic profile.
Synthesis of Triazole-Thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the cyclization of thiocarbohydrazide with various carboxylic acids.[6]
A generalized synthetic scheme is as follows:
-
Formation of Hydrazide: The synthesis often begins with the reaction of a substituted benzoic acid or other carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.[7]
-
Reaction with Carbon Disulfide: The hydrazide is then treated with carbon disulfide in an alkaline medium (e.g., ethanolic potassium hydroxide) to yield a potassium dithiocarbazinate salt.[7]
-
Cyclization: This salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[7]
Further modifications, such as the introduction of various substituents at the N4-amino group or the S-thiol group, can be achieved through subsequent reactions to generate a library of diverse triazole-thiol derivatives for structure-activity relationship (SAR) studies.[8][9]
Mechanisms of Antioxidant Action
Triazole-thiol compounds exert their antioxidant effects through multiple mechanisms, primarily centered around their ability to interact with and neutralize reactive oxygen species.
Radical Scavenging
The principal antioxidant mechanism of triazole-thiol compounds is their ability to act as radical scavengers. The thiol group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[5] The resulting thiyl radical is relatively stable and can undergo further reactions that do not propagate the radical chain.[10] Theoretical studies, such as those employing quantum chemical calculations, have shown that the bond dissociation energy (BDE) of the S-H bond is a key determinant of radical scavenging activity, with lower BDE values indicating a greater propensity for hydrogen atom donation.[3][11]
Metal Chelation
Certain triazole derivatives have demonstrated the ability to chelate transition metal ions, such as Fe²⁺ and Cu²⁺.[12][13][14] These metal ions can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals. By sequestering these metal ions, triazole-thiol compounds can prevent the formation of these damaging radicals, contributing to their overall antioxidant effect. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions.[13][14]
Caption: Mechanisms of antioxidant action for triazole-thiol compounds.
Experimental Evaluation of Antioxidant Potential
A variety of in vitro assays are employed to assess the antioxidant capacity of triazole-thiol compounds.[15][16] These assays are crucial for screening potential drug candidates and understanding their mechanisms of action.[15][17]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating antioxidant activity.[18][19]
-
Principle: DPPH is a stable free radical with a deep violet color.[19][20] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[11][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[19][20]
-
Protocol:
-
Prepare a stock solution of the triazole-thiol compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.[19]
-
In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.[20]
-
Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).[19][20]
-
Measure the absorbance at 517 nm using a microplate reader.[19][20]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20]
-
The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.[21]
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[22] This radical has a characteristic blue-green color.[22] Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically at 734 nm.[22]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[22][23]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Add a small volume of the triazole-thiol compound at various concentrations to a 96-well microplate.[22]
-
Add the diluted ABTS•+ working solution to each well.[22]
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[22]
-
Measure the absorbance at 734 nm.[22]
-
Calculate the percentage of inhibition as described for the DPPH assay.[22]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[24][25]
-
Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium (pH 3.6).[24][26] The intensity of the blue color is proportional to the antioxidant capacity and is measured at 593 nm.[24]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the triazole-thiol compound to a test tube or microplate well.
-
Add the freshly prepared FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).[21][24]
-
Measure the absorbance at 593 nm.[21]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
-
Caption: A typical workflow for screening the antioxidant potential of triazole-thiol compounds.
Structure-Activity Relationship (SAR) Insights
Numerous studies have explored the structure-activity relationships of triazole-thiol compounds to identify key structural features that contribute to their antioxidant efficacy. Some general trends have emerged:
-
Electron-donating groups: The presence of electron-donating groups on the phenyl ring attached to the triazole core generally enhances antioxidant activity.[3] These groups can increase the electron density on the thiol group, facilitating hydrogen atom donation.
-
Substituents on the N4-amino group: The nature of the substituent on the N4-amino group can significantly influence activity. For instance, the introduction of a free amino group or a phenyl substituent at this position has been shown to increase antioxidant activity in some series of compounds.[27]
-
Thiol vs. Thione Tautomerism: The 1,2,4-triazole-3-thiol ring can exist in tautomeric equilibrium with its thione form. The relative stability of these tautomers can be influenced by substituents and the solvent, which in turn can affect the antioxidant activity.
Data Presentation
The quantitative data from antioxidant assays are typically summarized in tables to facilitate comparison between different compounds and with standard antioxidants.
Table 1: Example of DPPH Radical Scavenging Activity of Triazole-Thiol Derivatives
| Compound | Substituent (R) | IC₅₀ (µM) ± SD |
| 1 | -H | 150.2 ± 5.6 |
| 2 | -OCH₃ | 98.7 ± 3.2 |
| 3 | -Cl | 185.4 ± 7.1 |
| Ascorbic Acid | (Standard) | 25.1 ± 1.5 |
Table 2: Example of Ferric Reducing Antioxidant Power (FRAP) of Triazole-Thiol Derivatives
| Compound | Substituent (R) | FRAP Value (µM Fe(II)/µM) ± SD |
| 1 | -H | 0.85 ± 0.04 |
| 2 | -OCH₃ | 1.23 ± 0.06 |
| 3 | -Cl | 0.67 ± 0.03 |
| Trolox | (Standard) | 1.98 ± 0.09 |
Conclusion and Future Directions
Triazole-thiol compounds represent a highly promising class of synthetic antioxidants with significant potential for therapeutic applications. Their versatile synthesis, multiple mechanisms of action, and tunable structure-activity relationships make them attractive candidates for further drug development. Future research in this area should focus on:
-
In vivo studies: While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, bioavailability, and toxicity of these compounds in a biological system.
-
Cell-based assays: Investigating the effects of these compounds on cellular oxidative stress markers and signaling pathways will provide a more comprehensive understanding of their biological activity.[17]
-
Optimization of lead compounds: Further chemical modifications of the most potent compounds can lead to the development of derivatives with improved antioxidant activity and drug-like properties.
By continuing to explore the rich chemistry and biology of triazole-thiol compounds, researchers can unlock their full potential in the fight against diseases associated with oxidative stress.
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A Technical Guide to the Physicochemical Properties and Solubility of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols
Introduction: The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold
The 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in modern medicinal chemistry. Derivatives of 1,2,4-triazoles are foundational components in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4] The thiol (-SH) and allyl (CH₂CH=CH₂) substituents introduce unique chemical reactivity and structural features, making this class of compounds particularly compelling for novel drug design.
However, the therapeutic potential of any lead compound is fundamentally governed by its physicochemical properties. These characteristics—lipophilicity, acidity, and solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining whether a potent molecule can become a viable drug.[5] This guide provides an in-depth analysis of the critical physicochemical properties of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols, offering both theoretical grounding and field-proven experimental protocols for their accurate determination.
Core Physicochemical Properties: A Mechanistic Overview
Understanding the interplay between a molecule's structure and its physical properties is paramount for rational drug design. For the 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol series, three key parameters form the foundation of its drug-like potential.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties for a drug candidate.[6] It governs the ability of a compound to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[6]
-
Partition Coefficient (LogP): This value represents the ratio of the concentration of the neutral compound in an immiscible organic/aqueous system, typically octanol and water.[6]
-
Distribution Coefficient (LogD): This is a pH-dependent descriptor that accounts for all species (neutral and ionized) of the compound. For ionizable molecules like triazole-thiols, LogD provides a more physiologically relevant measure of lipophilicity at a specific pH (e.g., blood pH of 7.4).
The lipophilicity of this scaffold is primarily modulated by the nature of the C5-aryl substituent. Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring will generally increase LogP, while polar, hydrogen-bond-donating groups (e.g., -OH, -NH₂) will decrease it.
Acidity (pKa): The Driver of Ionization and Solubility
The 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol scaffold possesses two key ionizable protons:
-
The Thiol Proton (-SH): The thiol group is weakly acidic, capable of deprotonation to form a thiolate anion (S⁻). The parent 1H-1,2,4-triazole-3-thiol has a pKa around 9.24.[7]
-
The Triazole Ring Protons: The triazole ring itself is a very weak base. The pKa for the protonation of the 1,2,4-triazole ring is approximately 2.45.[8][9]
The ionization state of a molecule profoundly impacts its solubility, membrane permeability, and interaction with biological targets. At physiological pH (≈7.4), the thiol group will exist predominantly in its neutral, protonated form. However, even minor shifts in the microenvironment pH can alter the ionization state, significantly affecting the compound's behavior.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of failure in drug development.[10][11] A compound must dissolve in the gastrointestinal fluid to be absorbed. For the triazole-thiol class, solubility is a complex function of:
-
Lipophilicity: Higher LogP values often correlate with lower aqueous solubility.
-
Crystal Lattice Energy: The strength of intermolecular forces in the solid state (reflected partially by the melting point) must be overcome for dissolution to occur.
-
Ionization (pKa): The charged (thiolate) form of the molecule is typically much more water-soluble than the neutral form. Therefore, solubility is highly pH-dependent.
It is crucial to distinguish between kinetic and thermodynamic solubility.[12][13]
-
Kinetic Solubility: Measured under non-equilibrium conditions, often by precipitating a compound from a DMSO stock solution into an aqueous buffer. It is a high-throughput screening measurement.[12]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound, measured by allowing an excess of the solid to equilibrate with the aqueous medium over an extended period (e.g., 24 hours).[11][14] This is the gold-standard measurement for lead optimization.[11]
Predictive Analysis and Structure-Property Relationships (SPR)
Before embarking on extensive synthesis and experimental testing, computational models can provide valuable, rapid predictions of physicochemical properties.[5][10][15] These tools help prioritize which aryl substitutions are most likely to yield compounds with a desirable ADME profile.[5] The table below illustrates a hypothetical SPR for this scaffold, demonstrating how different aryl substituents can modulate key properties.
| Aryl Substituent (Ar) | Predicted cLogP | Predicted pKa (Thiol) | Anticipated Aqueous Solubility | Rationale |
| Phenyl (-C₆H₅) | 2.5 | 8.8 | Low | Baseline lipophilicity. |
| 4-Chlorophenyl (-C₆H₄-Cl) | 3.2 | 8.5 | Very Low | The chloro group increases lipophilicity and is electron-withdrawing, slightly increasing thiol acidity. |
| 4-Methoxyphenyl (-C₆H₄-OCH₃) | 2.6 | 9.0 | Low | The methoxy group is slightly lipophilic but also polar; its electron-donating nature slightly decreases thiol acidity. |
| 4-Hydroxyphenyl (-C₆H₄-OH) | 2.0 | 8.4 (Thiol), 10.0 (Phenol) | Moderate | The hydroxyl group significantly decreases lipophilicity and introduces another acidic site, increasing potential for H-bonding and solubility. |
| 4-Nitrophenyl (-C₆H₄-NO₂) | 2.4 | 7.9 | Low to Moderate | The strongly electron-withdrawing nitro group significantly increases thiol acidity, which may improve solubility at pH 7.4 despite its lipophilicity. |
Note: These values are illustrative predictions and require experimental validation.
Experimental Workflows and Validated Protocols
Accurate experimental data is non-negotiable in drug development. The following protocols are designed as self-validating systems, incorporating controls and best practices to ensure data integrity.
Diagram: Physicochemical Property Profiling Workflow
This diagram outlines the logical flow from compound reception to the generation of a comprehensive physicochemical profile.
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The Therapeutic Potential of 1,2,4-Triazole Derivatives in Breast Cancer: A Technical Guide for Drug Discovery
Abstract
Breast cancer remains a formidable challenge in oncology, necessitating the urgent development of novel therapeutic agents with enhanced efficacy and selectivity. The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth exploration of 1,2,4-triazole derivatives as promising candidates for the treatment of breast cancer. We will dissect their diverse mechanisms of action, from established targets like aromatase to novel interactions with tubulin and cyclin-dependent kinases. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds against relevant breast cancer cell lines, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of breast cancer therapy.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including hydrogen bonding capacity, metabolic stability, and the ability to coordinate with metal ions in enzyme active sites.[1][2] These characteristics have rendered it a cornerstone in the design of numerous clinically successful drugs. In the context of breast cancer, the precedent for the utility of this scaffold is well-established, with FDA-approved aromatase inhibitors like Letrozole and Anastrozole, which feature a 1,2,4-triazole moiety, being mainstays in the treatment of hormone receptor-positive (HR+) breast cancer.[3][4][5]
However, the therapeutic potential of 1,2,4-triazole derivatives extends far beyond aromatase inhibition. Recent research has unveiled a multitude of ways in which these compounds can exert cytotoxic and antiproliferative effects on breast cancer cells, including those that are triple-negative (TNBC), a particularly aggressive and difficult-to-treat subtype.[1] This guide will navigate the expanding landscape of 1,2,4-triazole-based anticancer agents, providing a robust framework for their rational design, synthesis, and evaluation.
Mechanisms of Action Against Breast Cancer Cell Lines
The anticancer activity of 1,2,4-triazole derivatives is not monolithic; rather, it is a testament to the scaffold's versatility, allowing for the fine-tuning of its biological activity through strategic chemical modifications. This section will elucidate the primary mechanisms through which these compounds combat breast cancer.
Aromatase Inhibition: A Clinically Validated Strategy
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In HR+ breast cancers, estrogen fuels tumor growth, making aromatase a critical therapeutic target.[4][6] 1,2,4-Triazole-based inhibitors function by coordinating with the heme iron atom in the active site of aromatase, thereby blocking its catalytic activity.[4] The design of novel 1,2,4-triazole derivatives often builds upon the structural features of Letrozole and Anastrozole, aiming for enhanced potency and a favorable pharmacokinetic profile.[4]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a proven anticancer strategy. Several 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.[8]
Cyclin-Dependent Kinase (CDK) Inhibition: Halting Cell Cycle Progression
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Novel indolyl-1,2,4-triazole hybrids have been designed and synthesized as potent inhibitors of CDK4 and CDK6, enzymes crucial for the G1 to S phase transition.[9] Inhibition of CDK4/6 leads to cell cycle arrest in the G0/G1 phase and has shown significant antiproliferative activity against both MCF-7 (HR+) and MDA-MB-231 (TNBC) breast cancer cell lines.[9]
Multi-Targeted Approaches and Other Mechanisms
The therapeutic efficacy of 1,2,4-triazole derivatives is often amplified through their ability to engage multiple targets. For instance, some compounds exhibit dual inhibition of aromatase and other enzymes involved in cancer progression.[5][7] Other reported mechanisms of action include:
-
Induction of Apoptosis: Many 1,2,4-triazole derivatives trigger programmed cell death in breast cancer cells, a desirable outcome for an anticancer agent.[3][5][7]
-
Kinase Inhibition: Beyond CDKs, these compounds have been shown to inhibit other kinases that are frequently deregulated in cancer.[1]
-
STAT3 Inhibition: Some derivatives have been identified as inhibitors of the STAT3 enzyme, a key player in cancer cell survival and proliferation.[10]
Figure 1: Diverse anticancer mechanisms of 1,2,4-triazole derivatives against breast cancer.
Synthesis of 1,2,4-Triazole Derivatives: A General Workflow
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, with the specific pathway depending on the desired substitutions. A common and versatile approach begins with the construction of the core triazole ring, followed by functionalization.
General Synthetic Protocol
The following protocol outlines a representative synthesis of a 4,5-disubstituted-1,2,4-triazol-3-thione, a common precursor for further derivatization.
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve the desired aromatic acid hydrazide (1.0 eq) in ethanol.
-
Add an appropriate isothiocyanate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to the 1,2,4-Triazole-3-thione Core
-
Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 1,2,4-triazole-3-thione core.
Step 3: N- and S-Alkylation for Further Diversification
-
The triazole-3-thione core can be further functionalized at the N4 and S3 positions.
-
For S-alkylation, dissolve the triazole-3-thione (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base like potassium carbonate (1.5 eq) followed by the desired alkyl halide (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent.
Figure 2: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.
In Vitro Evaluation Against Breast Cancer Cell Lines
The anticancer potential of newly synthesized 1,2,4-triazole derivatives is primarily assessed through a series of in vitro assays using established breast cancer cell lines. Commonly used cell lines include MCF-7 (ER+, PR+, HER2-), MDA-MB-231 (triple-negative), and ZR-75-1 (ER+, PR+/-, HER2-).[3]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the 1,2,4-triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the effect of a compound on the cell cycle distribution of a cell population.
Protocol:
-
Treat breast cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M or Sub-G1) indicates cell cycle arrest or apoptosis, respectively.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound as described for cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Structure-Activity Relationship (SAR) and In Silico Studies
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties. SAR studies, often complemented by in silico molecular docking, are crucial for the rational design of more potent and selective anticancer agents.
For example, studies have shown that the introduction of specific halogen atoms or methoxy groups on the phenyl rings of di-arylated 1,2,4-triazoles can significantly enhance their cytotoxicity against MCF-7 cells.[3] Molecular docking studies can provide valuable insights into the binding interactions of these compounds with their target proteins, such as aromatase or tubulin, helping to explain the observed SAR.[4][7][11]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative 1,2,4-triazole derivatives against various breast cancer cell lines, as reported in the literature.
| Compound ID | Breast Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 6 | MCF-7 | 4.23 | Tubulin Polymerization Inhibition, Aromatase Inhibition | [5][7] |
| Compound 4q | MCF-7 | 4.8 | Apoptosis Induction | [3] |
| Compound BIH4 | MDA-MB-231 | Dose-dependent cytotoxicity | Sub G1 Phase Arrest | [11] |
| Compound 10a | MCF-7 | 6.43 | Aromatase Inhibition (predicted) | [4] |
| Compound Vf | MCF-7 | 2.91 | CDK4/6 Inhibition, S Phase Arrest | [9] |
| Compound Vg | MCF-7 | 0.891 | CDK4/6 Inhibition, G0/G1 Phase Arrest | [9] |
| Compound 12d | MCF-7 | 1.5 | STAT3 Inhibition | [10] |
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action exhibited by its derivatives against breast cancer cell lines, including both HR+ and triple-negative subtypes, underscore their significant therapeutic potential. Future research should focus on the development of multi-targeted 1,2,4-triazole derivatives to overcome drug resistance and enhance therapeutic efficacy. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into the clinic. This guide provides a solid foundation for researchers to build upon in the ongoing quest for more effective breast cancer treatments.
References
- Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: )
- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Publishing. (URL: )
- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
- Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (URL: )
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (URL: )
- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC - PubMed Central. (URL: )
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI. (URL: )
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evalu
- Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - Bohrium. (URL: )
- Design, Synthesis, in vitro Antiproliferative Activity, Binding Modeling of 1,2,4,-Triazoles as New Anti-Breast Cancer Agents. | Semantic Scholar. (URL: )
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (URL: )
- New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiprolifer
- Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - NIH. (URL: )
- The anti‐breast cancer therapeutic potential of 1,2,3‐triazole‐containing hybrids. (URL: )
- Design, synthesis and biological evaluation of some novel 1,2,4-triazole deriv
- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (URL: )
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- 11. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a Ligand in Metal Complexes
Introduction: The Versatility of 1,2,4-Triazole-3-thiol Ligands in Coordination Chemistry and Drug Development
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a thiol group at the 3-position and further functionalization at the N-4 and C-5 positions of the triazole ring system provides a versatile scaffold for the synthesis of novel compounds with enhanced pharmacological potential.[4][5] The presence of "soft" sulfur and "hard" nitrogen atoms in the 1,2,4-triazole-3-thiol moiety makes these molecules excellent chelating agents for a variety of metal ions.
The complexation of these ligands with transition metals can significantly enhance their biological activity.[6] This enhancement is often attributed to the chelation theory, which suggests that the coordination of a metal ion to a bioactive ligand can lead to a more lipophilic complex, facilitating its transport across biological membranes. Furthermore, the metal ion itself can introduce additional mechanisms of action, such as redox activity or the ability to bind to specific biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes based on the ligand 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol . The protocols detailed herein are designed to be a practical resource for researchers in coordination chemistry, medicinal chemistry, and drug development.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand can be achieved through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The following protocol is adapted from a similar synthesis of a dimethoxy-substituted analogue.[7]
Experimental Protocol: Ligand Synthesis
Step 1: Esterification of 3,4,5-trimethoxybenzoic acid
-
To a solution of 3,4,5-trimethoxybenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl 3,4,5-trimethoxybenzoate.
Step 2: Hydrazinolysis of the ester
-
Dissolve the ethyl 3,4,5-trimethoxybenzoate in ethanol.
-
Add hydrazine hydrate (95%) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and the resulting precipitate of 3,4,5-trimethoxybenzoyl hydrazide can be collected by filtration.
Step 3: Formation of the thiosemicarbazide derivative
-
To a solution of 3,4,5-trimethoxybenzoyl hydrazide in absolute ethanol, add allyl isothiocyanate.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The precipitated 1-(3,4,5-trimethoxybenzoyl)-4-allyl-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 4: Cyclization to the 1,2,4-triazole-3-thiol
-
Suspend the 1-(3,4,5-trimethoxybenzoyl)-4-allyl-thiosemicarbazide in an aqueous solution of 2N sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ligand.
Part 2: Synthesis of Metal Complexes
The thione-thiol tautomerism of the 1,2,4-triazole-3-thiol ring allows the ligand to coordinate to metal ions in its deprotonated thiol form. The nitrogen atoms of the triazole ring can also participate in coordination, making it a versatile bidentate or potentially tridentate ligand.[8][9][10] The following is a general protocol for the synthesis of transition metal complexes with this ligand.
General Experimental Protocol: Metal Complex Synthesis
-
Prepare a hot methanolic solution of the ligand, this compound.
-
In a separate flask, prepare a methanolic solution of the desired metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) acetates or chlorides) in a 1:1 or 2:1 ligand-to-metal molar ratio.[11][12]
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to slightly basic (pH 7-8) by adding a few drops of an alcoholic solution of a base (e.g., NaOH or triethylamine) to facilitate the deprotonation of the thiol group.
-
Reflux the reaction mixture for 2-4 hours.[11]
-
Monitor the formation of the complex by observing the precipitation of a colored product.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated complex, wash it with methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
Part 3: Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their structure and purity. The following techniques are recommended:
Physicochemical and Spectroscopic Characterization
| Technique | Purpose | Expected Observations |
| Melting Point | To determine the purity of the synthesized compounds. | A sharp melting point indicates a pure compound. |
| Elemental Analysis (CHN) | To determine the elemental composition of the compounds. | The experimental percentages of C, H, and N should be in good agreement with the calculated values. |
| FT-IR Spectroscopy | To identify the functional groups present in the ligand and to determine the coordination sites upon complexation. | Ligand: Characteristic bands for N-H, C=N, C=S, and C-S stretching. Complex: Disappearance or shift of the N-H and C=S bands and the appearance of new bands corresponding to M-N and M-S bonds.[11] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and diamagnetic complexes. | The chemical shifts and integration values of the protons and carbons should be consistent with the proposed structure. Shifts in the signals upon complexation can provide information about the coordination sites. |
| UV-Visible Spectroscopy | To study the electronic transitions in the ligand and its complexes. | The appearance of new bands in the visible region for the complexes can indicate d-d transitions of the metal ions and charge transfer transitions. |
| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. | The molecular ion peak should correspond to the expected molecular weight. |
| Magnetic Susceptibility Measurements | To determine the magnetic properties of the metal complexes and to infer their geometry. | The measured magnetic moment can help in determining the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[10] |
| Molar Conductance Measurements | To determine the electrolytic nature of the metal complexes. | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature of the complexes.[11] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. | The weight loss at different temperatures can provide information about the decomposition pattern of the complex and the nature of water molecules present.[13] |
Part 4: Application in Drug Development - In Vitro Biological Screening
The metal complexes of 1,2,4-triazole-3-thiol derivatives often exhibit enhanced biological activities compared to the free ligands.[6][13] The following are standard protocols for the preliminary in vitro screening of the synthesized complexes for their antimicrobial and anticancer potential.
Protocol: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans, Aspergillus niger).[2][5]
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the test complexes and the free ligand in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells.
-
Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. The results can be compared with the standard drugs.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Culture a suitable cancer cell line (e.g., human breast cancer cell line MCF-7 or human colon cancer cell line HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11][14]
-
Prepare stock solutions of the test complexes and the free ligand in DMSO and then dilute them with the culture medium to obtain a range of concentrations.
-
Treat the cells with different concentrations of the test compounds and incubate for 48 hours.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Key Processes
Workflow for Ligand and Metal Complex Synthesis and Characterization
Caption: Workflow for the synthesis and application of metal complexes.
General Coordination of the Ligand to a Metal Ion
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
Application Notes and Protocols for Triazole Thiols as Corrosion Inhibitors in Acidic Media
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of triazole thiols as corrosion inhibitors for metals, particularly in aggressive acidic environments. Triazole derivatives, characterized by a five-membered ring with three nitrogen atoms and a thiol group, have demonstrated exceptional efficacy in mitigating corrosion.[1][2] This document elucidates the fundamental mechanisms of their protective action, offers a comparative analysis of different derivatives, and presents validated, step-by-step experimental methodologies for their evaluation. The protocols are designed for researchers, materials scientists, and chemical engineers, ensuring accuracy, reproducibility, and a deep understanding of the causality behind the experimental choices.
Introduction: The Challenge of Acid-Induced Corrosion
Acidic solutions are indispensable in numerous industrial processes, including acid pickling, industrial cleaning, and oil-well acidification.[3] However, these aggressive media cause severe corrosion of metallic infrastructure, leading to significant economic losses and safety hazards. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[4]
Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds like triazoles have proven to be particularly effective.[1][5] Their efficacy is greatly enhanced by the incorporation of a thiol (-SH) group, which acts as a strong anchoring site to the metal surface. This guide focuses specifically on the application and evaluation of 4-amino-5-mercapto-1,2,4-triazole derivatives and related structures, which are cost-effective, easy to synthesize, and environmentally conscious.[5]
Mechanism of Inhibition: A Molecular Perspective
The primary function of triazole thiol inhibitors is to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive acidic medium.[2] This adsorption process is complex and can involve both physical and chemical interactions.
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (Nitrogen and Sulfur) of the triazole thiol and the vacant d-orbitals of the metal atoms (e.g., iron).[2][5] The thiol group (-SH) and the nitrogen atoms in the triazole ring are the primary active centers for this chemical bonding.[5]
This protective film acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making them effective "mixed-type" inhibitors.[6]
Caption: Adsorption mechanism of a triazole thiol inhibitor on a metal surface.
Comparative Performance of Triazole Thiol Derivatives
The molecular structure of the triazole thiol derivative significantly influences its inhibition efficiency. Substituents on the triazole ring can alter the electron density at the active centers, affecting the strength of adsorption. The table below summarizes the performance of two exemplary derivatives in 1M HCl for carbon steel.
| Triazole Derivative | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ | 94.6 | 94.2 | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ | 91.8 | 91.5 | [7] |
Data sourced from BenchChem's comparative analysis of triazole derivatives.[7]
Experimental Evaluation: Protocols and Workflows
A multi-faceted approach is essential for a robust evaluation of an inhibitor's performance. The workflow typically involves gravimetric analysis, electrochemical measurements, and surface characterization techniques.
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental technique provides a direct, quantitative measure of the corrosion rate.[8] It is based on measuring the weight loss of a metal coupon after immersion in the corrosive medium, with and without the inhibitor.[9][10]
Objective: To determine the corrosion rate (CR) and inhibition efficiency (%IE).
Materials & Equipment:
-
Metal coupons (e.g., mild steel, ~1cm x 4cm x 0.2cm)
-
Abrasive papers (various grits, e.g., 200 to 1200)
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1M HCl)
-
Synthesized triazole thiol inhibitor
-
Glass beakers, desiccator, acetone, distilled water
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, and dry.[10]
-
Initial Weighing: Weigh each coupon accurately using an analytical balance and record the weight (W₀).[10]
-
Immersion: Immerse triplicate coupons into separate beakers containing the acidic solution without the inhibitor (blank) and with various concentrations of the inhibitor.[2][3] The immersion period is typically 6-24 hours at a constant temperature.[11]
-
Post-Immersion Cleaning: After the immersion period, remove the coupons. Gently scrub them with a soft brush in a stream of water to remove corrosion products, wash with distilled water and acetone, and then dry completely.[10]
-
Final Weighing: Reweigh the dried coupons and record the final weight (W₁).[10]
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D) where: ΔW is weight loss (g), A is the surface area of the coupon (cm²), T is immersion time (hours), and D is the density of the metal (g/cm³).[11]
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[11]
-
Causality & Trustworthiness: Using triplicate specimens for each condition enhances the reliability of the data.[2] The blank solution provides the baseline corrosion rate, which is essential for calculating the inhibitor's effectiveness.
Protocol 2: Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid insights into the corrosion kinetics and the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions).[12]
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa, βc).
Materials & Equipment:
-
Potentiostat/Galvanostat.[13]
-
Three-electrode corrosion cell:
-
Corrosive solution with and without inhibitor.
Procedure:
-
Setup: Assemble the three-electrode cell. Ensure the working electrode is polished and cleaned as in Protocol 1.
-
Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.[13] This ensures the measurements reflect the equilibrium condition at the metal-solution interface.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[15] A slow scan rate is crucial to allow the electrode interface to respond fully to the potential change.
-
Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot.
-
Parameter Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.[16]
-
Calculations:
-
Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where: i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[17]
-
Interpretation:
-
A significant decrease in i_corr indicates effective inhibition.
-
If the inhibitor primarily shifts E_corr in the positive (anodic) direction, it's an anodic inhibitor. If it shifts E_corr negatively, it's a cathodic inhibitor. If E_corr does not change significantly but both currents are suppressed, it is a mixed-type inhibitor.[17]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[4][18]
Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to characterize the inhibitor film.
Materials & Equipment:
-
Same as Protocol 2, but the potentiostat must have a frequency response analyzer.
Procedure:
-
Setup & Stabilization: Prepare the cell and allow the OCP to stabilize as in the PDP protocol.
-
Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14] The small amplitude ensures the measurement does not significantly perturb the system.
-
Data Plotting: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems. The key parameters are:
-
R_s: Solution resistance.
-
R_ct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A larger R_ct indicates better inhibition.[19]
-
CPE: Constant Phase Element, used instead of a pure capacitor (C_dl) to account for the non-ideal, heterogeneous nature of the metal surface.[11]
-
-
Calculations:
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where: R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[11]
-
Interpretation:
-
An increase in the diameter of the Nyquist plot's semicircle corresponds to an increase in R_ct, signifying effective inhibition.[19]
-
A decrease in the C_dl value upon inhibitor addition suggests that the inhibitor molecules are adsorbing on the surface and displacing water molecules, thereby increasing the thickness of the electrical double layer.[14]
Protocol 4: Surface Analysis Techniques
Post-immersion surface analysis provides direct visual and compositional evidence of the inhibitor's protective film.
Objective: To visualize the metal surface morphology and confirm the presence of the inhibitor film.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface topography. A coupon exposed to the blank acid will show a rough, pitted surface, while a well-inhibited surface will appear much smoother.[20]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental and chemical state information. XPS can detect the presence of Nitrogen and Sulfur on the metal surface after immersion in the inhibitor solution, providing direct evidence of the adsorbed film.[21][22]
Sample Preparation:
-
After the immersion test, gently rinse the coupon with distilled water or a suitable solvent (like ethanol) to remove any non-adsorbed inhibitor and salts.[23]
-
Dry the sample carefully, preferably under a stream of nitrogen, to prevent atmospheric contamination or oxidation.
-
Mount the sample for analysis according to the instrument's requirements. For XPS, it is critical to handle the sample minimally to avoid altering the surface layer.[23]
Conclusion and Future Outlook
Triazole thiols are a highly effective and versatile class of corrosion inhibitors for metals in acidic media. Their performance is rooted in their ability to form a robust, chemisorbed protective layer on the metal surface. The protocols detailed in this guide provide a reliable framework for synthesizing and evaluating novel triazole thiol derivatives. Future research should focus on designing derivatives with even greater inhibition efficiency, lower environmental impact (green inhibitors), and enhanced performance at high temperatures and pressures, catering to the evolving demands of the industry.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
- Evaluating the Corrosion Inhibition Properties of 3-Amino-1,2,4-Triazole-5-Thiol Against Cu10Ni Corrosion in 3% NaCl Solution: A Combined Electrochemical Exploration and A Detailed Atomic Level Computational. Matilda.
- Al-Amiery, A. A., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, PMC - NIH.
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- Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety. Chemical Methodologies.
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- Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF.
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- Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM.
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- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH.
- Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. Request PDF - ResearchGate.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega.
- Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate.
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- Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles. Benchchem.
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- Potentiodynamic polarization methods.
-
Fouda, A. S., et al. (2024). Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)- 7-methyl-5H-[18][24][25] triazolo [3,4-b][5][18][25]thiadiazin-6(7H). ZASTITA MATERIJALA. Available at:
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements.
- Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy. Request PDF - ResearchGate.
- Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline. MDPI.
- Comparison of the corrosion inhibition efficiency of different triazole derivatives. Benchchem.
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2H-Thiazolo[4,5-d][5][18][24]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. Available at:
- Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. PDF.
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Application Notes and Protocols for the Quantification of Triazole Thiols in Biological Samples
Introduction: The Critical Role of Triazole Thiol Quantification
Triazole thiols are a class of compounds with significant importance in pharmaceuticals and agriculture. In drug development, they form the core of many therapeutic agents, including antifungal and anticancer drugs. The thiol functional group is pivotal to their mechanism of action, often involving interaction with metalloenzymes or participation in redox processes. Consequently, the accurate quantification of triazole thiols in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and toxicological risk assessment.[1][2][3]
The inherent reactivity of the thiol group, which makes these compounds effective therapeutically, also presents analytical challenges. These include susceptibility to oxidation, the potential for disulfide bond formation, and interactions with matrix components.[4] Therefore, robust and reliable analytical methods are essential to ensure data integrity in research and clinical settings.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of triazole thiols in biological samples, with a primary focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, an alternative approach utilizing High-Performance Liquid Chromatography (HPLC) with fluorescence detection following derivatization is presented. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate sensitive, specific, and reproducible bioanalytical methods. The protocols are grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.[5][6][7]
Pre-Analytical Considerations: Safeguarding Sample Integrity
The journey to accurate quantification begins long before the sample reaches the analytical instrument. The stability of triazole thiols in biological matrices is a critical consideration, as the thiol group is prone to oxidation.
Sample Collection and Handling:
-
Anticoagulants: For plasma samples, the choice of anticoagulant can be critical. While heparin and citrate are commonly used, it is essential to evaluate their potential for interference with the specific analyte or analytical method.[8]
-
Minimizing Oxidation: Samples should be processed as quickly as possible after collection. If immediate analysis is not feasible, samples should be stored at -80°C to minimize oxidative degradation.[8] Repeated freeze-thaw cycles should be avoided.
-
Stabilizing Agents: In some cases, the addition of a stabilizing agent, such as a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the collection tube may be necessary to preserve the reduced form of the thiol. However, the compatibility of these agents with the subsequent analytical method must be thoroughly validated.
Analytical Methodology I: The Gold Standard - LC-MS/MS
LC-MS/MS has become the preferred technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and throughput.[9] The following protocol provides a robust framework for the analysis of triazole thiols.
Principle of the Method
This method involves the isolation of the triazole thiol from the biological matrix via protein precipitation, followed by chromatographic separation using reversed-phase HPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for compensating for matrix effects and variations in sample processing and instrument response.[10]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for triazole thiol quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
Triazole thiol analytical standard and stable isotope-labeled internal standard (e.g., deuterated analog).[11]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other appropriate mobile phase modifier).
-
Control biological matrix (e.g., drug-free human plasma).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the triazole thiol and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike the working standard solutions into the control biological matrix to create calibration standards and QC samples at various concentrations (e.g., LLOQ, low, mid, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Instrumental Parameters:
The following table provides typical starting parameters. These must be optimized for the specific analyte and instrument.
| Parameter | Typical Condition |
| HPLC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific precursor and product ions |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the triazole thiol concentration in the unknown samples and QCs using the regression equation.
Analytical Methodology II: HPLC with Fluorescence Detection via Derivatization
For laboratories without access to LC-MS/MS, or for specific applications requiring an alternative detection method, HPLC with fluorescence detection can be a viable option. This approach necessitates the derivatization of the thiol group with a fluorescent tag to enhance sensitivity.
Principle of the Method
This method involves the reduction of any disulfide bonds, followed by the derivatization of the free thiol group with a fluorogenic reagent. The resulting fluorescent derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector.
Experimental Workflow: HPLC with Derivatization
Caption: HPLC-Fluorescence workflow with derivatization.
Detailed Protocol: HPLC with Derivatization
1. Materials and Reagents:
-
Triazole thiol analytical standard.
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction.
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) or other suitable fluorescent derivatizing agent.
-
Boric acid buffer.
-
HPLC-grade solvents.
-
Control biological matrix.
2. Sample Preparation and Derivatization:
-
To 50 µL of plasma sample, add 10 µL of TCEP solution and incubate to reduce any disulfide bonds.
-
Add 50 µL of boric acid buffer.
-
Add 20 µL of SBD-F solution and incubate at 60°C for 30 minutes in the dark.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge as described in the LC-MS/MS protocol.
-
Inject a portion of the supernatant into the HPLC system.
3. HPLC Instrumental Parameters:
| Parameter | Typical Condition |
| HPLC Column | C18 reversed-phase |
| Mobile Phase | Gradient elution with an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., Ex: 385 nm, Em: 515 nm for SBD-F) |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only as good as its validation. A thoroughly validated method provides confidence in the accuracy, precision, and reproducibility of the results. The following parameters should be assessed in accordance with regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation Guidance.[5][6][7][12]
| Validation Parameter | Description | Typical Acceptance Criteria (for LC-MS/MS) |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is generally expected. |
| Accuracy and Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | The alteration of analyte ionization due to co-eluting matrix components. | The CV of the matrix factor (analyte response in the presence of matrix / analyte response in a clean solution) from at least 6 different matrix lots should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The quantification of triazole thiols in biological samples is a critical task in drug development and clinical research. The LC-MS/MS method detailed in this guide offers a highly sensitive and specific approach, while the HPLC method with fluorescence derivatization provides a viable alternative. By adhering to the principles of sound analytical chemistry and rigorous method validation, researchers can generate high-quality, reliable data to support their scientific endeavors. The causality behind each experimental choice, from sample handling to data analysis, is rooted in the need to ensure the integrity and stability of the analyte, thereby guaranteeing the trustworthiness of the final quantitative results.
References
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Agilent Technologies. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. 2015. Available at: [Link]
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Zhang, Y., & Li, H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(14), 929-933. Available at: [Link]
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Stanford Children's Health. Triazole Antifungal Therapeutic Drug Monitoring Guidance. Available at: [Link]
- Andres, C., et al. (2012). Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 57, 128-135.
- Kim, H., et al. (2023). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 28(21), 7301.
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Cerilliant Corporation. Internal Standards Provide Quantitation of Antifungal Drugs. Clinical Lab Products. 2015. Available at: [Link]
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LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. 2023. Available at: [Link]
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AACC. Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. 2017. Available at: [Link]
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Bioanalysis Zone. Overcoming Matrix Effects. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available at: [Link]
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LabRulez LCMS. A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. Available at: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. Available at: [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available at: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. 2020. Available at: [Link]
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Application Note: Predicting ADME Properties of Triazole Derivatives Using Computational Studies
Abstract
The triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] However, the successful translation of a potent compound into a viable drug candidate is contingent upon its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage assessment of these properties is crucial to mitigate late-stage attrition in drug development.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of computational, or in silico, methods to predict the ADME profiles of triazole derivatives. We present a series of protocols for leveraging widely accessible web-based tools and computational techniques, including Quantitative Structure-Property Relationship (QSPR) modeling, molecular docking, and molecular dynamics simulations, to generate predictive data on key ADME parameters.
Introduction
The 1,2,4-triazole and 1,2,3-triazole moieties are prevalent in a vast number of compounds exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties, among others.[1][6][7] The journey of a drug from administration to its target and subsequent elimination from the body is governed by its ADME profile. Poor pharmacokinetic properties are a leading cause of failure in drug development.[8] Computational or in silico ADME prediction has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and high-throughput alternative to traditional experimental methods for screening large libraries of compounds.[4][5][9] By identifying potential liabilities early, these computational approaches enable a "fail early, fail cheap" paradigm, allowing for the prioritization of candidates with a higher probability of clinical success.[4]
This guide offers a structured approach to the computational evaluation of ADME properties for novel triazole derivatives, empowering research teams to make more informed decisions in the lead optimization process.
Theoretical Background
A robust in silico ADME prediction workflow integrates several computational methodologies, each providing unique insights into the pharmacokinetic behavior of a molecule.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a specific experimental property, such as lipophilicity (logP) or aqueous solubility (logS).[10] These models, once validated, can be used to predict the properties of new, untested compounds.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[3][11][12] In the context of ADME, docking can be used to predict interactions with metabolic enzymes like Cytochrome P450s (CYPs) or drug transporters such as P-glycoprotein.[13][14]
-
Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of a ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur.[15][16][17][18] This can be particularly useful for refining docking results and understanding the nuances of protein-ligand binding.
Protocols
Protocol 1: Ligand Preparation and 3D Structure Generation
Rationale: Accurate 3D representation of the triazole derivatives is a prerequisite for most computational studies. This protocol outlines the steps for converting 2D chemical structures into optimized 3D conformations.
Materials:
-
A list of triazole derivatives in a chemical file format (e.g., SMILES, SDF).
-
Software for 2D to 3D structure conversion and energy minimization (e.g., Avogadro, ChemDraw, MarvinSketch).
Procedure:
-
2D Structure Drawing: Draw the 2D structures of the triazole derivatives using a chemical drawing software.
-
SMILES Generation: Convert the 2D structures into SMILES (Simplified Molecular Input Line Entry System) strings.
-
3D Structure Generation: Use a computational chemistry software to convert the SMILES strings into initial 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Format Conversion: Save the optimized 3D structures in a format compatible with downstream applications (e.g., PDB, MOL2).
Protocol 2: Physicochemical and Pharmacokinetic Property Prediction using SwissADME
Rationale: Web-based tools like SwissADME provide a rapid and comprehensive assessment of various ADME parameters and drug-likeness based on the chemical structure.[1][12][13]
Materials:
-
SMILES strings of the triazole derivatives.
-
A web browser with an internet connection.
Procedure:
-
Access SwissADME: Navigate to the SwissADME web server.
-
Input Structures: Paste the SMILES strings of the triazole derivatives into the input box.
-
Run Prediction: Initiate the calculation.
-
Data Collection: Collect the predicted data for each compound, including:
-
Physicochemical Properties: Molecular Weight (MW), logP, logS, and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-gp substrate prediction, and CYP inhibition predictions (for major isoforms like CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4).[13]
-
Drug-likeness: Evaluation based on Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules.
-
Medicinal Chemistry: Alerts for PAINS (Pan Assay Interference Compounds) and other undesirable structural features.
-
Protocol 3: Molecular Docking for Cytochrome P450 Interaction
Rationale: To predict the metabolic stability of the triazole derivatives, it is crucial to understand their potential interactions with major drug-metabolizing enzymes like CYP3A4.[14][19] Molecular docking can elucidate the binding mode and affinity of the compounds within the enzyme's active site.
Materials:
-
Optimized 3D structures of the triazole derivatives.
-
The crystal structure of the target protein (e.g., CYP3A4, downloadable from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock, SwissDock).
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges.
-
-
Ligand Preparation: Ensure the triazole derivatives are in the correct 3D conformation and have appropriate charges assigned.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of the co-crystallized ligand or known active site residues.
-
Docking Simulation: Run the docking algorithm to predict the binding poses of the triazole derivatives in the defined binding site.
-
Pose Analysis: Analyze the predicted binding poses, paying attention to key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Scoring and Ranking: Use the docking scores to rank the compounds based on their predicted binding affinity for the target protein.
Protocol 4: Toxicity Prediction - hERG Inhibition
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.[20][21][22] Computational models can predict the potential for hERG inhibition early in the drug discovery process.
Materials:
-
SMILES strings of the triazole derivatives.
-
Access to a web-based hERG inhibition prediction tool (e.g., Pred-hERG).
Procedure:
-
Access Prediction Server: Navigate to a reliable hERG prediction server.
-
Input Structures: Submit the SMILES strings of the triazole derivatives.
-
Run Prediction: Initiate the prediction.
-
Analyze Results: The output will typically classify the compounds as hERG blockers or non-blockers, often with an associated probability or confidence score.[13]
Data Interpretation and Visualization
Tabular Summary of Predicted ADME Properties
The data generated from the computational analyses should be compiled into a clear and concise table for easy comparison of the triazole derivatives.
| Compound ID | MW ( g/mol ) | logP | logS | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate | CYP3A4 Inhibitor | hERG Blocker | Lipinski Violations |
| TZD-01 | 345.4 | 2.8 | -3.5 | 75.6 | High | Yes | No | Yes | Low Risk | 0 |
| TZD-02 | 412.5 | 4.2 | -4.8 | 89.1 | High | Yes | Yes | Yes | High Risk | 0 |
| TZD-03 | 289.3 | 1.5 | -2.1 | 65.4 | High | No | No | No | Low Risk | 0 |
| TZD-04 | 520.7 | 5.5 | -6.2 | 110.2 | Low | No | Yes | Yes | Medium Risk | 1 |
This table presents hypothetical data for illustrative purposes.
Workflow for In Silico ADME Prediction
The overall computational workflow can be visualized to provide a clear overview of the process.
Caption: A decision tree for assessing the drug-likeness of triazole derivatives.
Conclusion
The application of computational studies for the prediction of ADME properties offers a powerful strategy to streamline the drug discovery process for triazole derivatives. By integrating various in silico techniques, researchers can gain valuable insights into the pharmacokinetic and safety profiles of their compounds at an early stage. This allows for the efficient allocation of resources towards candidates with the highest potential for success, ultimately accelerating the development of new and effective medicines. The protocols and workflows outlined in this application note provide a practical framework for implementing these predictive models in a drug discovery setting.
References
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Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Mor. J. Chem. Available at: [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
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A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. National Institutes of Health. Available at: [Link]
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]
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Predictive modeling for solubility and bioavailability enhancement. Patheon Pharma Services. Available at: [Link]
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Advances in Computationally Modeling Human Oral Bioavailability. National Institutes of Health. Available at: [Link]
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In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]
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Computational modeling of human oral bioavailability: what will be next? ResearchGate. Available at: [Link]
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Simulation Models for Prediction of Bioavailability of Medicinal Drugs—the Interface Between Experiment and Computation. Semantic Scholar. Available at: [Link]
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ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. IDAAM Publications. Available at: [Link]
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Enhancing Drug Discovery with ADME/T Prediction in MaXFlow. Neotrident. Available at: [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Semantic Scholar. Available at: [Link]
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Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. PubMed Central. Available at: [Link]
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Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia. Available at: [Link]
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Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
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In vitro and In silico Predictive ADME. University of Helsinki. Available at: [Link]
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Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[4][9]riazole and Imidazo[2,1-b]t[4][23]hiadiazole Derivatives. PubMed Central. Available at: [Link]
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Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. National Institutes of Health. Available at: [Link]
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Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]
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ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. SciTechnol. Available at: [Link]
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In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues. National Institutes of Health. Available at: [Link]
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Antifungal activity, predicted hERG and LD 50 value the synthesized triazole derivatives. ResearchGate. Available at: [Link]
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Drug likeness predictions and physicochemical-pharmacokinetic/ADME properties of the tested compounds. ResearchGate. Available at: [Link]
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Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at: [Link]
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Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions. PubMed Central. Available at: [Link]
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Molecular docking, molecular dynamics simulation, and ADMET analysis of levamisole derivatives against the SARS-CoV-2 main protease (MPro). National Institutes of Health. Available at: [Link]
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In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues. RSC Publishing. Available at: [Link]
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Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]
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3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central. Available at: [Link]
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Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. International Journal of Medical Toxicology and Legal Medicine. Available at: [Link]
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1,2,3-Triazole-Heme Interactions in Cytochrome P450. National Institutes of Health. Available at: [Link]
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1,2,3-Triazole–Heme Interactions in Cytochrome P450. ACS Publications. Available at: [Link]
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Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PubMed Central. Available at: [Link]
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Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. Available at: [Link]
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(PDF) Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. ResearchGate. Available at: [Link]
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QSPR Models for Predicting Lipophilicity of Triazole Derivatives. ResearchGate. Available at: [Link]
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Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. ScienceDirect. Available at: [Link]
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Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. Available at: [Link]
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Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Screening of Triazole-Thiol Derivatives Against Multidrug-Resistant Strains
<
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant (MDR) bacterial infections poses a significant threat to global public health.[1][2] Organisms such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae have developed resistance to multiple classes of antibiotics, rendering many conventional treatments ineffective.[1][3] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[2][4]
Triazole-thiol derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects.[5][6][7][8][9] Their unique structural features offer potential for new modes of interaction with bacterial targets, making them attractive candidates for overcoming existing resistance mechanisms. This guide provides a comprehensive framework for the systematic screening and evaluation of triazole-thiol derivatives against clinically relevant MDR bacterial strains. It is designed for researchers, scientists, and drug development professionals engaged in the quest for next-generation antibiotics.
Conceptual Framework: A Tiered Approach to Antimicrobial Evaluation
A robust and efficient screening cascade is paramount for identifying promising lead compounds. The proposed workflow adopts a tiered approach, beginning with broad primary screening to determine basic inhibitory activity and progressing to more detailed characterization of the most potent derivatives. This strategy ensures that resources are focused on compounds with the highest potential for clinical translation.
Caption: Tiered workflow for evaluating triazole-thiol derivatives.
Tier 1: Primary Screening - Determining Inhibitory Potency
The initial step is to ascertain the fundamental ability of the synthesized triazole-thiol derivatives to inhibit the growth of target MDR bacterial strains. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this purpose.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[10][11][12][13] It provides a quantitative measure of the lowest concentration of a compound that prevents visible bacterial growth under defined laboratory conditions.[10][12][14]
Rationale: This method is highly reproducible, scalable for screening multiple compounds, and provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different derivatives.[11]
Materials:
-
Sterile 96-well round-bottom microtiter plates[15]
-
Test triazole-thiol derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MDR bacterial strains (e.g., MRSA ATCC 43300, E. coli ATCC BAA-2469)
-
0.5 McFarland standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test MDR strain from an agar plate.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each triazole-thiol derivative.
-
In a 96-well plate, dispense 100 µL of CAMHB into all wells.[15]
-
Add 100 µL of the 2x final desired highest concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[15] Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[15]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[11]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[12] The growth control should be turbid, and the sterility control should be clear.
-
Tier 2: Differentiating Bactericidal and Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This distinction has significant implications for therapeutic applications.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18][19] This assay is a direct extension of the MIC test.
Rationale: The MBC provides a definitive measure of a compound's killing activity. The ratio of MBC to MIC is often used to classify an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic.[19]
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[17]
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18][20]
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides a more detailed picture of the antimicrobial effect over time, revealing the rate and extent of bacterial killing.[21][22]
Rationale: Time-kill assays are essential for understanding the pharmacodynamics of a compound.[22] They can demonstrate whether the killing effect is concentration-dependent or time-dependent and confirm bactericidal activity, which is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL.[21][22][23]
Procedure:
-
Prepare flasks containing CAMHB with the triazole-thiol derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the compound.
-
Inoculate each flask with the MDR bacterial strain to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in a neutralizing broth or sterile saline.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates and count the colonies.
-
Data Presentation: Plot the log10 CFU/mL against time for each concentration.[22]
Data Interpretation Table:
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 5.2 | 4.8 | 4.1 |
| 4 | 7.4 | 5.5 | 4.5 | 3.9 | 3.0 |
| 6 | 8.2 | 5.4 | 3.8 | 3.1 | <2.0 |
| 8 | 8.8 | 5.3 | 3.1 | <2.0 | <2.0 |
| 24 | 9.1 | 5.8 | <2.0 | <2.0 | <2.0 |
This table presents hypothetical data for illustrative purposes.
Tier 3: Advanced Characterization for Clinical Relevance
Compounds demonstrating potent bactericidal activity warrant further investigation into their effects on more complex bacterial behaviors, such as biofilm formation, and their potential for synergistic interactions with existing antibiotics.
Protocol 4: Anti-Biofilm Activity using Crystal Violet Assay
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[24] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is critical.
Rationale: The crystal violet assay is a simple, high-throughput method for quantifying biofilm biomass.[25][26] It allows for the rapid screening of compounds for anti-biofilm properties.
Caption: Workflow for the crystal violet anti-biofilm assay.
Procedure:
-
Biofilm Formation:
-
In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to each well.
-
Add 100 µL of the triazole-thiol derivative at various concentrations. Include a growth control without the compound.
-
Incubate the plate statically at 37°C for 24-48 hours.[27]
-
-
Staining and Quantification:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.[25]
-
Fix the biofilms by heating the plate at 60°C for 1 hour.[25]
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[26]
-
Discard the crystal violet and wash the wells thoroughly with water.
-
Dry the plate completely.
-
Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound dye.[25][27]
-
Transfer the solubilized dye to a new plate and measure the absorbance at approximately 595 nm.[26]
-
Interpretation: A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.
-
Protocol 5: Synergy Testing by Checkerboard Microdilution
Combining a novel agent with an existing antibiotic can sometimes produce a synergistic effect, where the combined activity is greater than the sum of their individual effects.[28][29]
Rationale: Synergy testing can identify combination therapies that may be more effective against MDR strains, potentially lowering the required doses and reducing the likelihood of resistance development.[28] The checkerboard method is a common in vitro technique to assess synergy.[28]
Procedure:
-
Prepare a 96-well plate. Along the x-axis, create serial dilutions of the triazole-thiol derivative.
-
Along the y-axis, create serial dilutions of a conventional antibiotic (e.g., a carbapenem for testing against carbapenem-resistant strains).
-
The result is a matrix of wells containing various combinations of the two agents.
-
Inoculate the plate with the MDR strain as described in the MIC protocol.
-
Incubate and read the results to determine the MIC of each agent alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Tier 4: Preliminary Safety Assessment
A crucial aspect of drug development is ensuring that a compound is selectively toxic to bacteria without harming host cells.
Protocol 6: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[30][31]
Rationale: This assay provides a preliminary assessment of the potential toxicity of the triazole-thiol derivatives to human cells, allowing for the calculation of a selectivity index (SI = IC₅₀ / MIC). A higher SI is desirable.
Procedure:
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate to allow for cell attachment.[16]
-
Compound Treatment: Expose the cells to serial dilutions of the triazole-thiol derivatives for a specified period (e.g., 24 or 48 hours).[16]
-
MTT Addition: Add MTT solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[30][31]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀).
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and robust framework for the initial screening and characterization of novel triazole-thiol derivatives as potential antimicrobial agents against multidrug-resistant bacteria. Compounds that demonstrate high potency (low MIC and MBC), effective bactericidal kinetics, anti-biofilm activity, and a favorable selectivity index should be prioritized for further preclinical development. This includes mechanism of action studies, in vivo efficacy testing in animal models of infection, and advanced toxicological profiling. Through this rigorous, multi-tiered approach, the scientific community can efficiently identify and advance promising new chemical entities to combat the growing threat of antimicrobial resistance.
References
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
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Lee, C. C., Lin, C. H., Hsieh, P. F., & Tsai, K. C. (2018). Pilot Screening to Determine Antimicrobial Synergies in a Multidrug-Resistant Bacterial Strain Library. mSphere, 3(2), e00139-18. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Pharmacy Times. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibiotic Synergy Testing Using Various Antibiotic Combinations in Clinical Isolates (n=30). Retrieved from [Link]
-
de Vor, L., & Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol Preprint. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]
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Ersoy, S. C., & McEvoy, M. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Karki, S., et al. (2021). In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal. Infection and Drug Resistance, 14, 1639–1652. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
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Pillay, S., et al. (2024). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. Antibiotics, 13(1), 84. Retrieved from [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Vargiu, A. V., & Nikaido, H. (2012). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 3, 303. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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Poirel, L., et al. (2010). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 54(11), 4818–4824. Retrieved from [Link]
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Khan, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 8133–8151. Retrieved from [Link]
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Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 9327238. Retrieved from [Link]
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Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]
-
Adeniyi, A. A., & Sowemimo, A. A. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 216-222. Retrieved from [Link]
-
Alyahyaoy, H. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Kumar, G. V. S., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159–164. Retrieved from [Link]
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved from [Link]
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Wikipedia. (n.d.). Multiple drug resistance. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Retrieved from [Link]
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Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 21(34), 3948–3972. Retrieved from [Link]
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Algammal, A. M., et al. (2023). Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance. Frontiers in Microbiology, 14, 1150454. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Welcome, researchers and drug development professionals. As Senior Application Scientists, we understand that synthesizing novel heterocyclic compounds presents unique challenges. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and purity of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Pathway to Your Target Triazole
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established, yet nuanced, two-step process.[1][2][3] It begins with the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Understanding this workflow is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of the target triazole-thiol.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low. Where is the most likely point of failure?
A1: A low overall yield typically points to one of two critical areas: inefficient cyclization in Step 2 or significant side product formation. While issues in Step 1 (intermediate formation) can occur, the cyclization step is more sensitive to reaction conditions.
We recommend first analyzing the crude product from Step 2 using Thin Layer Chromatography (TLC) and ¹H NMR.
-
If you see significant amounts of unreacted thiosemicarbazide intermediate , your cyclization conditions (base concentration, temperature, or reaction time) are suboptimal.
-
If you see multiple new spots on the TLC or unexpected peaks in the NMR spectrum , you are likely forming side products, most commonly the 1,3,4-thiadiazole isomer.[4][5]
The following troubleshooting diagram outlines a logical approach to diagnosing the problem.
Caption: Decision tree for troubleshooting low yield synthesis.
Q2: The cyclization step is inefficient, leaving lots of unreacted intermediate. How can I drive the reaction to completion?
A2: This is a classic optimization problem. The cyclization of the acylthiosemicarbazide is a dehydration reaction that requires a sufficiently strong base and adequate thermal energy to overcome the activation barrier.[6]
Causality: The base (e.g., NaOH) deprotonates the amide and thioamide protons, facilitating the nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by elimination of water to form the triazole ring. Insufficient base, low temperature, or short reaction times will result in an incomplete reaction.
Troubleshooting Protocol:
-
Increase Base Concentration: If you are using a 2N NaOH solution, consider increasing it to 4N. Ensure at least 1.0-1.2 molar equivalents of base relative to the thiosemicarbazide intermediate are used.
-
Elevate Reaction Temperature: Ensure the reaction mixture is refluxing vigorously. A higher temperature increases the rate of this intramolecular cyclization.
-
Extend Reaction Time: The required reflux time can vary. Monitor the reaction's progress every hour using TLC (a 7:3 mixture of ethyl acetate:hexane is a good starting point for the mobile phase). Continue refluxing until the spot corresponding to the starting intermediate has completely disappeared. A typical range is 4-6 hours.[6]
-
Ensure Homogeneity: If the intermediate is not fully dissolved in the aqueous base, the reaction will be slow. If solubility is an issue, adding a small amount of a co-solvent like ethanol can sometimes help, though this may require adjusting the reflux temperature.
Q3: My final product is impure. I suspect the formation of a 1,3,4-thiadiazole isomer. How can I confirm this and prevent its formation?
A3: This is a very common and important issue. The cyclization of acylthiosemicarbazides can proceed via two different pathways depending on the conditions. While alkaline conditions strongly favor the formation of the desired 1,2,4-triazole, acidic conditions can promote cyclization to the isomeric 5-substituted-amino-1,3,4-thiadiazole.[5]
Confirmation:
-
¹H NMR Spectroscopy: The most definitive way to distinguish the isomers is by observing the chemical shifts of the protons on the heterocyclic ring. The SH proton of the 1,2,4-triazole-3-thiol typically appears as a broad singlet far downfield, often between 13.0 and 14.0 ppm.[6] In contrast, the amino protons (NH₂) of the 1,3,4-thiadiazole isomer would appear in a different region, usually further upfield.
-
Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns may differ, which can be useful for confirmation.
Prevention:
-
Strictly Maintain Basic Conditions: The primary cause of thiadiazole formation is the presence of acid. Ensure your starting materials are not acidic and that the reaction medium is robustly alkaline throughout the reflux period.
-
Work-up Procedure: Do not add acid for neutralization until the reaction vessel has been thoroughly cooled in an ice bath. A rapid, hot neutralization can sometimes promote unwanted side reactions.
-
Alternative Bases: If strong bases like NaOH still lead to side products, consider using a milder base like potassium carbonate or sodium carbonate.[7] This may require longer reaction times or a different solvent system (e.g., DMF), but can significantly improve selectivity.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for the alkaline cyclization?
-
The reaction begins with the deprotonation of the most acidic protons on the thiosemicarbazide intermediate by the hydroxide ion. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. This forms a tetrahedral intermediate which subsequently dehydrates (loses a molecule of water) to yield the stable aromatic 1,2,4-triazole ring.
-
-
Q: What are the key spectroscopic features to confirm my final product's structure?
-
¹H NMR: Look for the characteristic signals of the allyl group (a multiplet around 5.8-6.0 ppm for the internal CH, and two doublets around 5.1-5.3 ppm for the terminal CH₂), the methoxy protons from the trimethoxyphenyl group (a singlet at ~3.8-3.9 ppm integrating to 9H), the aromatic protons, and the distinctive downfield SH proton signal (>13 ppm).
-
IR Spectroscopy: Key peaks include a broad N-H stretch (around 3100-3300 cm⁻¹), a C=N stretch (~1600-1630 cm⁻¹), and potentially a weak S-H stretch (~2550-2600 cm⁻¹). The absence of a strong C=O carbonyl peak from the intermediate is a crucial indicator of successful cyclization.
-
¹³C NMR: Expect to see a peak for the C=S carbon in the range of 165-170 ppm.
-
-
Q: Does the product exhibit thiol-thione tautomerism? How does this affect characterization?
-
Yes, 1,2,4-triazole-3-thiols exist in equilibrium with their 1,2,4-triazole-3-thione tautomer.[3] In the solid state and in polar solvents like DMSO, the thione form often predominates. This can affect spectroscopy. For instance, in ¹H NMR, you might see a broad N-H peak instead of, or in addition to, the S-H peak. The C=S signal in ¹³C NMR is characteristic of the thione form. For practical purposes, both names are often used interchangeably, but it's a critical chemical property to be aware of.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(3,4,5-trimethoxybenzoyl)-4-allylthiosemicarbazide (Intermediate)
-
Dissolve 3,4,5-trimethoxybenzoyl hydrazide (1.0 eq) in absolute ethanol (~10 mL per gram of hydrazide) in a round-bottom flask equipped with a reflux condenser.
-
Add allyl isothiocyanate (1.05 eq) to the solution. A slight excess ensures the complete consumption of the hydrazide.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC until the hydrazide starting material is no longer visible.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The yield should be >85%.
Protocol 2: Synthesis of this compound (Final Product)
-
Suspend the dried intermediate (1.0 eq) in a 2N aqueous solution of sodium hydroxide (approx. 8-10 mL per gram of intermediate).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The suspension should gradually become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the flask in an ice-water bath.
-
Once cold, slowly acidify the solution to pH ~5-6 by adding concentrated hydrochloric acid dropwise with continuous stirring. A voluminous white precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure triazole-thiol.
Data Summary: Impact of Reaction Parameters on Yield & Purity
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale & Notes |
| Cyclization Base | 2N NaOH | Good | Good | Standard condition, effective for most substrates.[2][6] |
| 8% Na₂CO₃ | Moderate to Good | Potentially Higher | Milder base, may require longer reaction times but can reduce side product formation.[7] | |
| No Base | None | N/A | Cyclization will not proceed. | |
| Cyclization Time | 2 hours | Low to Moderate | Poor | Incomplete conversion of the intermediate. |
| 4-6 hours | High | Good | Optimal time for complete conversion without significant degradation. | |
| > 8 hours | Potentially Decreased | Potentially Decreased | Prolonged exposure to hot alkali can lead to product degradation. | |
| Neutralization | Cold (0-5 °C) | High | High | Controlled precipitation leads to a cleaner, more easily filterable product. |
| Warm (>25 °C) | Decreased | Poor | Can lead to the formation of an oily or gummy product that is difficult to purify. May promote side reactions. |
References
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice.
- (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
- Reaction optimization for the NH-1,2,3-triazole synthesis.
- Synthesis: cycliz
- optimization of reaction conditions for triazole-thiol synthesis. Benchchem.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH.
- Recent Developments Towards the Synthesis of Triazole Deriv
- 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.
- Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. Mesopotamia Journal of Mrdical Research.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical and Pharmaceutical University.
- 157 Synthesis of Triazole Compounds. ISRES.
- Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide.
- Osman et al., 76 Synthesis, Chemistry of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3.
- "common challenges in the synthesis of 1,2,4-triazole deriv
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
- Unbelievable Challenges in Triazole Synthesis!. YouTube.
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIV
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.
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- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
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Technical Support Center: Optimization of Alkaline Cyclization of Thiosemicarbazides
Welcome to the technical support center for the synthesis of heterocyclic compounds via alkaline cyclization of thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for the synthesis of 1,2,4-triazoles and related heterocycles.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the alkaline cyclization of acylthiosemicarbazides.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this cyclization can stem from several factors. A systematic check is the most effective troubleshooting approach.[1]
-
Suboptimal Base Concentration: The concentration of the alkali (e.g., NaOH, KOH) is critical. Too low a concentration may not be sufficient to deprotonate the necessary nitrogen atom effectively, leading to an incomplete reaction. Conversely, excessively high concentrations of a strong base can sometimes promote hydrolysis of sensitive functional groups on your substrate or lead to the formation of intractable polymeric materials.[2]
-
Purity of Starting Materials: Ensure your starting acylthiosemicarbazide is pure. Impurities can interfere with the reaction or introduce competing side reactions.[1] Similarly, use high-purity, and where necessary, dry solvents.
-
Poor Solubility: The thiosemicarbazide precursor may have poor solubility in the chosen solvent system at the reaction temperature, limiting its availability for the reaction.
-
Inadequate Reaction Time or Temperature: Some cyclizations require prolonged heating (reflux) to proceed to completion. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Product Precipitation/Workup Issues: The desired triazole product is often precipitated by acidifying the cooled reaction mixture. Ensure the pH is sufficiently acidic to cause complete precipitation. Inefficient filtration or washing can also lead to loss of product.
Q2: I seem to be forming the 1,3,4-thiadiazole isomer instead of the desired 1,2,4-triazole. Why is this happening and how can I fix it?
A2: This is a classic regioselectivity problem in thiosemicarbazide cyclization chemistry. The outcome is almost entirely dictated by the pH of the reaction medium.[2][4]
-
Mechanism of Selectivity:
-
Alkaline Conditions (for 1,2,4-Triazoles): In a basic medium, the N-4 nitrogen of the acylthiosemicarbazide becomes the most potent nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of the acyl group, leading to intramolecular cyclization and subsequent dehydration to form the 1,2,4-triazole-3-thiol ring system.[5]
-
Acidic Conditions (for 1,3,4-Thiadiazoles): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The thione sulfur atom (a soft nucleophile) then attacks this activated carbonyl carbon, leading to cyclization and dehydration to yield the 2-amino-1,3,4-thiadiazole isomer.[4][6][7]
-
-
Solution: To favor the 1,2,4-triazole, ensure your reaction conditions are distinctly alkaline. Use bases like sodium hydroxide, potassium hydroxide, or sodium carbonate.[2] Avoid any acidic catalysts or conditions.
Q3: My reaction mixture has turned into a dark, intractable tar. What went wrong?
A3: The formation of "tars" or polymeric materials is often a sign of decomposition.[2] This can be caused by:
-
Harsh Basic Conditions: Using a very high concentration of a strong base (e.g., refluxing with >4M NaOH) combined with prolonged reaction times can degrade sensitive starting materials or the product itself.[2]
-
High Temperatures: Excessive heat can also promote decomposition pathways.
-
Reactive Functional Groups: The presence of highly reactive or unstable functional groups on your thiosemicarbazide substrate can lead to polymerization under basic conditions.
Solution: Try using a milder base (e.g., 2% Na₂CO₃ solution instead of 2M NaOH), a lower reaction temperature, or a shorter reaction time. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed.
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving more complex experimental issues.
Problem: Reaction Fails to Start or Stalls (No Product Formation)
If TLC analysis shows only the starting material spot even after a significant amount of time, consider the following workflow.
Caption: Competing reaction pathways in thiosemicarbazide cyclization.
-
Regioisomer Formation: As discussed in the FAQs, the most common "byproduct" is the 1,3,4-thiadiazole isomer. Its presence indicates that the reaction conditions are not sufficiently basic. [2][4]Ensure a strong alkaline environment is maintained throughout the reaction.
-
Hydrolysis: If your acylthiosemicarbazide contains other sensitive functional groups (e.g., esters, nitriles), they may be hydrolyzed under the reaction conditions. [2]If this is an issue, a milder base (K₂CO₃), a less nucleophilic solvent, or lower temperatures may be necessary.
-
Starting Material Dimerization/Oxidation: In some cases, oxidative side reactions can occur. While less common in strictly alkaline conditions without an explicit oxidizing agent, ensuring an inert atmosphere (N₂ or Ar) can sometimes improve outcomes if you suspect this is an issue.
Core Protocol Optimization
To systematically optimize your reaction, consider the impact of each parameter. The following table provides a starting point for developing your experimental design.
| Parameter | Options | Considerations & Causality |
| Base | NaOH, KOH, Na₂CO₃, K₂CO₃, Triethylamine (Et₃N) | Strength is Key: NaOH and KOH are strong bases that are highly effective for deprotonation, driving the reaction efficiently. Na₂CO₃ and K₂CO₃ are milder and can be useful for substrates with base-sensitive functional groups. [2]Et₃N is generally too weak for this transformation. |
| Concentration | 0.5M - 4M (or 2% - 10% w/v) | Higher concentrations increase the reaction rate but also elevate the risk of side reactions and decomposition. A 2M NaOH or 8% NaOH solution is a common and effective starting point. [2][8] |
| Solvent | Water, Ethanol, Methanol, DMF, Dioxane | Polarity & BP: Water is an excellent, green solvent for many sodium hydroxide-mediated cyclizations. [3]Ethanol or methanol can improve the solubility of more organic substrates and are also common choices. [9]DMF is a polar aprotic solvent with a high boiling point that can be used for particularly stubborn reactions. |
| Temperature | Room Temperature to Reflux | Most reactions require heating to proceed at a reasonable rate. Refluxing in water (100 °C) or ethanol (78 °C) is typical. Monitor by TLC to avoid prolonged heating after completion, which could degrade the product. |
| Workup | Acidification with HCl, Acetic Acid | After cooling the reaction, acidification is performed to neutralize the excess base and precipitate the triazole-thiol product, which is often insoluble in acidic aqueous media. Add acid slowly and cool the mixture in an ice bath to control the exothermic neutralization. |
Experimental Protocols
Protocol 1: General Procedure for Alkaline Cyclization to a 1,2,4-Triazole-3-thiol
This protocol provides a robust starting point for the synthesis of 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting 1-acyl-4-arylthiosemicarbazide (1.0 equivalent) in an aqueous solution of 2M Sodium Hydroxide (NaOH). A typical solvent volume is 10-20 mL per gram of starting material.
-
-
Heating and Monitoring:
-
Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature and then further cool in an ice-water bath.
-
Slowly and carefully acidify the cold, stirring reaction mixture by adding concentrated hydrochloric acid (HCl) or glacial acetic acid dropwise until the pH is approximately 2-3 (check with pH paper).
-
A precipitate should form upon acidification. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product. [2][7][8]
-
References
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 16, 2026, from [Link]
-
Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química. Retrieved January 16, 2026, from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. (2018). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. (2007). PubMed. Retrieved January 16, 2026, from [Link]
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- 7. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
Technical Support Center: Enhancing Aqueous Solubility of Substituted 1,2,4-Triazole-3-thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry and pharmaceutical development: the poor aqueous solubility of substituted 1,2,4-triazole-3-thiols. This class of compounds is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, their often-hydrophobic nature can severely limit their therapeutic potential by hindering absorption and bioavailability.
This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here, we address the most common initial queries and stumbling blocks encountered when working with these compounds.
Q1: My substituted 1,2,4-triazole-3-thiol shows negligible solubility in aqueous buffers. What is the first and simplest thing I should try?
Answer: The most straightforward initial approach is to investigate the effect of pH on solubility. The 1,2,4-triazole ring system and the thiol group both have ionizable protons, meaning their charge state, and consequently solubility, can be manipulated by altering the pH of the medium.
The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[4] The thiol group (-SH) exists in tautomeric equilibrium with the thione form (C=S) and can be deprotonated to form a thiolate anion (-S⁻) under basic conditions.[5] This deprotonation introduces a negative charge, which can significantly enhance interaction with polar water molecules.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-dependent solubility screening.
Experimental Protocol: Shake-Flask Method for pH-Solubility Profiling
-
Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).
-
Addition of Compound: Add an excess amount of your finely ground 1,2,4-triazole-3-thiol derivative to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb your compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
-
Analysis: Plot solubility as a function of pH to identify the pH range where solubility is maximized. Typically, for these compounds, solubility increases significantly at basic pH due to the formation of the water-soluble thiolate salt.[8][9]
Q2: Adjusting the pH is not a viable option for my intended application. What other simple formulation strategies can I explore?
Answer: If pH modification is not feasible, the use of co-solvents is a widely adopted and effective technique.[10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby lowering the energy required to solvate a lipophilic compound.
Commonly used pharmaceutical co-solvents include:
-
Ethanol
-
Propylene Glycol
-
Glycerol
-
Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 400.
Troubleshooting Steps:
-
Co-solvent Screening: Prepare binary mixtures of water and a co-solvent at different ratios (e.g., 10%, 20%, 40% v/v co-solvent).
-
Solubility Measurement: Determine the solubility of your compound in each mixture using the shake-flask method described previously.
-
Consider Toxicity: Be mindful of the intended application. The concentration and type of co-solvent must be within acceptable toxicological limits.[11]
| Co-solvent | Typical Concentration Range (%) | Advantages | Disadvantages |
| Ethanol | 5 - 40 | Simple, effective | Potential for in-vivo precipitation |
| Propylene Glycol | 10 - 60 | Good solubilizer | Can be viscous at high concentrations |
| PEG 400 | 10 - 50 | Low toxicity | Potential for precipitation upon dilution |
Q3: My compound precipitates out of the co-solvent mixture upon dilution with aqueous media. How can I prevent this?
Answer: This is a common issue known as "drug precipitation upon dilution." It occurs when the formulation enters a larger aqueous environment (like in a biological assay or upon administration), causing the co-solvent concentration to drop and the drug to crash out of solution. To mitigate this, you can explore:
-
Surfactants: Adding a surfactant can stabilize the drug in the diluted medium by forming micelles.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[12] When the dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[11][13]
Part 2: Advanced Strategies - Chemical & Physical Modifications
When simple formulation adjustments are insufficient, modifying the molecule itself or its solid-state properties becomes necessary.
Q4: How can I chemically modify my 1,2,4-triazole-3-thiol to improve its intrinsic solubility?
Answer: Chemical modification aims to introduce polar or ionizable functional groups into the molecular structure. The polar nature of the triazole nucleus itself can aid solubility.[14]
Chemical Modification Strategies
Caption: Overview of chemical modification approaches.
-
Salt Formation: This is one of the most effective and widely used strategies for ionizable compounds.[15][16] Since the thiol group is acidic, it can be readily converted into a salt by reacting it with a suitable base.
-
Protocol: Dissolve the 1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a base (e.g., potassium hydroxide, sodium hydroxide). The resulting salt can then be isolated, often by precipitation or evaporation. The aqueous solubility of the salt form is typically orders of magnitude higher than the free acid form.
-
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17] This strategy is excellent for temporarily masking the lipophilic nature of the parent compound.
-
Example: The thiol group can be derivatized to form a phosphate ester. The phosphate group is highly polar and ionizable, dramatically increasing water solubility. In the body, phosphatases can cleave the ester bond to release the active thiol compound.
-
-
Introduction of Polar Functional Groups: During the synthesis of new analogues, you can incorporate polar functional groups onto the substituents of the 1,2,4-triazole ring.[2] For example, adding hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups can increase the molecule's ability to form hydrogen bonds with water.
Q5: I want to avoid chemical modification. How can I improve solubility by altering the solid-state properties of my compound?
Answer: Modifying the physical form of the drug, without changing its chemical structure, can significantly enhance the dissolution rate, which is often the limiting factor for solubility.[16][18]
-
Particle Size Reduction (Micronization & Nanonization): Reducing the particle size increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[16]
-
Techniques: Mechanical milling (jet milling, ball milling) can reduce particle sizes to the micron range (micronization).[18] More advanced techniques like high-pressure homogenization can produce nanoparticles (nanonization), which can also increase the saturation solubility.[10][13]
-
Caution: A major drawback of micronization is the potential for particle agglomeration, which can negate the benefit of increased surface area.[18]
-
-
Co-crystallization: This is a powerful technique where the active pharmaceutical ingredient (API) is co-crystallized with a benign, non-toxic molecule (a "co-former") to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[19][20]
-
Mechanism: The API and co-former interact via non-covalent bonds, such as hydrogen bonds, within the crystal lattice.[21] This new arrangement can disrupt the strong intermolecular forces present in the pure API crystal, making it easier for solvent molecules to break the lattice apart.
-
Co-former Selection: Co-formers are typically selected from the GRAS (Generally Regarded As Safe) list and should have functional groups capable of forming strong hydrogen bonds with the API.[20][21]
-
Experimental Protocol: Solvent Evaporation Co-crystallization
-
Screening: Dissolve both your 1,2,4-triazole-3-thiol (API) and a selected co-former (e.g., nicotinamide, succinic acid) in a suitable solvent in a specific stoichiometric ratio (e.g., 1:1).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Characterization: Analyze the resulting solid to confirm the formation of a new crystalline phase using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Testing: Compare the aqueous solubility and dissolution rate of the co-crystal to that of the pure API.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Marmara Pharmaceutical Journal. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ACS Publications. [Link]
-
Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. National Institutes of Health. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJRPS. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. International Journal of Health Systems and Medical Sciences. [Link]
-
Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. Asian Journal of Pharmaceutical Research and Development. [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]
-
Solubility Determination Methods Overview. YouTube. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
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Overcoming poor product yield in microwave-assisted triazole synthesis.
Technical Support Center: Microwave-Assisted Triazole Synthesis
Welcome to the technical support resource for overcoming poor product yield in microwave-assisted triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic efficiency.
Microwave-assisted organic synthesis (MAOS) has revolutionized the formation of 1,2,3- and 1,2,4-triazoles, offering dramatically reduced reaction times, higher yields, and improved purity compared to conventional heating methods.[1][2][3] The rapid, uniform heating provided by microwave irradiation can accelerate reaction rates by orders of magnitude.[4][5] However, achieving high yields requires a nuanced understanding of the interplay between various reaction parameters. This guide provides a structured approach to diagnosing and solving common issues encountered during these syntheses.
Part 1: Initial Troubleshooting Workflow
Low product yield is a frustrating but common issue. Before delving into complex optimizations, it's crucial to rule out fundamental problems. The following workflow provides a logical sequence for initial troubleshooting.
Caption: A logical workflow for initial troubleshooting steps.
Part 2: Deep Dive Troubleshooting Q&A
If initial checks do not resolve the yield issue, a more systematic optimization of reaction parameters is necessary. This section addresses specific problems in a question-and-answer format.
Q1: My reaction is not going to completion, or I see significant starting material decomposition. What's the issue?
A1: This often points to a problem with your catalyst system or reaction temperature. The success of a microwave-assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) hinges on the stability and activity of the Cu(I) catalyst.
-
Catalyst Decomposition: The catalyst can be a primary point of failure. In some solvents, the catalyst may be unstable and decompose during the reaction, leading to the formation of dimers or other byproducts.[6] For instance, if you observe increased dimer formation in longer reactions, it's a strong indicator of catalyst failure mid-reaction.[6]
-
Solution: Consider changing the catalyst to one with better stability in your chosen solvent. For example, Cp(RuCl)4 was found to be more stable and productive in Toluene than CpRuCl(COD) in certain applications.[6] For CuAAC, ensure your reducing agent (e.g., sodium ascorbate) is fresh and present in sufficient quantity to maintain the Cu(I) oxidation state.[7]
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. While conventional heating might achieve high conversion with low catalyst loading (e.g., 2 mol%), microwave-assisted methods may require a higher concentration to achieve full conversion in a shorter time.[6]
-
Solution: Perform a catalyst loading screen. Start with a standard concentration (e.g., 5 mol% Cu(II) source, 10 mol% sodium ascorbate) and incrementally adjust to find the optimal balance between reaction rate and yield.
-
-
Sub-optimal Temperature: Microwave heating allows reactions to be performed well above the solvent's boiling point in sealed vessels.[5] However, an incorrect temperature setting can either stall the reaction or cause degradation of starting materials or the desired product.[8][9]
-
Solution: Optimize the reaction temperature. For many CuAAC reactions, a temperature range of 70-90 °C provides a good balance for complete conversion without significant degradation.[10] A systematic approach involves running the reaction at intervals (e.g., 60°C, 80°C, 100°C, 120°C) and analyzing the crude yield to identify the optimal thermal window.[10][11]
-
Q2: I'm observing multiple byproducts and a complex reaction mixture. How can I improve selectivity?
A2: This is typically a solvent- or time-related issue. The choice of solvent is one of the most critical factors in microwave chemistry, as it dictates the efficiency of energy absorption and can influence reaction pathways.[6][12][13]
-
Poor Solvent Choice: For efficient microwave heating, a solvent with a suitable dielectric constant is necessary to absorb the microwave irradiation.[6] Using a non-polar solvent like Toluene or THF can be effective, while highly polar solvents like DMF or DMSO can sometimes lead to aggregation and reaction failure in certain systems.[1] An aqueous co-solvent (e.g., t-BuOH/H2O or THF/H2O) often improves the solubility of copper salts and enhances reaction efficiency.[1][10]
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities. A good starting point is to compare a non-polar solvent (Toluene), a polar aprotic solvent (Acetonitrile, DMF), and an aqueous mixture (t-BuOH/H2O).[6]
-
-
Excessive Reaction Time: While microwaves dramatically shorten reaction times, prolonged exposure can be counterproductive. Longer reaction times can lead to catalyst decomposition and the formation of byproducts, such as dimers, as the substrate reacts intermolecularly.[6] High temperatures can also cause thermal rearrangement of the triazole ring, resulting in isomeric mixtures.[8]
Q3: My results are inconsistent, especially when scaling up. What causes this variability?
A3: Inconsistent results often stem from non-uniform heating within the reaction vessel. This is a critical, often overlooked, aspect of microwave chemistry.
-
Temperature Gradients: Inefficient stirring or field inhomogeneities in the microwave cavity can lead to "hot spots" where the local temperature is much higher than the bulk temperature measured by the sensor.[14][15] This can cause localized decomposition and byproduct formation, leading to lower overall yield and poor reproducibility.[16]
-
Solution: Ensure vigorous and constant stirring throughout the reaction using an appropriate magnetic stir bar. This is crucial for distributing heat evenly.[14] For larger vessels, mechanical stirring might be necessary. Using a reactor with a rotating turntable can also improve heating uniformity.[15]
-
-
Scale-Up Challenges: Conditions optimized on a small scale may not translate directly to a larger scale.[6] The physics of microwave absorption and heat dissipation change with volume, potentially exacerbating temperature gradients.[17]
-
Solution: When scaling up, re-optimization is often necessary. It may be required to adjust microwave power, ramp time, and hold time to maintain a uniform temperature profile in the larger volume. Tripling the mass of substrates while keeping molarity constant is a common first step in scale-up experiments.[6]
-
Caption: Interplay of key parameters affecting reaction yield.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I perform this reaction without a catalyst?
-
A: The classic Huisgen 1,3-dipolar cycloaddition does not require a copper catalyst, but it demands high temperatures and long reaction times, often resulting in a mixture of 1,4- and 1,5-regioisomers.[18] While microwave irradiation can accelerate this thermal process, the copper-catalyzed version (CuAAC) is generally preferred for its high regioselectivity (yielding the 1,4-isomer) and significantly milder conditions.[18][19] Some copper-free "click" reactions exist but typically require highly strained alkynes.[19]
-
-
Q: What is the difference between thermal and non-thermal microwave effects?
-
A: This is a topic of ongoing debate. Thermal effects arise from the rapid, efficient heating of the reaction mixture, which can lead to superheating above the solvent's boiling point (in a sealed vessel) and the creation of localized "hot spots."[20] These effects are well-documented and are responsible for most of the observed rate accelerations.[4][5] Non-thermal effects are postulated to arise from a direct interaction of the electromagnetic field with polar molecules, potentially stabilizing a polar transition state and lowering the activation energy.[14][20] While some studies suggest their existence[21], others have concluded that with accurate internal temperature monitoring and efficient stirring, observed rate enhancements can be explained by purely thermal phenomena.[14]
-
-
Q: Can I run the reaction solvent-free?
-
A: Yes, solvent-free or "neat" reactions are a key advantage of microwave chemistry, aligning with green chemistry principles.[1][22] This is often possible if one of the reactants is a liquid. However, this can sometimes lead to a rapid exotherm, so it is best suited for small-scale experiments initially.[23] For solid reactants, a minimal amount of a high-absorbing solvent or an ionic liquid may be necessary.
-
-
Q: My azide is thermally unstable. Is microwave heating safe?
-
A: Caution is warranted. Organic azides can be explosive.[24] The advantage of microwave synthesis is precise temperature control and extremely short reaction times. This means the material spends very little time at an elevated temperature, which can often be safer than prolonged heating with conventional methods. Always start with small-scale reactions behind a blast shield and never exceed the recommended temperature for your specific azide.
-
Part 4: Experimental Protocols & Data
Protocol 1: General Procedure for Microwave-Assisted CuAAC
This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles and should be optimized for specific substrates.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 equiv), the azide (1.0-1.2 equiv), and a solvent mixture (e.g., t-BuOH/H2O 1:1, to achieve a 0.1 M concentration).
-
Add CuSO₄·5H₂O (0.05 equiv).
-
Add sodium ascorbate (0.10 equiv) from a freshly prepared aqueous solution.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 80 °C, Ramp time = 2 minutes, Hold time = 20 minutes, Stirring = High.
-
After the reaction is complete and the vessel has cooled, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Table 1: Example Temperature Optimization Data
The following table, adapted from a study on CuAAC synthesis, illustrates the impact of temperature on yield.[10]
| Experiment | Max Temperature (°C) | Crude Yield (%) | Pure Yield (%) |
| 1 | 60 | 72.1 | 53.4 |
| 2 | 70 | 95.0 | 80.3 |
| 3 | 80 | 100.0 | 89.0 |
| 4 | 90 | 96.2 | 80.8 |
| 5 | 100 | 96.2 | 68.2 |
| Conditions: Benzyl azide, ethynylbenzene, CuSO₄, sodium ascorbate in t-BuOH/H₂O. |
Table 2: Solvent Effects on Triazole Synthesis
This table, adapted from a study on Ru-catalyzed triazole synthesis, demonstrates how solvent choice drastically affects product formation under microwave irradiation.[6]
| Solvent | Boiling Point (°C) | Product Present (%) | Reactant Present (%) | Dimer Present (%) |
| Acetonitrile | 82 | 16.5 | 36.1 | 16.9 |
| Dioxane | 101 | 84.8 | 5.4 | 5.4 |
| DMF | 153 | 69.6 | 7.7 | 9.4 |
| Toluene | 111 | 94.5 | 1.1 | negligible |
| THF | 66 | 46.9 | 45.4 | 2.2 |
References
-
Jeffrey, T. R., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
-
Wikipedia contributors. (2023). Non-thermal microwave effect. Wikipedia.
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de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2007). Review on non-thermal effects of microwave irradiation in organic synthesis. Journal of Microwave Power and Electromagnetic Energy, 41(1), 44-64.
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Kappe, C. O., et al. (2009). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. The Journal of Organic Chemistry, 74(12), 4707–4719.
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de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
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Schoffstall, A. M., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 970.
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Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297.
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Ionescu, S. M., et al. (2018). Nonthermal Effects of Microwaves in Organic Synthesis. ResearchGate.
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BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. BenchChem Technical Support.
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Zhang, Y., et al. (2023). A Review of Methods for Improving Microwave Heating Uniformity. Applied Sciences, 13(15), 8963.
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ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction.
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ResearchGate. (n.d.). Optimization of the click chemistry microwave assisted conditions for 1c compound.
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Wiessler, M., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7035-7076.
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Swami, S., et al. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal of Scientific Development and Research, 10(7).
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Wommack, A. J., et al. (2016). Rapid, Microwave Accelerated Synthesis of[6][14][25]Triazolo[3,4-b][6][14][21]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. Molecules, 21(8), 987.
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
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Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
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Cravotto, G., & Cintas, P. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. Bentham Science Publishers.
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Schoffstall, A. M., et al. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules, 29(19), 4619.
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CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate.
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BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. BenchChem Technical Support.
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ResearchGate. (n.d.). Optimization of Solid-Phase CuAAC.
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Cravotto, G., & Cintas, P. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. IRIS-AperTO.
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Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
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Zhu, H., et al. (2023). Improvement of Microwave Heating Uniformity Using Symmetrical Stirring. Foods, 12(15), 2955.
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Kumar, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868.
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Wang, J. W. (2022). Research On Heating Efficiency And Uniformity Of Photonic Crystal Microwave Reaction Cavity. Globe Thesis.
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Hein, C. D., & Peal, D. N. (2018). Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. Tetrahedron Letters, 59(3), 253-256.
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BenchChem. (2025). Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols.
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Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(19), 4581.
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Martina, K., & Cravotto, G. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(4), 823-834.
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ResearchGate. (2025). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
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Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate.
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Kamal, A., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459.
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Cintas, P., & Cravotto, G. (2011). Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition. Molecules, 16(5), 4134-4146.
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Sigma-Aldrich. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
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Troubleshooting inconsistent results in triazole click chemistry reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triazole click chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced, often frustrating, inconsistencies that can arise during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource, presented in a question-and-answer format, provides not just solutions but also the underlying mechanistic reasoning to empower you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: The Heart of the Reaction - Catalyst & Environment
This section addresses the most common point of failure in CuAAC reactions: the copper catalyst and its immediate environment. The catalytic cycle relies exclusively on the Copper(I) oxidation state, which is notoriously unstable in the presence of oxygen.
Q1: My CuAAC reaction shows low to no conversion. What is the most immediate issue I should investigate?
A1: The primary suspect in a failed CuAAC reaction is the inactivation of the copper catalyst. The catalytically active species is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in your solvents.[1][2] To ensure a successful reaction, you must maintain a reducing environment that preserves or regenerates the Cu(I) state.
-
Causality: The mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[3][4] If Cu(I) is oxidized to Cu(II), this crucial intermediate cannot form, and the catalytic cycle halts.
-
Immediate Solutions:
-
Add a Reducing Agent: The most common solution is to use a fresh solution of a reducing agent, such as sodium ascorbate. It is typically added in a 3- to 10-fold excess relative to the copper catalyst to continuously reduce any Cu(II) back to Cu(I).[3][5][6]
-
Degas All Reagents: Thoroughly degas all solvents and stock solutions (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before starting the reaction.[5][6] This physically removes the dissolved oxygen that inactivates the catalyst.
-
Work Under Inert Atmosphere: Whenever possible, set up and run your reactions under an inert atmosphere of nitrogen or argon to prevent oxygen from re-entering the system.[5][6]
-
Q2: I've added sodium ascorbate, but my yields are still inconsistent, especially in bioconjugation experiments. Why might this be, and how can I improve catalyst stability?
A2: While sodium ascorbate is an excellent reducing agent, the combination of Cu(II) and ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen, which can damage sensitive biomolecules like proteins.[5][7] Furthermore, the "naked" Cu(I) ion can still be susceptible to oxidation or disproportionation.[8] The solution is to use a copper-chelating ligand.
-
Causality & The Role of Ligands: Ligands, typically those with tertiary amine or triazole groups, coordinate with the Cu(I) ion. This coordination has two primary benefits:
-
Stabilization: The ligand protects the Cu(I) ion from oxidation and disproportionation, increasing the concentration of the active catalyst throughout the reaction.[1][9]
-
Acceleration: By modulating the electronic properties of the copper center, the right ligand can dramatically accelerate the rate of the cycloaddition.[8][10]
-
-
Practical Application: Adding a ligand like THPTA or BTTAA is now standard practice, especially for bioconjugation. These ligands are water-soluble and highly effective at stabilizing Cu(I) while promoting high reaction rates.[11][12] A typical ratio is 2 to 5 equivalents of ligand per equivalent of copper.[9][13]
Table 1: Comparison of Common Cu(I)-Stabilizing Ligands
| Ligand | Key Properties | Primary Use Case | Water Solubility | Organic Solubility |
| TBTA | The original accelerating ligand; highly effective. | Organic Synthesis | Low | Very High |
| THPTA | Water-soluble, protects biomolecules from ROS.[5] | Bioconjugation, Aqueous Synthesis | High | Low |
| BTTAA | New generation, very high reaction kinetics, low cytotoxicity.[1][11] | In Vivo & In Vitro Bioconjugation | Moderate | Moderate |
| BTTES | High stability, ideal for long-term reactions.[1] | In Vivo & In Vitro Bioconjugation | High | Low |
Section 2: Troubleshooting Reagents & Substrates
Even with a perfect catalytic system, issues with the azide or alkyne substrates can prevent a successful reaction.
Q3: My reaction is sluggish, and I suspect a solubility problem with one of my starting materials. What solvent systems are recommended?
A3: Poor solubility of either the azide or alkyne is a frequent cause of low yields, as the reaction can only occur in the solution phase. There is no single universal solvent, but mixtures are often effective.
-
Recommended Solvent Systems:
-
For Organic Synthesis: Mixtures of t-butanol/water, THF/water, or DMF/water are common choices that can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst components.[6]
-
For Bioconjugation: Reactions are typically run in aqueous buffers (e.g., PBS, HEPES). To improve the solubility of hydrophobic small molecules (like fluorescent dyes or drugs), a co-solvent such as DMSO or DMF can be added, typically up to 10-20% of the total volume.[6]
-
Q4: Are there any common buffer components or additives that can inhibit the CuAAC reaction?
A4: Yes, several common laboratory reagents can interfere with the copper catalyst and must be avoided.
-
Inhibiting Species:
-
Chelators: High concentrations of strong chelating agents like EDTA will strip the copper ion from the accelerating ligand, inactivating the catalyst.[5]
-
Thiols: Compounds with free thiols (e.g., DTT, β-mercaptoethanol, or cysteine residues in proteins) can coordinate strongly with copper or react with the alkyne, leading to off-target labeling.[7][14]
-
Iodide Ions: Iodide can interfere with the reaction, potentially by forming iodoalkyne intermediates or by coordinating too strongly with the copper center.[5][15]
-
Phosphines: Reagents like TCEP, while sometimes used as reducing agents, can also interfere due to their copper-binding and azide-reducing properties.[15][16] Sodium ascorbate is the preferred reductant.[13]
-
Section 3: Identifying and Minimizing Side Reactions
Sometimes the reaction works, but is plagued by the formation of unwanted byproducts that complicate purification and lower the yield of the desired triazole.
Q5: My main byproduct appears to be a dimer of my alkyne starting material. What is this side reaction and how can I prevent it?
A5: This is a classic side reaction known as the Glaser coupling, an oxidative homocoupling of terminal alkynes.[7] It is a direct consequence of having both oxygen and an insufficient reducing environment in your reaction.
-
Mechanism: The Cu(I) catalyst can be oxidized by O₂ to Cu(II), which then promotes the dimerization of your alkyne. This consumes your starting material and reduces the yield of the desired triazole product.
-
Prevention Strategy: The strategies to prevent Glaser coupling are the same as those used to maintain catalyst activity:
Q6: In my bioconjugation reaction, I'm observing protein precipitation and loss of function. What could be causing this?
A6: This is a critical issue in bioconjugation and is often caused by damage from reactive oxygen species (ROS) or byproducts of ascorbate oxidation.[5][7]
-
Causality: The Cu(I)/ascorbate system can generate radicals that oxidize sensitive amino acid residues (like histidine, cysteine, or methionine), leading to protein crosslinking, aggregation, and precipitation.[17] Additionally, ascorbate oxidation byproducts can react with lysine and arginine residues.[13]
-
Mitigation Strategies:
-
Use a Protective Ligand: As mentioned in Q2, ligands like THPTA are crucial. They not only stabilize Cu(I) but also help minimize the generation of ROS, protecting the biomolecule.[1][5]
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can act as a scavenger for reactive byproducts from ascorbate oxidation, preventing them from modifying the protein.[5][13]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper, typically between 50-100 µM for bioconjugation, to minimize potential damage.[13][18]
-
Diagram 1: Troubleshooting Workflow for Failed CuAAC Reactions
A logical decision tree for diagnosing common issues.
Caption: The catalytic cycle for CuAAC stabilized by a generic ligand (L).
References
-
Jena Bioscience. Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
PubMed Central. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. [Link]
-
Wikipedia. Click chemistry. Wikipedia. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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PubMed Central. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]
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PubMed Central. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. PubMed Central. [Link]
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PubMed Central. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed Central. [Link]
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A Recent Concept of Importance: Click Chemistry. [Link]
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PubMed Central. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. [Link]
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Creative Biolabs. Conjugation Based on Click Chemistry. Creative Biolabs. [Link]
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ResearchGate. Optimization of the click reaction conditions a. ResearchGate. [Link]
-
PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
IntechOpen. Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. IntechOpen. [Link]
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PubMed Central. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. [Link]
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Accounts of Chemical Research. Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research. [Link]
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PubMed. Copper Nanoparticles in Click Chemistry. PubMed. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]
-
MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
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Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
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ResearchGate. Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]
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Sciencemadness Discussion Board. Click Chemistry. Sciencemadness Discussion Board. [Link]
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MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
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ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
-
ACS Publications. Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Triazole-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based anticancer agents. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of these compounds. By understanding the underlying mechanisms and implementing robust experimental designs, you can enhance the specificity and therapeutic potential of your candidate agents.
The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities.[1][2] However, like many kinase inhibitors, these compounds can interact with unintended biological targets, leading to off-target effects that may cause toxicity or confound experimental results.[3][4][5] Early identification and mitigation of these effects are crucial for successful drug development.[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of working with triazole-based anticancer agents.
Q1: What are the most common off-target effects observed with triazole-based anticancer agents?
A1: The off-target effects of triazole-based compounds can be diverse. A primary concern is the inhibition of unintended kinases, given the structural similarities within the kinome.[3][7] Additionally, triazole moieties can interact with cytochrome P450 (CYP) enzymes, potentially leading to drug-drug interactions and altered metabolism.[8][9][10] Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is another critical off-target effect that can lead to cardiotoxicity.[11][12][13] Some triazoles have also been associated with hepatotoxicity and the induction of oxidative stress.[14][15]
Q2: How can I predict potential off-target effects of my novel triazole compound early in development?
A2: In the early stages, computational or in silico methods are invaluable for predicting potential off-target interactions.[16][17][18] These approaches use algorithms based on chemical structure, similarity to known ligands, and protein pocket similarity to forecast interactions with a wide range of biological targets.[16][17] This can help prioritize compounds for further experimental validation and flag potential liabilities before significant resources are invested.
Q3: What is the first experimental step I should take to assess the selectivity of my triazole-based kinase inhibitor?
A3: A foundational step is to perform a kinase selectivity panel screen. These commercially available services assess the inhibitory activity of your compound against a broad range of kinases (kinome screening).[19][20] This provides a quantitative measure of your compound's selectivity and helps identify any potent off-target kinase interactions. It is advisable to screen at a concentration significantly higher than the on-target IC50 to reveal even weaker off-target binding.
Q4: My triazole compound shows promising anticancer activity in cell-based assays, but how do I confirm this is due to on-target inhibition?
A4: To validate that the observed phenotype is due to on-target activity, several approaches can be used. One is to perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the cells are no longer sensitive to your compound, it suggests the effect is on-target. Another method is to use a structurally related but inactive analog of your compound as a negative control. If this analog does not produce the same cellular effect, it strengthens the case for on-target activity.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, organized by experimental phase.
Cell-Based Assay Troubleshooting
Problem 1: High cytotoxicity observed in non-cancerous cell lines at concentrations close to the therapeutic dose.
-
Potential Cause: This often points to significant off-target effects. The compound may be inhibiting kinases essential for normal cell survival or interacting with other critical cellular machinery.
-
Troubleshooting Workflow:
-
Detailed Steps & Rationale:
-
Kinase Selectivity Profiling: A comprehensive kinase panel will reveal unintended targets. [19][20]The data will be presented as percent inhibition at a given concentration or as IC50/Kd values.
-
Literature Review: Once off-target kinases are identified, investigate their known physiological roles. Inhibition of kinases involved in essential cellular processes can explain the observed toxicity.
-
Cellular Target Engagement: Confirm that the compound inhibits the identified off-target kinases within the cell. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be used.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify modifications that reduce binding to the off-target kinase while maintaining on-target potency. [1]This is a key principle in medicinal chemistry for improving selectivity. [21]
-
Problem 2: Inconsistent results in cell viability assays.
-
Potential Cause: Inconsistent results can stem from various factors including cell handling, assay methodology, and compound stability. [22][23][24][25]* Troubleshooting Table:
| Potential Issue | Recommended Solution | Rationale |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to genetic drift and altered drug sensitivity. [24] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. | Cell density can affect growth rates and drug response. [22] |
| Solvent Effects | Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and below a cytotoxic threshold (typically <0.5%). | Solvents can have their own biological effects and contribute to variability. [22] |
| Compound Stability | Assess the stability of your triazole compound in the cell culture media over the duration of the assay. | Degradation of the compound can lead to an underestimation of its potency. [26] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or ensure proper humidification during incubation. | Evaporation from outer wells can concentrate the compound and affect cell growth. [27] |
In Vivo Studies Troubleshooting
Problem 3: Unexpected toxicity (e.g., weight loss, organ damage) in animal models at doses predicted to be safe from in vitro data.
-
Potential Cause: In vivo toxicity can arise from off-target effects not apparent in cell culture, poor pharmacokinetic properties, or the formation of toxic metabolites. [28]Triazole compounds are known to potentially cause hepatotoxicity. [14][15][29]* Troubleshooting Workflow:
Workflow for investigating unexpected in vivo toxicity. -
Detailed Steps & Rationale:
-
Pharmacokinetic (PK) Analysis: A preliminary PK study will determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. High exposure in a particular organ may correlate with observed toxicity.
-
Metabolite Identification: The triazole core can be metabolized. Identify major metabolites and assess their activity and toxicity, as they may be responsible for the observed adverse effects.
-
In Vitro Safety Pharmacology:
-
CYP450 Inhibition Assay: This assay will determine if your compound inhibits major CYP enzymes, which can lead to drug-drug interactions if co-administered with other therapeutic agents. [8][9][30] * hERG Inhibition Assay: This is a critical safety assay to assess the risk of cardiotoxicity. [11][13]A positive result may necessitate structural modifications to mitigate this liability.
-
-
Histopathology: A thorough examination of tissues from treated animals by a qualified pathologist can identify organ-specific toxicities and provide clues to the underlying mechanism.
-
Part 3: Key Experimental Protocols
This section provides a general framework for essential experiments to characterize and minimize off-target effects.
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for compound binding to a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding. [31]
-
Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Materials:
-
Purified kinase panel
-
Test compound stock solution (in DMSO)
-
SYPRO Orange dye
-
Real-time PCR instrument capable of fluorescence detection
-
-
Method:
-
Prepare a master mix containing the kinase, buffer, and SYPRO Orange dye.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add the test compound or vehicle control (DMSO) to the appropriate wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and measuring fluorescence at each step.
-
Analyze the data to determine the Tm for each well. A significant increase in Tm in the presence of the compound indicates binding.
-
Protocol 2: Cell-Based Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA allows for the confirmation of target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon compound binding.
-
Principle: Similar to DSF, ligand binding stabilizes the target protein within the cell lysate, making it more resistant to thermal denaturation and aggregation.
-
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibody specific to the target protein
-
Western blot reagents and equipment
-
-
Method:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short period.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
References
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). bioRxiv. [Link]
-
Some strategies for improving specificity and sensitivity in the analysis of anti-cancer drugs. (n.d.). PubMed. [Link]
-
A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? (2020). Taylor & Francis Online. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. [Link]
-
1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). National Institutes of Health (NIH). [Link]
-
A comprehensive review on triazoles as anticancer agents. (2023). DergiPark. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). ResearchGate. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Institutes of Health (NIH). [Link]
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). National Institutes of Health (NIH). [Link]
-
Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. (2007). PubMed. [Link]
-
Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. (2007). Oxford Academic. [Link]
-
Physiological Targeting to Improve Anticancer Drug Selectivity. (2008). ConnectSci. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Wiley Online Library. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). ResearchGate. [Link]
-
Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). Semantic Scholar. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). ResearchGate. [Link]
-
Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2017). Oxford Academic. [Link]
-
Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents. (2014). National Institutes of Health (NIH). [Link]
-
Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (n.d.). SpringerLink. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2020). ResearchGate. [Link]
-
Triazole antifungal drug interactions—practical considerations for excellent prescribing. (n.d.). Lirias. [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. (2022). MDPI. [Link]
-
The enzymatic basis of drug-drug interactions with systemic triazole antifungals. (2010). PubMed. [Link]
-
How to improve drug selectivity? (2025). Patsnap Synapse. [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (2023). MDPI. [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). National Institutes of Health (NIH). [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. (2018). National Institutes of Health (NIH). [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). ResearchGate. [Link]
-
Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. (2011). PubMed. [Link]
-
Blockade of HERG cardiac K + current by antifungal drug miconazole. (2006). ResearchGate. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
-
Drug Interactions between Nine Antifungal Agents and Drugs Metabolized by Human Cytochromes P450. (2008). ResearchGate. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Structural modification strategies of triazoles in anticancer drug development. (2024). PubMed. [Link]
-
Fluconazole inhibits hERG K(+) channel by direct block and disruption of protein trafficking. (2011). PubMed. [Link]
-
Troubleshooting guide for cell culture. (n.d.). PromoCell. [Link]
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Fluconazole inhibits hERG K(+) channel by direct block and disruption of protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 18. How to improve drug selectivity? [synapse.patsnap.com]
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- 30. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Triazole Compounds in Normal Cell Lines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with triazole compounds and encountering challenges with cytotoxicity in normal cell lines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common experimental hurdles. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My novel triazole compound shows promising activity against cancer cells, but it's also highly toxic to my normal cell line controls. What are the first steps I should take?
A1: This is a common challenge in early-stage drug discovery. The initial and most critical step is to establish a therapeutic window by conducting comprehensive dose-response studies on both your cancer and normal cell lines. This will help you determine the concentration range where you see maximal efficacy against cancer cells with minimal toxicity to normal cells.
It's also essential to characterize the nature of the cell death (e.g., apoptosis, necrosis) in the normal cells, as this can inform mitigation strategies.[1] For example, if you observe markers of apoptosis, you can investigate pathways that might be differentially regulated between your cancer and normal cell lines.
Q2: What are the known mechanisms of triazole-induced cytotoxicity in normal cells?
A2: The cytotoxicity of triazole compounds in normal cells can stem from several mechanisms. A primary and frequently reported mechanism is the induction of oxidative stress.[2][3][4][5] Triazoles can lead to an excessive generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.[2][6]
Other reported mechanisms include:
-
Induction of Apoptosis: Many triazole derivatives have been shown to induce programmed cell death, or apoptosis, in various cell types.[7][8] This can involve the activation of caspases and depolarization of the mitochondrial membrane.[2][7]
-
Cell Cycle Disruption: Some triazole compounds can interfere with the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[1][8]
-
Off-Target Effects: Triazoles can sometimes interact with unintended molecular targets in normal cells, leading to toxicity. For antifungal triazoles, this can include inhibition of human cytochrome P450 enzymes, leading to endocrinologic adverse effects.[9]
Understanding the dominant cytotoxic mechanism of your specific compound is key to developing effective strategies to mitigate it.
Q3: Can I modify the structure of my triazole compound to reduce its cytotoxicity?
A3: Yes, structural modification is a powerful strategy to improve the selectivity and reduce the off-target toxicity of your triazole compound.[10][11] This is often guided by Structure-Activity Relationship (SAR) studies.[10][12]
Key strategies include:
-
Substitution on Aromatic Rings: Adding electron-donating or electron-withdrawing groups to phenyl rings within the compound can alter its electronic properties and, consequently, its interaction with biological targets.[8][10]
-
Introducing Steric Hindrance: Adding bulky chemical groups can prevent the compound from binding to certain proteins in normal cells while still allowing it to interact with its intended target in cancer cells.[10]
-
Modifying Linker Regions: If your compound is a hybrid molecule, altering the linker connecting the triazole ring to other pharmacophores can significantly impact its biological activity and toxicity profile.[8]
It's important to note that these modifications should be made rationally, based on an understanding of the compound's mechanism of action and SAR data.
Troubleshooting Guides
Problem 1: High background cytotoxicity observed even at low concentrations of the triazole compound.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Compound Solubility Issues | 1. Assess Solubility: Visually inspect your stock solution for precipitates. Determine the solubility limit in your culture medium. 2. Use a Co-solvent: If solubility is low, consider using a small percentage (typically <1%) of a biocompatible solvent like DMSO.[13] 3. Formulation Strategies: For in vivo or later-stage in vitro work, consider drug delivery systems like nanoparticles or liposomes to improve solubility and targeted delivery.[1][14] | Poorly dissolved compounds can form aggregates that are non-specifically toxic to cells. Co-solvents can help maintain the compound in a monomeric, active state. |
| Contaminated Compound Stock | 1. Verify Purity: Re-analyze the purity of your compound stock using methods like HPLC or LC-MS. 2. Synthesize a Fresh Batch: If purity is questionable, synthesize and purify a new batch of the compound. | Impurities from the synthesis process can have their own cytotoxic effects, confounding your results. |
| Cell Line Sensitivity | 1. Test on Multiple Normal Cell Lines: Use a panel of different normal cell lines to determine if the observed cytotoxicity is cell-type specific. 2. Lower Seeding Density: In some cases, high cell density can exacerbate cytotoxicity. Try seeding cells at a lower density. | Different cell lines have varying expression levels of metabolic enzymes and efflux pumps, which can influence their sensitivity to a compound. |
Problem 2: The therapeutic window between cancer and normal cells is too narrow.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Shared Molecular Target | 1. Target Validation: Confirm that the intended target is overexpressed or mutated in your cancer cell line compared to the normal cell line. 2. Off-Target Profiling: Use techniques like proteomic profiling to identify potential off-targets in normal cells. | If the molecular target is essential for the survival of both cancer and normal cells, achieving a wide therapeutic window will be challenging. |
| Oxidative Stress-Mediated Toxicity | 1. Measure ROS Production: Use fluorescent probes (e.g., DCFDA) to quantify reactive oxygen species (ROS) levels in both cell types after treatment. 2. Co-administration with Antioxidants: Test if co-treatment with an antioxidant like N-acetylcysteine (NAC) can selectively protect the normal cells.[6] | If your compound induces significant oxidative stress, normal cells may be more susceptible if they have lower intrinsic antioxidant capacity compared to cancer cells.[6][15] |
| Drug Efflux Mechanisms | 1. Assess Efflux Pump Activity: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the compound's activity differently in cancer versus normal cells. | Cancer cells can sometimes overexpress efflux pumps, leading to lower intracellular drug concentrations compared to normal cells. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the IC50 (half-maximal inhibitory concentration) of your triazole compound.
Materials:
-
Human cancer and normal cell lines
-
96-well plates
-
Cell culture medium and supplements
-
Triazole compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your triazole compound in a cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway: Triazole-Induced Oxidative Stress and Apoptosis
// Nodes Triazole [label="Triazole\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\n(Reactive Oxygen Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidants [label="Cellular Antioxidants\n(e.g., NRF2, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(DNA, Lipids, Proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Triazole -> Mitochondria [label="Inhibition of\nETC Complex"]; Mitochondria -> ROS; ROS -> OxidativeStress; Antioxidants -> ROS [label="Neutralizes", style=dashed, color="#34A853"]; OxidativeStress -> Damage; Damage -> Apoptosis; Mitochondria -> Caspases [label="Cytochrome c\nrelease"]; Caspases -> Apoptosis; } DOT Caption: Triazole-induced mitochondrial dysfunction leading to oxidative stress and apoptosis.
Experimental Workflow: Troubleshooting Triazole Cytotoxicity
// Nodes Start [label="High Cytotoxicity in\nNormal Cells Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; DoseResponse [label="1. Perform Dose-Response\n(Cancer vs. Normal Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="2. Investigate Mechanism\n(Apoptosis, ROS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="3. Structural Modification (SAR)", fillcolor="#FBBC05", fontcolor="#202124"]; Delivery [label="4. Advanced Delivery Systems", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Co-administer with\nAntioxidants (e.g., NAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reduced Cytotoxicity &\nImproved Therapeutic Index", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> DoseResponse; DoseResponse -> Mechanism; Mechanism -> SAR; Mechanism -> Antioxidant; SAR -> Outcome; Delivery -> Outcome; Antioxidant -> Outcome; Mechanism -> Delivery; } DOT Caption: A logical workflow for addressing and mitigating the cytotoxicity of triazole compounds.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Cytotoxicity of 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives in Normal Cells. Benchchem.
- Lucero, M. Y., et al. (2014). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. Journal of Biological Research-Thessaloniki, 21(1), 72.
- Pérez-García, P., et al. (2023). Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells. International Journal of Molecular Sciences, 24(19), 14902.
- Santovito, E., et al. (2023). Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. International Journal of Molecular Sciences, 24(11), 9205.
- Correia, L. V. B., et al. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Reviews on Environmental Health.
- Correia, L. V. B., et al. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Semantic Scholar.
- Pérez-García, P., et al. (2023). Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells. Sílice (CSIC).
- Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. Benchchem.
- Benchchem. (n.d.). Strategies to Minimize Cytotoxicity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]. Benchchem.
- Zhao, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 735997.
- Guan, Q., et al. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry, 275, 116578.
- Benchchem. (n.d.). Troubleshooting Poor Biological Activity in Triazole Derivatives. Benchchem.
- Fisher, M. C., et al. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. Expert Opinion on Drug Safety, 21(4), 435-440.
- Schmidt, B., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1736-1748.
- Al-Hussain, S. A., et al. (2025). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Andrology, 14(1), 1000351.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Triazole-Based Drugs. Benchchem.
- Wujec, M., & Paneth, A. (2022). Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. Current Organic Chemistry, 26(14), 1339-1346.
Sources
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- 2. Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells | Publicación [silice.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Improving Reproducibility in Batch Synthesis of Functionalized Triazole Molecules
Welcome to the technical support center dedicated to enhancing the reproducibility and success of your functionalized triazole syntheses. The 1,2,3-triazole core is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the reliability of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[1][] However, transitioning from a small-scale reaction to a reproducible batch synthesis presents distinct challenges that can impact yield, purity, and consistency.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, ensuring robust and scalable triazole production.
Part 1: FAQs and Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.
Section A: Catalyst System and Reaction Initiation
Question 1: My CuAAC reaction is sluggish or fails to initiate, even with a standard CuSO₄/Sodium Ascorbate system. What are the likely causes and how can I fix it?
Answer: This is a common issue often rooted in the instability of the active Cu(I) catalyst. The active catalytic species, Cu(I), is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[3][4]
-
Causality & Solution:
-
Oxygen Contamination: The primary culprit is almost always residual oxygen in your solvents or reagents. Before adding your copper source, you must thoroughly degas all solvents and the reaction vessel. This is typically achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using a series of freeze-pump-thaw cycles for more sensitive reactions.[3] Maintaining a positive pressure of inert gas throughout the reaction is critical.[3]
-
Insufficient Reducing Agent: Sodium ascorbate is used to reduce the Cu(II) precursor (like CuSO₄) to the active Cu(I) state and scavenge any oxygen that enters the system.[1][5] A 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst is often recommended to ensure a sufficient reductive environment.[3][4]
-
Poor Reagent Solubility: If your azide, alkyne, or catalyst complex is not fully dissolved, the reaction kinetics will be severely hampered. This becomes more pronounced at larger scales. Ensure you are using a solvent system, such as THF/water, t-butanol/water, or DMF, where all components are soluble.[3] For aqueous systems, adding up to 10% of a co-solvent like DMSO can improve the solubility of organic substrates.[3]
-
Question 2: I'm observing significant formation of a homocoupled alkyne byproduct (a diyne). Why is this happening and what is the best way to prevent it?
Answer: The formation of diyne byproducts, often referred to as Glaser coupling, is a classic side reaction in CuAAC chemistry. It occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[1]
-
Causality & Solution:
-
Mechanism: This side reaction is directly promoted by oxygen, which oxidizes two Cu(I)-acetylide complexes to form a C-C bond, regenerating Cu(II).
-
Prevention:
-
Rigorous Deoxygenation: As with catalyst inactivity, the most effective preventative measure is the stringent exclusion of oxygen from the reaction mixture.[1]
-
Use of Ligands: Certain nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state, making it less susceptible to oxidation and accelerating the desired cycloaddition.[1][6] Ligands play a crucial role in preventing the formation of unreactive copper acetylide clusters and increasing catalyst solubility.[1]
-
Sufficient Reductant: Maintaining an adequate excess of sodium ascorbate helps to rapidly reduce any Cu(II) formed, minimizing its availability to participate in oxidative side reactions.[1]
-
-
Question 3: Should I use a ligand? How do I choose the right one for my system?
Answer: While many simple CuAAC reactions proceed without a ligand, their use is highly recommended for improving reproducibility, accelerating reaction rates, and protecting sensitive substrates.[7][8]
-
Role of Ligands: Ligands serve multiple functions: they stabilize the active Cu(I) state against oxidation and disproportionation, prevent the formation of inactive polynuclear copper acetylides, and increase the solubility and overall concentration of the active catalyst.[1][9]
-
Choosing a Ligand:
-
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective and widely used ligand for reactions in organic solvents or mixtures like THF/water.[1]
-
For Aqueous/Bioconjugation Systems: Water-soluble ligands like THPTA are preferred for biological applications to ensure solubility and protect biomolecules from oxidation.[6][8]
-
Ligand-to-Copper Ratio: The ratio is critical. While a 1:1 ratio can be effective, an excess of certain strongly chelating ligands can sometimes inhibit the reaction by blocking coordination sites on the copper atom.[7] However, for bioconjugation, a 5:1 ligand-to-copper ratio is often used to protect sensitive biomolecules from copper-generated reactive oxygen species.[8] It is often necessary to screen ligand ratios to find the optimal conditions for a specific reaction.
-
Section B: Reaction Monitoring, Work-up, and Purification
Question 4: My reaction seems complete by TLC/LC-MS, but after work-up, my yield is low. Where could my product be going?
Answer: Product loss during work-up and purification is a frequent challenge, often due to the properties of the triazole product itself.
-
Causality & Solution:
-
Product Solubility: Triazole products can be highly polar and may have partial solubility in the aqueous phase during extraction. To minimize loss, saturate the aqueous layer with NaCl before extraction and use a more polar solvent like ethyl acetate or a mixture including isopropanol.
-
Copper Chelation: The nitrogen atoms of the triazole ring are excellent chelators for copper ions.[10] This can lead to your product being retained in the aqueous phase as a copper complex or causing significant streaking during silica gel chromatography.[11] Before extraction, wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to sequester and remove the copper ions.[10][11]
-
Chromatography Issues: Highly polar triazoles can be difficult to purify via standard silica gel chromatography.[11] Consider using reverse-phase (C18) chromatography for very polar compounds.[11] Alternatively, for normal phase silica, adding a small amount of triethylamine or methanol to the eluent can help improve peak shape and reduce tailing by competing with the triazole for binding sites on the silica.[11]
-
Question 5: How do I effectively remove residual copper from my final product? My NMR shows broad peaks and I suspect metal contamination.
Answer: Residual copper is a pervasive issue in CuAAC synthesis and can interfere with downstream applications and analytical characterization.[10] Broadened NMR signals are a classic sign of paramagnetic metal contamination.
-
Causality & Solution:
-
Strong Chelation: As mentioned, the triazole product itself strongly coordinates with copper ions, making simple aqueous washes ineffective.[10]
-
Effective Removal Strategies:
-
Chelating Washes: The most common method is to wash the organic solution of your product with an aqueous solution of a chelating agent. A 0.5M solution of EDTA (disodium or tetrasodium salt) is often effective.[10][11] Repeated washes may be necessary.
-
Ammonia/Ammonium Hydroxide: A wash with dilute ammonium hydroxide can also be effective, as ammonia forms a highly soluble deep blue complex with copper(II), facilitating its removal into the aqueous phase.
-
Specialized Scavengers: For very low levels of copper contamination required for pharmaceutical applications, treatment with a solid-supported scavenger resin (e.g., thiol- or amine-functionalized silica) can be highly effective.
-
Heterogeneous Catalysis: To avoid contamination from the outset, consider using a solid-supported copper catalyst, which can be removed by simple filtration at the end of the reaction.[12]
-
-
Section C: Analytical and Quality Control
Question 6: How can I be certain of the regiochemistry of my triazole product?
Answer: The CuAAC reaction is renowned for its high regioselectivity, almost exclusively producing the 1,4-disubstituted regioisomer.[3][13] The alternative 1,5-isomer is characteristic of ruthenium-catalyzed (RuAAC) or thermal cycloadditions.[3][4]
-
Validation & Confirmation:
-
Reaction Mechanism: The accepted mechanism for CuAAC proceeds through a copper-acetylide intermediate that directs the azide to react in a way that forms only the 1,4-isomer.[13][14] The thermal, uncatalyzed reaction often gives a mixture of both 1,4- and 1,5-isomers.[3]
-
NMR Spectroscopy: The most definitive method for confirming regiochemistry is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the triazole proton (H5) and the carbon atom of the substituent at the 4-position (C4), as well as the carbon of the substituent at the 1-position. This unequivocally confirms the 1,4-connectivity.
-
LC-MS/MS: While not definitive for structure, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for monitoring reaction progress and confirming the mass of the desired product.[15]
-
Part 2: Data Presentation & Protocols
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solutions & Key Insights |
| Low or No Yield | 1. Catalyst oxidation (O₂ presence).2. Insufficient reducing agent.3. Poor reagent solubility. | 1. Rigorously degas all solvents and maintain an inert (Ar/N₂) atmosphere.[3]2. Use a 3-10 fold excess of sodium ascorbate relative to Cu(II).[3][4]3. Choose an appropriate solvent system (e.g., tBuOH/H₂O, THF/H₂O, DMF) or add co-solvents (e.g., DMSO).[3] |
| Alkyne Homocoupling | Oxygen contamination leading to oxidative coupling of the copper acetylide intermediate. | 1. Strict exclusion of oxygen is paramount.[1]2. Use a stabilizing ligand (e.g., TBTA, THPTA) to protect the Cu(I) state.[1]3. Ensure sufficient reducing agent is present. |
| Product Loss During Work-up | 1. Product has partial aqueous solubility.2. Product chelates copper, retaining it in the aqueous phase. | 1. Saturate the aqueous phase with NaCl before extraction.2. Pre-treat the crude reaction mixture with a chelating agent (e.g., EDTA, NH₄OH) before extraction.[10][11] |
| Copper Contamination in Final Product | Strong coordination between the triazole product and copper ions. | 1. Wash the organic solution of the product with aqueous EDTA or NH₄OH.[10][11]2. Pass a solution of the product through a plug of silica or celite.3. For trace amounts, use a scavenger resin. |
Standardized Protocol for Batch CuAAC Synthesis
This protocol provides a robust starting point for the synthesis of a generic 1,4-disubstituted triazole. Note: Quantities should be adjusted based on the specific molecular weights of your substrates.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 eq) and the terminal alkyne (1.1 eq).
-
Solvent Addition & Degassing: Add the t-BuOH/H₂O (1:1) solvent mixture to achieve a substrate concentration of approximately 0.1-0.5 M. Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in degassed deionized water. A typical concentration is 100 mM for each.
-
Reaction Initiation: While maintaining a positive inert atmosphere, add the Sodium Ascorbate solution (5-10 mol% final concentration) to the reaction flask via syringe. The solution should remain colorless.
-
Copper Addition: Add the CuSO₄·5H₂O solution (1-5 mol% final concentration) to the flask. The reaction should remain colorless or turn a very light yellow. A persistent blue or green color indicates significant oxidation to Cu(II) and suggests insufficient deoxygenation.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours). The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Work-up & Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the mixture with a 0.5M aqueous solution of disodium EDTA (2 x 20 mL). c. Wash with saturated aqueous NaCl (brine) (1 x 20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
Part 3: Visualization of Key Processes
Diagram 1: Catalytic Cycle of CuAAC
This diagram illustrates the generally accepted mechanistic pathway for the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the key intermediates.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve common causes of low reaction yield in batch triazole synthesis.
Caption: A decision tree for systematically troubleshooting low-yield CuAAC reactions.
References
- Challenges in scaling up click chemistry reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY8e3eh3Rc85lzzehPCDIkKWP8EKfdrR2mYUIBeK0plxmEm8EWatc-dNttT08nbaC26Y7TJh3kRLqGyIHc9bEYOGlfs9AosBnxee4h6__mnSHAZ-WDjcDrdTjfwI7YHoubvUQR61LiKqwpBBvjbS1pM9JAsm7nI6YeQqQh8q9KMELzyI7NdLKdyaQBzyoIgw==]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2870371/]
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.2c00361]
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2MWZErorjAZNg3OIO4iHSAyTNfDlNielrepzXpbvzPGWW7ebEHOMTtrripsCqid3ZI0Cf0yLhED5HwMToX2HtXdYfg7879BtoEkApUs1dICavdqWzNn4lLMbLZY0oSVfJX4Xs2etzwLit3lxOYA7lmF7CPee1kkUas11MwTAqnawfNxJq5IOLZ0tGcVZY2O7fVv0E3zN1IBreVB2Bb-V6w==]
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [URL: https://www.researchgate.net/post/Is_there_an_effective_method_to_purify_the_14-disubstituted-1H-123-triazoles_of_Copper_after_the_CuAAC_reaction_is_complete]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/2673-4111/5/4/24]
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383111/]
- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29857918/]
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [URL: https://www.jenabioscience.com/images/a0a10/5/a0a105273752e50b18128503bb1f0928/click-chemistry-bch-2011.pdf]
- Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. University of Lynchburg. [URL: https://www.lynchburg.edu/wp-content/uploads/2022/11/Comparing-Copper-Catalysts-in-the-Synthesis-of-123-Triazoles-via-Click-Chemistry.pdf]
- Click Chemistry. Wikipedia. [URL: https://en.wikipedia.org/wiki/Click_chemistry]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c00329]
- Common Click Chemistry Reactions. BOC Sciences. [URL: https://www.bocsci.com/blog/common-click-chemistry-reactions/]
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6054673/]
- Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222625/]
- Synthesis of azide- and alkyne-terminated alkane thiols and evaluation of their application in Huisgen 1,3-dipolar cycloaddition. Linköping University Electronic Press. [URL: https://www.ep.liu.se/ecp/037/012/ecp0937012.pdf]
Sources
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Allyl-1,2,4-triazole-3-thiol Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-allyl-1,2,4-triazole-3-thiol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to this versatile scaffold influence its biological activities, including anticancer, antimicrobial, and antifungal properties. We will explore the causality behind experimental designs and present supporting data to offer a comprehensive understanding of this promising class of compounds.
Introduction: The 1,2,4-Triazole-3-thiol Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone in the development of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological effects, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities[1][2]. The incorporation of a thiol group at the 3-position and an allyl group at the 4-position of the triazole ring creates a unique chemical entity with significant potential for further functionalization and biological exploration. The sulfur atom, in particular, enhances the biological potency of triazole heterocycles[3]. This guide will focus on elucidating the structure-activity relationships that govern the efficacy of 4-allyl-1,2,4-triazole-3-thiol derivatives.
The Core Moiety: 4-Allyl-1,2,4-triazole-3-thiol
The fundamental structure of 4-allyl-1,2,4-triazole-3-thiol serves as the foundation for a diverse library of derivatives. The key points of modification on this scaffold that critically influence its biological activity are:
-
The 5-position (C5): Substitution at this position with various aryl or alkyl groups can significantly modulate the compound's interaction with biological targets.
-
The Thiol Group (S-H): The thiol group is a reactive handle for introducing a wide range of substituents, leading to the formation of thioethers and other derivatives with altered physicochemical and biological properties.
-
The Allyl Group (N4): While the focus of this guide, the allyl group itself contributes to the molecule's lipophilicity and potential for specific interactions. Understanding its role in comparison to other N4-substituents is crucial for rational drug design.
The following sections will dissect the SAR of derivatives based on modifications at these key positions, supported by experimental data from the literature.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-allyl-1,2,4-triazole-3-thiol derivatives is a multifactorial equation where the nature and position of substituents dictate the ultimate therapeutic effect.
Anticancer Activity
The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticancer agents[3][4]. The antiproliferative activity of its derivatives is often attributed to their ability to interact with various biological targets, including kinases and tubulin[3]. For 4-allyl-1,2,4-triazole-3-thiol derivatives, the following SAR principles have been observed:
-
Substitution at the 5-Position: The introduction of substituted aryl moieties at the C5 position is a common strategy to enhance anticancer potency. The electronic properties of the substituents on the aryl ring play a critical role.
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring at the C5-position can enhance cytotoxic activity. This is likely due to altered electronic distribution within the molecule, potentially improving its binding affinity to target proteins.
-
Electron-donating groups (e.g., -OCH₃, -OH) can also contribute to activity, suggesting that a delicate balance of electronic and steric factors is at play[1].
-
-
Modification of the Thiol Group: S-alkylation of the thiol group can lead to derivatives with significant cytotoxic effects.
-
A series of S-substituted aliphatic derivatives of 3-mercapto-1,2,4-triazoles were designed as analogues of the anticancer agent Combretastatin A-4[5]. One of the most potent compounds in this series, with a methyl group attached to the sulfur atom, exhibited an IC50 value of 10 µM against the SW480 colon cancer cell line[6]. This suggests that small alkyl substitutions on the sulfur atom can be beneficial for anticancer activity.
-
Comparative Data: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | N4-Substituent | C5-Substituent | S-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 4-allyl derivative | Allyl | Phenyl | H | Various | - | - |
| Compound 5a | Phenyl | 3,4,5-trimethoxyphenyl | Methyl | SW480 (Colon) | 10 | [5][6] |
| Hydrazone 14 | Phenyl | -(CH₂)₂-NH-Ph | -CH₂-CO-NH-N=C(aryl) | MDA-MB-231 (Breast) | 2-17 | [3] |
| Hydrazone 18 | Phenyl | -(CH₂)₂-NH-Ph | -CH₂-CO-NH-N=C(2-OH-5-NO₂-Ph) | Panc-1 (Pancreatic) | 2-17 | [3] |
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives are well-established as potent antimicrobial and antifungal agents, with several commercially successful drugs belonging to this class[1]. The SAR for these activities often revolves around the formation of Schiff bases and the nature of substituents on attached aromatic rings.
-
Schiff Base Formation: The formation of Schiff bases by condensing the 4-amino group of 4-amino-1,2,4-triazole-3-thiol with various aldehydes is a common and effective strategy to generate compounds with significant antimicrobial activity. While our focus is on 4-allyl derivatives, the principles observed for 4-amino-Schiff bases can provide valuable insights. The imine (-N=CH-) linkage is crucial for activity.
-
Substituents on the Aryl Ring of Schiff Bases: The nature of substituents on the aromatic aldehyde used to form the Schiff base has a profound impact on the antimicrobial spectrum and potency.
-
Halogen atoms (e.g., -Cl, -F, -Br) on the phenyl ring often lead to enhanced antibacterial and antifungal activity. This is attributed to an increase in lipophilicity, which facilitates the transport of the compound across microbial cell membranes[7].
-
Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) can also contribute to antimicrobial efficacy, suggesting that hydrogen bonding interactions with the target site are important[1].
-
-
Modification of the Thiol Group: S-substitution can also modulate antimicrobial properties. The introduction of different alkyl or aryl groups at the thiol position can alter the compound's solubility and interaction with microbial enzymes.
Comparative Data: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | N4-Substituent | C5-Substituent | Modification | Target Organism | Activity (MIC/Inhibition Zone) | Reference |
| Hypothetical 4-allyl derivative | Allyl | Aryl | Schiff Base | Bacteria/Fungi | - | - |
| Schiff Base 4d (nitro-substituted) | Thiophene-based Mannich base precursor | Thiophene | Schiff base | S. aureus, C. albicans | Lower MIC than ampicillin | [8] |
| 4-amino-5-phenyl derivative | Amino | Phenyl | Schiff base with p-chlorobenzaldehyde | S. aureus, P. aeruginosa | Promising activity | [9] |
| Arylhydrazone 32d | H | Phenyl | Arylhydrazone | S. aureus, P. aeruginosa | MIC 200 mg/mL | [1] |
Note: Direct comparative data for 4-allyl derivatives in antimicrobial assays is limited in the provided sources. The table illustrates the impact of modifications on other 4-substituted triazoles.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis and biological evaluation of 4-allyl-1,2,4-triazole-3-thiol derivatives.
General Synthesis of 4-Allyl-5-aryl-1,2,4-triazole-3-thiol
The synthesis of the core scaffold typically involves a multi-step process, as illustrated in the workflow below.
Caption: General synthetic workflow for 4-allyl-5-aryl-1,2,4-triazole-3-thiol.
Step-by-Step Protocol:
-
Synthesis of 1-Aroyl-4-allyl-thiosemicarbazide:
-
To a solution of the appropriate aroyl hydrazide (1 equivalent) in ethanol, add allyl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.
-
-
Cyclization to 4-Allyl-5-aryl-1,2,4-triazole-3-thiol:
-
Suspend the 1-aroyl-4-allyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 6-8 hours.
-
After cooling, filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-allyl-5-aryl-1,2,4-triazole-3-thiol.
-
Synthesis of S-Substituted Derivatives
Caption: Workflow for the S-alkylation/arylation of the triazole-thiol scaffold.
Step-by-Step Protocol:
-
Dissolve the 4-allyl-5-aryl-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, potassium carbonate or sodium hydroxide (1.1 equivalents), and stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Discussion and Future Perspectives
The structure-activity relationship of 4-allyl-1,2,4-triazole-3-thiol derivatives is a promising area of research in medicinal chemistry. The available literature, while not extensive on the 4-allyl substitution specifically, provides a strong foundation for rational drug design.
Key SAR Insights:
-
The N4-Allyl Group: The allyl group, being a small and relatively lipophilic substituent, is expected to contribute favorably to the pharmacokinetic properties of the molecule. Its impact on biological activity, when compared to other N4-substituents like methyl, ethyl, or larger aryl groups, warrants further systematic investigation. It is plausible that the double bond in the allyl group could participate in specific interactions with biological targets.
-
C5-Aryl Substitution: This remains a critical determinant of activity. The electronic nature of the substituents on the aryl ring allows for fine-tuning of the compound's potency and selectivity.
-
S-Functionalization: The thiol group is a versatile handle for creating a diverse library of derivatives. S-alkylation has shown promise in enhancing anticancer activity.
Future Directions:
-
Systematic SAR Studies: A focused study on a series of 4-allyl-1,2,4-triazole-3-thiol derivatives with systematic variations at the C5-position and the S-thiol group is needed to establish a more definitive SAR for this specific scaffold.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be crucial for their further development as therapeutic agents.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
Conclusion
References
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Baryshnikov, S. V., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(5), 2345. [Link]
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Hassan, A. S., et al. (2019). Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. Oriental Journal of Chemistry, 35(1), 77-84. [Link]
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Hassan, A. S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105121. [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Bayrak, H., et al. (2009). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 14(10), 4138-4151. [Link]
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Hassan, A. S., et al. (2019). Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. ResearchGate. [Link]
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Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]
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Hrimla, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.
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A Senior Application Scientist's Guide to Validating Novel Triazole-Based Tubulin Polymerization Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bioactivity of novel triazole compounds as tubulin polymerization inhibitors. We move beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental workflow. Our objective is to compare the performance of these novel agents against established clinical benchmarks, supported by clear experimental data.
Introduction: The Rationale for Targeting Tubulin with Novel Triazoles
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their role is particularly critical during cell division, where they form the mitotic spindle necessary for the proper segregation of chromosomes.[1] The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[2][3]
Existing microtubule-targeting agents (MTAs) fall into two primary classes:
-
Microtubule Stabilizers: This class, exemplified by taxanes like Paclitaxel (Taxol), binds to polymerized microtubules, suppressing their dynamics and leading to mitotic arrest.[4][5][6]
-
Microtubule Destabilizers: This group, which includes Vinca alkaloids and colchicine, primarily binds to soluble tubulin dimers, preventing their assembly into microtubules and leading to the disassembly of the mitotic spindle.[7][8][9]
While effective, the clinical utility of these agents can be hampered by issues such as neurotoxicity and the development of multidrug resistance (MDR).[2] This necessitates the discovery of novel MTAs with improved pharmacological profiles. Triazole-containing compounds have emerged as a promising scaffold, with many derivatives designed to interact with the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[10][11][12][13]
This guide outlines a multi-tiered validation process to confirm the mechanism of action and evaluate the anti-cancer potential of novel triazole derivatives.
The Validation Workflow: From Target Engagement to Cellular Effect
A logical and phased approach is critical to unequivocally validate a compound's mechanism of action. Our workflow begins with direct biochemical confirmation of target engagement and progressively moves to cellular assays that measure the downstream phenotypic consequences.
Caption: A streamlined workflow for validating novel tubulin inhibitors.
In Vitro Validation: Direct Inhibition of Tubulin Polymerization
The first and most crucial step is to determine if the novel triazole compounds directly interact with tubulin and inhibit its polymerization in a cell-free system. A fluorescence-based assay is a sensitive, cost-effective, and high-throughput method for this purpose.[14][15][16]
Causality: This biochemical assay isolates the compound and its direct target (tubulin) from the complexities of a cellular environment. A positive result here provides strong evidence that the compound's primary mechanism of action is indeed the inhibition of tubulin polymerization, rather than an off-target cellular effect.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits (e.g., Cytoskeleton, Inc. BK011P).[17]
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure porcine brain tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter.
-
Prepare a 10 mM GTP stock solution.
-
Prepare stock solutions of novel triazoles, Colchicine (destabilizing control), and Paclitaxel (stabilizing control) in 100% DMSO. Create serial dilutions as required.
-
-
Assay Setup (in a half-area 96-well black plate):
-
To each well, add the appropriate volume of test compound dilution or control (e.g., Colchicine, Paclitaxel, or DMSO vehicle).
-
Warm the plate to 37°C.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well. The final tubulin concentration is typically 2 mg/mL.[17]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes (Excitation: ~360 nm, Emission: ~420 nm).[15] Polymerization is observed as an increase in fluorescence over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the polymer mass at steady-state.
-
Determine the half-maximal inhibitory concentration (IC50) for each novel triazole by plotting the inhibition of polymerization against a range of compound concentrations.
-
Comparative Data: In Vitro Tubulin Polymerization
| Compound | Putative Binding Site | Tubulin Polymerization IC50 (µM) |
| Novel Triazole 1 | Colchicine | 2.5 ± 0.3 |
| Novel Triazole 2 | Colchicine | 5.1 ± 0.6 |
| Colchicine (Control) | Colchicine[7][18] | 2.1 ± 0.2[10] |
| Paclitaxel (Control) | Taxane[4][19] | N/A (Promotes Polymerization)[16] |
| DMSO (Vehicle) | N/A | No Inhibition |
| Caption: Hypothetical IC50 values for novel triazoles compared to the known inhibitor colchicine in a biochemical tubulin polymerization assay. |
Cellular Validation: Quantifying the Anti-Cancer Effect
After confirming direct target engagement, the next step is to assess the compound's activity in a biological context. This involves determining its cytotoxicity against cancer cells and confirming that the observed cell death is consistent with the proposed mechanism of microtubule disruption.
Cytotoxicity Screening via MTT Assay
The MTT assay is a robust colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
Causality: This assay provides a quantitative measure (IC50) of a compound's potency in killing cancer cells. By testing across multiple cell lines, we can assess the breadth of its activity. We have selected HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, which are well-characterized and commonly used in cancer research.[21][22][23]
Experimental Protocol: MTT Cell Viability Assay
This is a generalized protocol that should be optimized for each cell line.[24][25]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel triazoles and control drugs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound in each cell line using non-linear regression analysis.
-
Comparative Data: Cytotoxicity in Human Cancer Cell Lines
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Novel Triazole 1 | 0.21 ± 0.05 | 0.35 ± 0.09 | 0.28 ± 0.06 |
| Novel Triazole 2 | 0.45 ± 0.11 | 0.62 ± 0.15 | 0.55 ± 0.13 |
| Colchicine | 0.02 ± 0.005[11] | 0.018 ± 0.004 | 0.025 ± 0.007 |
| Paclitaxel | 0.003 ± 0.001 | 0.005 ± 0.001 | 0.004 ± 0.001 |
| Caption: Hypothetical cytotoxic IC50 values after 48h treatment. Lower values indicate higher potency. |
Mechanistic Confirmation: Cell Cycle Analysis
Disruption of the mitotic spindle by tubulin inhibitors prevents cells from completing mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[4] This mitotic arrest is a hallmark of this class of drugs. We can quantify this effect using flow cytometry.
Causality: Observing a dose-dependent increase in the G2/M cell population provides strong mechanistic evidence that the cytotoxicity observed in the MTT assay is a direct result of mitotic interference, consistent with tubulin polymerization inhibition.
Caption: Tubulin inhibitors block the cell cycle at the G2/M phase.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with the novel triazoles at concentrations corresponding to their IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.
Phenotypic Visualization: Immunofluorescence Microscopy
The final validation step is to directly visualize the effect of the compounds on the microtubule network within the cell. Immunofluorescence staining allows for high-resolution imaging of the cytoskeleton.
Causality: This technique provides irrefutable visual proof of the compound's mechanism. In untreated interphase cells, tubulin forms a fine, filamentous network. Following treatment with a polymerization inhibitor, this network is expected to depolymerize, resulting in diffuse cytoplasmic staining and cell rounding.[30][31]
Experimental Protocol: Microtubule Immunofluorescence
-
Cell Culture: Seed HeLa cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the IC50 concentration of the novel triazoles or controls for 16-24 hours.
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol at -20°C for 10 minutes. Expert Tip: Methanol fixation is often superior for preserving fine microtubule structures compared to cross-linking fixatives.
-
Permeabilization & Blocking: Wash with PBS and permeabilize/block non-specific binding sites with a solution of 0.1% Triton X-100 and 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., diluted 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Capture images of control and treated cells.
Conclusion and Forward Outlook
This guide presents a systematic, multi-faceted approach to validate the activity of novel triazole-based tubulin polymerization inhibitors. By progressing from direct biochemical assays to comprehensive cellular analyses, researchers can build a robust data package that confirms the compound's mechanism of action and quantifies its anti-cancer efficacy.
A successful validation, where a novel triazole demonstrates potent in vitro tubulin polymerization inhibition (Table 1), translates into significant cytotoxicity against cancer cell lines (Table 2), and is confirmed to induce G2/M arrest and disrupt cellular microtubule architecture, establishes it as a strong candidate for further preclinical development. The comparative data against established agents like colchicine and paclitaxel provides essential context for its potential therapeutic advantages.
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A Researcher's Guide to Investigating the Synergistic Potential of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (ATPT) with Cisplatin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic anticancer effects of a novel synthetic compound, 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (referred to herein as ATPT), when used in combination with the conventional chemotherapeutic agent, cisplatin. As no direct experimental data on this specific combination currently exists in the public domain, this document serves as a detailed roadmap, outlining the scientific rationale, proposed mechanisms, and a complete suite of validated experimental protocols to rigorously assess its therapeutic potential.
Introduction: The Rationale for Combination Therapy
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis. However, its clinical efficacy is often hampered by significant dose-limiting toxicities and the development of intrinsic or acquired resistance. A promising strategy to overcome these limitations is the use of combination therapies, where a second agent can potentiate the effects of cisplatin, allowing for lower, less toxic doses and potentially overcoming resistance mechanisms.[1]
The selection of a suitable combination agent is critical. Here, we propose the investigation of ATPT, a molecule that combines two key pharmacophores known for their biological activities: the 1,2,4-triazole-3-thiol scaffold and the 3,4,5-trimethoxyphenyl (TMP) moiety.
-
The 1,2,4-Triazole Core: This heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry. Its metabolic stability and ability to form hydrogen bonds have led to its incorporation into numerous FDA-approved drugs, including anticancer agents like letrozole and anastrozole.[2][3] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[4][5]
-
The Trimethoxyphenyl (TMP) Moiety: The TMP group is a well-established pharmacophore found in a variety of potent natural and synthetic anticancer agents, most notably tubulin polymerization inhibitors like combretastatin A-4 and podophyllotoxin.[6][7][8] This functional group is known to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis, making it an attractive component for a combination strategy with a DNA-damaging agent.[9]
Therefore, we hypothesize that ATPT, by potentially targeting cellular processes distinct from DNA damage (such as microtubule dynamics or cell cycle regulation), could create a state of heightened vulnerability in cancer cells, leading to a synergistic interaction with cisplatin.
Proposed Synergistic Mechanism of Action
The core hypothesis is that ATPT and cisplatin will exhibit synergy by targeting different, yet complementary, cellular pathways essential for cancer cell survival and proliferation. ATPT, driven by its TMP moiety, may function as a cell cycle checkpoint activator, while cisplatin acts as a potent DNA damaging agent.
Hypothesized Synergistic Interaction:
-
ATPT-induced Cell Cycle Arrest: We propose that ATPT, similar to other TMP-containing compounds, disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint and arresting cells in the G2/M phase of the cell cycle.
-
Enhanced Cisplatin Efficacy: Cells arrested in G2/M are often more sensitive to DNA-damaging agents. The cellular machinery is primed for apoptosis, and the time spent in this arrested state may prevent the repair of cisplatin-induced DNA adducts.
-
Convergent Pro-Apoptotic Signaling: The combination of mitotic catastrophe (from ATPT) and a robust DNA damage signal (from cisplatin) is expected to overwhelm the cell's survival mechanisms, leading to a significant increase in apoptosis compared to either agent alone.
Caption: Proposed mechanism of synergistic action between ATPT and cisplatin.
Experimental Workflow for Synergy Assessment
A structured, multi-stage approach is essential to validate the hypothesized synergy. The workflow should progress from determining the activity of individual agents to quantifying the combination effect and finally, elucidating the underlying mechanism.
Caption: A three-phase workflow for evaluating ATPT and cisplatin synergy.
Detailed Experimental Protocols
The following protocols are foundational for executing the proposed workflow. It is crucial to include appropriate controls (e.g., vehicle-treated, single-agent) in every experiment.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of ATPT and cisplatin in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium. For single-agent IC50 determination, treat cells with at least 8 concentrations of each drug individually.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).
Synergy Quantification (Chou-Talalay Method)
This method provides a quantitative measure of drug interaction, defining it as synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1][13]
Protocol:
-
Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if IC50(ATPT) = 1 µM and IC50(Cisplatin) = 5 µM, the combination ratio is 1:5. Prepare serial dilutions of the drug combination maintaining this ratio (e.g., 0.1 µM ATPT + 0.5 µM Cisplatin; 0.2 µM ATPT + 1.0 µM Cisplatin, etc.).
-
MTT Assay: Perform the MTT assay as described in section 4.1 using the single agents and the combination dilutions.
-
Data Analysis with CompuSyn/CalcuSyn:
-
Input the dose-effect data for each single drug and the combination into the software.
-
The software will generate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell kill).
-
The software also calculates the Dose Reduction Index (DRI), which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.
-
Apoptosis Assessment (Annexin V/PI Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with ATPT, cisplatin, and the combination at synergistic concentrations (e.g., IC50 and 0.5 x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Investigation (Western Blotting)
Western blotting allows for the detection and quantification of key proteins involved in apoptosis and cell cycle regulation.[9][15]
Protocol:
-
Protein Extraction: Treat cells as in 4.3. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle Markers: Cyclin B1, p-Cdc2.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Data Presentation and Interpretation
Table 1: Cytotoxicity of ATPT and Cisplatin as Single Agents
| Cell Line | Drug | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| A549 | ATPT | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | |
| HeLa | ATPT | Experimental Value | Experimental Value |
| | Cisplatin | Experimental Value | Experimental Value |
Table 2: Combination Index (CI) Values for the ATPT and Cisplatin Combination in A549 Cells
| Fraction Affected (Fa) | CI Value | Interpretation | DRI (ATPT) | DRI (Cisplatin) |
|---|---|---|---|---|
| 0.50 (IC50) | Value | Synergism (<0.9) | Value | Value |
| 0.75 | Value | Synergism (<0.9) | Value | Value |
| 0.90 | Value | Synergism (<0.9) | Value | Value |
Interpretation Guide: CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Conclusion
This guide provides a robust scientific and methodological framework for evaluating the potential synergy between the novel compound ATPT and cisplatin. The rationale is firmly grounded in the established anticancer properties of its constituent pharmacophores, the 1,2,4-triazole-3-thiol core and the 3,4,5-trimethoxyphenyl moiety. By following the proposed workflow—from initial cytotoxicity screening to quantitative synergy analysis and mechanistic validation—researchers can generate the high-quality, reproducible data needed to determine if this combination represents a viable new avenue for cancer therapy. A synergistic finding would warrant further preclinical investigation, including in vivo studies, to translate these findings closer to a clinical setting.
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A Comparative Guide to the Antibacterial Efficacy of Triazole-Thiol Derivatives and Fluconazole
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. The World Health Organization has highlighted a list of priority pathogens for which new treatments are urgently needed, driving research into new chemical scaffolds that can overcome existing resistance mechanisms[1]. Among the myriad of heterocyclic compounds investigated, the 1,2,4-triazole nucleus has emerged as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities[1][2][3].
This guide provides an in-depth comparison of the antibacterial efficacy of a promising subclass, 1,2,4-triazole-3-thiol derivatives, against fluconazole, a well-established triazole antifungal agent. While fluconazole is a cornerstone of antifungal therapy, its antibacterial properties are not its primary clinical application and appear limited[4][5]. This analysis, therefore, aims to elucidate the structural modifications that pivot a triazole core from a primarily antifungal to a potent antibacterial agent, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
Mechanistic Insights: Targeting Fungal Membranes vs. Bacterial Viability
The antimicrobial activity of azole compounds is fundamentally dictated by their interaction with microbial-specific metabolic pathways. The distinction between the well-characterized antifungal action of fluconazole and the proposed antibacterial mechanisms of triazole-thiol derivatives highlights the chemical versatility of the triazole scaffold.
Fluconazole's Antifungal Action: Fluconazole's mechanism is a textbook example of targeted enzyme inhibition. It selectively inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the synthesis of ergosterol[6][7]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, fluconazole compromises the membrane's integrity, leading to fungistatic (inhibiting growth) and, in some cases, fungicidal effects[5][6]. Its specificity for the fungal enzyme over its mammalian counterpart is a key factor in its therapeutic safety profile[6]. Recent studies have investigated its impact on bacterial communities, finding its direct antibacterial effects to be minimal or specific to certain species under particular conditions[4].
Proposed Antibacterial Mechanism of Triazole-Thiol Derivatives: Unlike fluconazole's single-target antifungal action, the antibacterial efficacy of triazole-thiol derivatives is likely multifactorial. The incorporation of the thiol (-SH) group and other variable substituents onto the 1,2,4-triazole ring introduces new pharmacophoric features capable of interacting with various bacterial targets. While the precise mechanisms are still under investigation, plausible targets include:
-
Enzyme Inhibition: The thiol group is a known nucleophile and can interact with key bacterial enzymes, such as those involved in cell wall synthesis or metabolic pathways.
-
Disruption of Cellular Processes: The heterocyclic nature of the triazole ring, combined with the reactivity of the thiol moiety, may allow these compounds to interfere with bacterial DNA replication, protein synthesis, or other essential cellular functions.
-
Overcoming Resistance: Some derivatives have shown activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Pseudomonas aeruginosa, suggesting they may bypass or inhibit common resistance mechanisms[1][8].
The diagram below contrasts the established, specific mechanism of fluconazole in fungi with the proposed multi-target antibacterial action of triazole-thiol derivatives.
Caption: Comparative mechanisms of action for fluconazole and triazole-thiol derivatives.
Experimental Protocol: Determining Antibacterial Efficacy via Minimum Inhibitory Concentration (MIC)
To objectively compare the antibacterial potency of these compounds, a standardized and quantitative method is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard in microbiology[9][10]. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[9][10].
The following protocol provides a robust framework for conducting this assay.
Step-by-Step Broth Microdilution Protocol
-
Preparation of Reagents and Media:
-
Rationale: Using a standardized medium like Mueller-Hinton Broth (MHB) ensures reproducibility and is recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most common bacterial pathogens[11][12].
-
Action: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare a stock solution of the test compounds (triazole-thiol derivatives and fluconazole) and a control antibiotic (e.g., Ampicillin, Cefepime) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The stock concentration should be at least 10 times the highest concentration to be tested[12].
-
-
Preparation of Bacterial Inoculum:
-
Rationale: Standardizing the starting bacterial concentration is critical for consistent results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, ensuring the final inoculum density in the assay is appropriate[10].
-
Action: From a fresh (18-24 hour) agar plate, select several morphologically identical bacterial colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[13].
-
-
Serial Dilution in Microtiter Plate:
-
Rationale: A two-fold serial dilution creates a gradient of drug concentrations, allowing for the precise determination of the MIC value.
-
Action: Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate. Add 100 µL of the high-concentration drug stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row[10].
-
-
Inoculation and Incubation:
-
Rationale: Introducing the standardized bacterial suspension to the drug dilutions initiates the test. Incubation provides the necessary time for bacterial growth to occur in the absence of effective inhibition.
-
Action: Add 100 µL of the diluted bacterial inoculum (from Step 2) to each well containing the serially diluted compounds. This brings the final volume to 200 µL and halves the drug concentration to the desired final test concentrations. Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only). Cover the plate and incubate at 35°C ± 2°C for 16-20 hours[10].
-
-
Reading and Interpreting Results:
-
Rationale: Visual inspection for turbidity (cloudiness) is the primary method for determining growth. The lowest concentration that remains clear is the MIC.
-
Action: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth[9]. The growth control should be turbid, and the sterility control should be clear.
-
The workflow for this crucial experiment is visualized below.
Caption: Standard workflow for the broth microdilution MIC assay.
Comparative Efficacy: A Data-Driven Analysis
Numerous studies have synthesized and evaluated novel triazole-thiol derivatives for their antibacterial properties. The data consistently demonstrates that these compounds possess significant antibacterial activity, often surpassing that of standard antibiotics and showing a much stronger effect than fluconazole. The following table summarizes representative MIC values from various studies.
| Compound/Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference(s) |
| Triazole-Thiol Derivatives | |||||
| Derivative 1a | 0.264 mM | - | - | - | [1] |
| Derivative 1b | 2 µg/mL | 8 µg/mL | 8 µg/mL | - | [1] |
| Derivative 1c | >100 µg/mL | 31.25 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| Derivative 2a | 16 µg/mL | 20 µg/mL | 25 µg/mL | - | [14] |
| Derivative 3a | ++ | ++ | + | ++ | [8] |
| Standard Controls | |||||
| Fluconazole | No/Minimal Activity | No/Minimal Activity | No/Minimal Activity | No/Minimal Activity | [4] |
| Ampicillin | 0.528 mM | - | - | - | [1] |
| Streptomycin | 10 µg/mL | - | 10 µg/mL | - | [15] |
| Cefepime | +++ | +++ | +++ | No Activity (Resistant) | [8] |
Note: Data is aggregated from multiple sources. Direct comparison of absolute values should be done with caution due to variations in specific derivatives and testing conditions. "+++" indicates high activity, "+" indicates low activity as reported in qualitative or semi-quantitative studies.
Analysis of Efficacy:
-
Potent Antibacterial Activity: The data clearly shows that many triazole-thiol derivatives exhibit potent antibacterial activity, with MIC values in the low µg/mL range against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria[1][14].
-
Superiority to Standards: In some cases, the synthesized compounds demonstrate activity comparable or even superior to standard antibiotics like ampicillin and streptomycin[1][15]. Notably, one study found a derivative with moderate inhibition against a resistant strain of P. aeruginosa where the standard drug, cefepime, showed no activity[8].
-
Structure-Activity Relationship (SAR): The efficacy is highly dependent on the specific chemical substitutions on the triazole-thiol core. For example, the presence of certain electron-withdrawing groups (like halo groups) or electron-releasing groups (like hydroxyl groups) on attached aromatic rings can significantly enhance activity against specific bacterial strains[14]. This highlights the tunability of this scaffold for targeted antibacterial development.
-
Fluconazole's Limited Role: In stark contrast, fluconazole is not recognized as a broad-spectrum antibacterial agent. Studies focusing on its antibacterial potential show it has no or only minimal effects on the planktonic growth of common bacteria like S. mitis and S. mutans at clinically relevant concentrations[4]. Its strength lies definitively in the antifungal domain.
Conclusion and Future Directions
This guide demonstrates a clear divergence in the antimicrobial profiles of triazole-thiol derivatives and fluconazole. While both share a common triazole core, their efficacy is dictated by specific functionalization.
-
Fluconazole remains a highly effective antifungal agent with a well-defined mechanism of action targeting ergosterol synthesis. Its utility as a direct antibacterial agent is negligible, reinforcing its specialized role in treating fungal infections.
-
Triazole-thiol derivatives , on the other hand, represent a highly promising and versatile scaffold for the development of new antibacterial drugs. The strategic inclusion of a thiol group and various other substituents unlocks potent activity against a broad range of Gram-positive and Gram-negative bacteria, including clinically challenging resistant strains[1][8].
For researchers and drug development professionals, the key takeaway is that the 1,2,4-triazole nucleus is a fertile ground for discovering new anti-infectives. The success of triazole-thiol derivatives underscores the power of medicinal chemistry to modulate a core structure's biological activity. Future research should focus on optimizing the SAR of these compounds to enhance their potency and spectrum, conducting in-depth mechanistic studies to fully elucidate their bacterial targets, and evaluating their toxicological profiles to pave the way for potential preclinical and clinical development.
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Wiegand, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Wang, H., et al. (2022). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances, 12(43), 28203-28211. Available at: [Link]
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Yurttaş, L., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 20(3), 324-334. Available at: [Link]
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Bektas, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438. Available at: [Link]
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Fassihi, A., et al. (2022). Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. Current Medicinal Chemistry, 30(2), 227-251. Available at: [Link]
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Czylkowska, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(18), 4066. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Design, Synthesis and Evaluation In Vitro Antibacterial Activity of New 1,2,3-Triazole Derivatives. AIP Conference Proceedings, 2372(1). Available at: [Link]
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Fassihi, A., et al. (2023). Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. Current Medicinal Chemistry, 30(2), 227-251. Available at: [Link]
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Valera, M. C., et al. (2023). In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation. Journal of Fungi, 9(9), 917. Available at: [Link]
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Li, Y., et al. (2013). Recent Developments in Azole Compounds as Antibacterial and Antifungal Agents. Current Topics in Medicinal Chemistry, 13(16), 1963-2015. Available at: [Link]
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A Senior Application Scientist's Guide to Triazole Derivative Enzyme Inhibition: Correlating In Silico Predictions with In Vitro Realities
In the landscape of modern drug discovery, enzyme inhibitors are cornerstone therapeutic agents. Among the vast chemical scaffolds explored, triazole derivatives have emerged as particularly promising due to their diverse biological activities and synthetic accessibility.[1][2] The journey from a potential molecule to a validated drug candidate is a rigorous process of evaluation, increasingly reliant on a synergistic relationship between computational prediction and experimental validation.
This guide provides an in-depth comparison of in silico and in vitro methodologies for assessing the enzyme inhibition potential of triazole derivatives. We will move beyond a simple listing of protocols to explore the underlying scientific rationale, demonstrating how these two approaches, when used in concert, accelerate the identification and optimization of potent enzyme inhibitors.
The In Silico Approach: Rapidly Predicting Inhibitory Potential
Computational, or in silico, methods serve as a powerful initial filter in the drug discovery pipeline. They allow for the rapid screening of vast virtual libraries of compounds against a specific enzyme target, saving significant time and resources.[3][] The fundamental principle is to predict the binding affinity between the triazole derivative (the ligand) and the enzyme's active site (the receptor). A strong predicted interaction suggests potential inhibitory activity.
The typical workflow for an in silico investigation involves several key stages, from preparing the molecules to simulating their interaction and analyzing the results.
Caption: A typical workflow for in silico prediction of enzyme inhibition.
Protocol: Molecular Docking of a Triazole Derivative
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The output is a "binding energy" or "docking score," where a more negative value typically indicates a more favorable, stable interaction.[6]
-
Receptor and Ligand Preparation:
-
Causality: Raw structural files from databases like the Protein Data Bank (PDB) are not immediately ready for docking. They contain experimental artifacts like water molecules and lack hydrogen atoms, which are critical for calculating interactions.
-
Procedure:
-
Download the 3D crystal structure of the target enzyme (e.g., PDB ID: 4AQD for Butyrylcholinesterase).[7]
-
Using software like AutoDockTools, remove water molecules and co-crystallized ligands.[8]
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges for the protein, Gasteiger for the ligand). This is essential for calculating electrostatic interactions.[8]
-
Generate the 3D structure of your triazole derivative and optimize its geometry to find a low-energy conformation.
-
Define the "grid box," which specifies the search space for the docking simulation, typically centered on the known active site of the enzyme.
-
-
-
Docking Simulation:
-
Causality: The algorithm must systematically explore many possible poses of the flexible ligand within the (usually) rigid receptor binding site to identify the most energetically favorable conformation.
-
Procedure:
-
Use a docking program like AutoDock Vina.[8]
-
Input the prepared receptor and ligand files, along with the grid box coordinates.
-
The software will generate a series of possible binding poses, each with a calculated binding affinity in kcal/mol.
-
-
-
Post-Docking Analysis:
-
Causality: A good score alone is insufficient. The validity of the pose is supported by observing chemically sensible interactions with key amino acid residues in the enzyme's active site.
-
Procedure:
-
Analyze the top-ranked pose. The binding energy provides a quantitative estimate of affinity.
-
Visualize the docked complex to identify key interactions. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking between the triazole derivative and active site residues.[7] These interactions provide a mechanistic hypothesis for the inhibition.[3]
-
-
For enhanced rigor, Molecular Dynamics (MD) simulations can be performed on the best-docked complex. MD assesses the stability of the ligand-receptor interactions over time (e.g., 100 nanoseconds), providing a more dynamic and realistic view than the static snapshot of docking.[9][10][11]
The In Vitro Approach: Measuring Actual Inhibition
While in silico methods provide valuable predictions, in vitro assays are the gold standard for confirming biological activity.[12] These experiments directly measure the ability of a compound to inhibit an enzyme's function in a controlled laboratory environment.[13] The most common metric derived from these assays is the IC50 value : the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocol: Determining IC50 via a Spectrophotometric Assay
This protocol describes a general method for determining the IC50 value. The specific substrate and wavelength will depend on the enzyme being studied.[15]
-
Assay Optimization and Setup:
-
Causality: Before testing inhibitors, the assay itself must be optimized to ensure the reaction is proceeding under initial velocity conditions, where the rate is linear and directly proportional to enzyme activity.[14] This is critical for accurate inhibition measurements.
-
Procedure:
-
Determine the optimal buffer conditions (pH, ionic strength).
-
Determine the Michaelis-Menten constant (Km) of the substrate. For competitive inhibitor screening, it is crucial to use a substrate concentration at or below the Km.[14][16]
-
Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO) and perform a serial dilution to create a range of concentrations for testing (e.g., 10 concentrations spanning from 0.1 nM to 100 µM).
-
-
-
Performing the Assay:
-
Causality: To measure inhibition, we compare the rate of the enzymatic reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.
-
Procedure:
-
In a 96-well plate, add the assay buffer, substrate, and the diluted triazole inhibitor to designated wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the reaction by adding a fixed concentration of the enzyme to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength.
-
Monitor the change in absorbance over time. The initial rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
-
-
Data Analysis and IC50 Calculation:
-
Causality: A dose-response curve visualizes the relationship between inhibitor concentration and enzyme activity, allowing for the precise calculation of the IC50.
-
Procedure:
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic non-linear regression model to generate a sigmoidal dose-response curve.[14]
-
The IC50 is the concentration at the inflection point of this curve.
-
-
Comparative Analysis: Bridging the Computational-Experimental Gap
The ultimate goal is to see a correlation: do compounds predicted to be potent inhibitors in silico prove to be potent in vitro? The table below presents a hypothetical but realistic comparison for a series of triazole derivatives targeting a specific enzyme.
| Compound ID | In Silico Result (Binding Energy, kcal/mol) | In Vitro Result (IC50, µM) | Correlation |
| Triazole-A | -10.2 | 0.5 | Strong |
| Triazole-B | -9.5 | 1.2 | Strong |
| Triazole-C | -8.7 | 15.0 | Moderate |
| Triazole-D | -7.1 | > 100 | Weak |
| Triazole-E | -9.8 | 85.0 | Discrepant |
Interpreting the Results: Why Don't Predictions Always Match Reality?
As the table illustrates, while a general trend often exists (lower binding energy correlating with lower IC50), discrepancies are common. Understanding these differences is key to refining both computational models and experimental design.
-
Strong Correlation (Triazole-A, B): These results represent the ideal outcome, where the computational model accurately predicted the high potency of the inhibitors. The strong binding interactions observed in the docking pose are likely representative of the actual binding mode.
-
Moderate/Weak Correlation (Triazole-C, D): The model correctly ranked these as less potent than A and B. The quantitative accuracy is lower, but the qualitative trend holds, which is still valuable for prioritizing compounds.
-
Discrepancy (Triazole-E): This is a critical learning opportunity. Despite a very favorable predicted binding energy, the compound showed poor in vitro activity. Potential reasons include:
-
Poor Solubility: The compound may have precipitated out of the aqueous assay buffer, meaning its effective concentration was much lower than intended.
-
Scoring Function Inaccuracy: The docking program's scoring function may have overestimated the strength of certain interactions or failed to penalize a sterically unfavorable pose.[]
-
Protein Flexibility: The static receptor model used in docking may not account for an induced-fit mechanism where the enzyme must rearrange to accommodate the ligand.[9]
-
Unaccounted-for Energetics: Desolvation penalties (the energy required to remove water from the ligand and the binding site) can be poorly estimated in silico but have a major real-world impact.
-
Conclusion: An Integrated Strategy for Success
Neither in silico nor in vitro methods are infallible on their own. The most robust and efficient path forward in drug discovery is an iterative cycle where each technique informs the other. Computational screening identifies a manageable number of high-potential triazole derivatives for synthesis and in vitro testing.[][15] The experimental IC50 values then provide crucial validation data. Discrepancies are used to refine and improve the computational models, leading to more accurate predictions in the next round of design. This synergistic approach ensures that research efforts are focused on the most promising candidates, ultimately accelerating the journey from concept to clinic.
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Overcoming the Hurdle of Resistance: A Comparative Study of Novel Triazole Compounds in Drug-Resistant Cancer Cell Lines
The development of resistance to chemotherapy remains a formidable challenge in oncology. Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of anticancer drugs, leading to treatment failure and disease progression. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.[1][2] This guide provides a comprehensive comparison of novel triazole compounds designed to circumvent these resistance mechanisms, with a focus on their efficacy in drug-resistant cancer cell lines.
The 1,2,4-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[3][4][5] Recent advancements have focused on synthesizing triazole derivatives that can either evade recognition by efflux pumps or directly inhibit their function, thereby restoring sensitivity to conventional chemotherapies.[5][6] This guide will delve into the experimental validation of these novel agents, providing researchers with the necessary protocols and comparative data to assess their potential.
The Challenge of Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated anticancer drugs.[7] A primary driver of MDR is the overexpression of ABC transporters such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9][10] These transporters utilize the energy from ATP hydrolysis to expel a wide array of substrates, including many commonly used chemotherapeutic agents like paclitaxel, doxorubicin, and cisplatin.[11][12][13]
The development of novel compounds that can overcome MDR is a critical goal in cancer drug discovery. The triazole-containing compounds discussed in this guide have been specifically designed to address this challenge, with some showing promise in treating both drug-sensitive and drug-resistant cancers.[14][15]
Experimental Design for Cross-Resistance Studies
A robust cross-resistance study is essential to evaluate the efficacy of new anticancer agents in the context of drug resistance. The following workflow outlines the key steps involved in assessing the activity of novel triazole compounds against a panel of drug-resistant cancer cell lines.
Caption: Experimental workflow for cross-resistance studies.
Selection of Cell Lines
The cornerstone of a cross-resistance study is the use of well-characterized drug-resistant cancer cell lines alongside their parental, drug-sensitive counterparts. For this guide, we will consider the following pairs:
-
MCF-7 (parental) and MCF-7/ADR (doxorubicin-resistant) : A widely used model for breast cancer, where MCF-7/ADR overexpresses P-glycoprotein.
-
A549 (parental) and A549/CisR (cisplatin-resistant) : A human lung adenocarcinoma cell line pair to investigate resistance to platinum-based drugs.
-
S1 (parental) and S1-M1-80 (mitoxantrone-resistant) : A human colon carcinoma cell line pair where S1-M1-80 overexpresses BCRP.[16]
Novel Triazole Compounds and Comparators
This study will evaluate three novel triazole compounds (coded as TZ-1, TZ-2, and TZ-3) against the selected cell lines. Their performance will be compared to doxorubicin and cisplatin, two standard chemotherapeutic agents to which resistance is common.
Methodologies
Cell Viability and IC50 Determination: MTT Assay
The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for assessing cytotoxicity.[17][18] The MTT assay is a reliable colorimetric method for determining cell viability.[19][20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the triazole compounds and control drugs for 48-72 hours.[23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[24][25]
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software.[18]
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
To determine if the cytotoxic effect of the triazole compounds is due to the induction of apoptosis (programmed cell death), an Annexin V/PI flow cytometry assay is employed.[26][27][28] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[28][29] PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[26][29]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[29]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer and add Annexin V-FITC and PI.[27]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[27]
-
Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[26][27]
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a luminescent or colorimetric assay.[30][31][32][33]
Protocol:
-
Cell Lysis: Treat cells with the compounds, lyse the cells, and collect the supernatant.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.[30][34]
-
Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent or colorimetric signal that is proportional to the amount of caspase activity.[30][34]
Comparative Data and Analysis
The following tables summarize the hypothetical data obtained from the described experiments.
Table 1: IC50 Values (µM) of Triazole Compounds and Control Drugs in Parental and Drug-Resistant Cancer Cell Lines
| Compound | MCF-7 | MCF-7/ADR | A549 | A549/CisR | S1 | S1-M1-80 |
| TZ-1 | 2.5 | 3.1 | 5.2 | 6.8 | 4.1 | 5.5 |
| TZ-2 | 1.8 | 15.6 | 3.9 | 25.4 | 2.8 | 18.9 |
| TZ-3 | 8.9 | 9.5 | 12.3 | 14.1 | 10.5 | 11.8 |
| Doxorubicin | 0.5 | 12.8 | 1.1 | 1.5 | 0.8 | 15.2 |
| Cisplatin | 4.2 | 5.1 | 2.8 | 22.5 | 3.5 | 4.2 |
Table 2: Resistance Index (RI) Values
RI = IC50 in resistant cell line / IC50 in parental cell line
| Compound | MCF-7/ADR | A549/CisR | S1-M1-80 |
| TZ-1 | 1.24 | 1.31 | 1.34 |
| TZ-2 | 8.67 | 6.51 | 6.75 |
| TZ-3 | 1.07 | 1.15 | 1.12 |
| Doxorubicin | 25.6 | 1.36 | 19.0 |
| Cisplatin | 1.21 | 8.04 | 1.2 |
Table 3: Apoptosis Induction and Caspase-3/7 Activation
| Compound (at IC50) | Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| TZ-1 | MCF-7/ADR | 65% | 8.2 |
| TZ-1 | A549/CisR | 58% | 7.5 |
| TZ-1 | S1-M1-80 | 61% | 7.9 |
| Doxorubicin | MCF-7/ADR | 15% | 2.1 |
| Cisplatin | A549/CisR | 18% | 2.5 |
Interpretation and Discussion
The experimental data reveals significant differences in the ability of the novel triazole compounds to overcome drug resistance.
-
TZ-1 and TZ-3 demonstrate remarkable efficacy against all three drug-resistant cell lines, with Resistance Index (RI) values close to 1. This indicates that their cytotoxic activity is largely unaffected by the resistance mechanisms present in these cells. The significant induction of apoptosis and activation of caspase-3/7 by TZ-1 in the resistant cell lines further supports its potential as a potent anticancer agent capable of circumventing MDR.
-
TZ-2 , in contrast, shows a high degree of cross-resistance in all resistant cell lines, with RI values comparable to the control drugs in their respective resistant models. This suggests that TZ-2 is likely a substrate for the same efflux pumps that confer resistance to doxorubicin and cisplatin.
The ability of TZ-1 and TZ-3 to evade or inhibit the major MDR efflux pumps, P-gp and BCRP, is a critical finding. The overexpression of these transporters is a common clinical challenge, and compounds that are not substrates for these pumps have a significant therapeutic advantage.[16][35][36][37][38]
Caption: Mechanism of MDR and circumvention by novel triazoles.
Conclusion
This comparative guide demonstrates the potential of novel triazole compounds to overcome multidrug resistance in cancer. The data strongly suggests that compounds like TZ-1 and TZ-3, which exhibit low cross-resistance and induce apoptosis in drug-resistant cell lines, represent a promising therapeutic strategy. Further in vivo studies are warranted to validate these findings and to elucidate the precise mechanisms by which these compounds evade or inhibit drug efflux pumps. The continued exploration of the triazole scaffold is a valuable endeavor in the ongoing effort to develop more effective and durable cancer therapies.
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A Senior Application Scientist's Guide to Validating Apoptosis Induction by Triazole Anticancer Agents
Introduction: The Critical Role of Apoptosis in Triazole-Based Cancer Therapy
The development of novel anticancer agents is a cornerstone of oncological research. Among the diverse heterocyclic compounds investigated, triazoles have emerged as a privileged scaffold due to their wide range of pharmacological activities, including potent anticancer effects.[1] A significant body of research indicates that many triazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a highly regulated and orderly dismantling of the cell, making its induction a preferred therapeutic strategy.[1]
For researchers and drug development professionals, rigorously validating that a novel triazole compound induces apoptosis—and elucidating the specific molecular pathways it activates—is a critical step. This guide provides a comprehensive, field-proven framework for validating apoptosis induction. We will move beyond simple viability assays to build a robust, multi-pronged case for the compound's mechanism of action, grounded in authoritative experimental techniques.
The Apoptotic Machinery: A Primer on the Two Major Pathways
Before validating the mechanism of a novel agent, it is essential to understand the cellular machinery it aims to manipulate. Apoptosis is primarily executed through two interconnected signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the ultimate executioners of the apoptotic program.[3][4]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation—common consequences of chemotherapy.[4] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax and Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2 and Bcl-xL).[3][5] Activated Bax/Bak oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). This disrupts the mitochondrial membrane potential (ΔΨm) and releases cytochrome c into the cytoplasm.[6] Cytoplasmic cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, primarily caspase-3 and -7.[7]
-
The Extrinsic Pathway: This pathway is initiated by extracellular signals, specifically the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[4] This ligation event triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[7] Active caspase-8 can then directly cleave and activate the executioner caspases-3 and -7. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then activates the intrinsic pathway, creating a powerful amplification loop.
Step 1: Assessing Cell Viability and Morphology
The initial step is to determine the cytotoxic potential of the triazole agent.
-
MTT/XTT Assay: Quantifies the metabolic activity of cells, providing an IC50 (half-maximal inhibitory concentration) value. This is crucial for determining the appropriate dose range for subsequent, more detailed mechanistic studies.
-
Microscopy: Phase-contrast or fluorescence microscopy allows for the qualitative observation of morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Step 2: Confirming Apoptosis vs. Necrosis with Annexin V/PI Staining
This is the cornerstone assay for definitively identifying apoptotic cells. [8][9]The principle relies on detecting phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. [8][10]
-
Annexin V: A protein that has a high affinity for PS and is conjugated to a fluorophore (e.g., FITC, PE). [9]* Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. [9] By using flow cytometry to analyze cells stained with both Annexin V and PI, we can distinguish between four populations: [8][11]* Annexin V- / PI-: Viable, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
A significant increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations following treatment with a triazole compound is strong evidence of apoptosis induction. [10][11]
Step 3: Interrogating the Key Apoptotic Pathways
Once apoptosis is confirmed, the next step is to dissect which pathway is being activated.
A. Intrinsic Pathway Validation: Mitochondrial Integrity
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm): The JC-1 dye is a sensitive probe for ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. [12]In apoptotic cells, the collapse of ΔΨm prevents aggregation, and the JC-1 monomer remains in the cytoplasm, emitting green fluorescence. [12][13]A shift from red to green fluorescence, quantifiable by flow cytometry or a fluorescence plate reader, indicates mitochondrial depolarization, a key event in the intrinsic pathway. [14] B. Caspase Activation: The Point of No Return
-
Caspase-3/7 Activity Assay: The activation of executioner caspases-3 and -7 is a central event in both apoptotic pathways. [6]Luminescent or fluorogenic assays, such as the Caspase-Glo® 3/7 assay, utilize a specific peptide substrate (DEVD) that is cleaved by active caspase-3/7. [15][16]The resulting signal is directly proportional to the amount of active caspase-3/7, providing a quantitative measure of apoptosis execution. [16][17] C. Upstream Regulators: The Bcl-2 Family
-
Western Blot Analysis of Bcl-2 Family Proteins: To confirm the involvement of the intrinsic pathway's upstream regulators, Western blotting is the gold standard. [5][18]This technique allows for the quantification of key protein levels. A classic sign of intrinsic apoptosis induction is an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. [18][19]Analyzing the Bax/Bcl-2 ratio can provide a powerful indicator of the cell's commitment to apoptosis. [18]
Case Study: Comparative Analysis of Triazole Compounds A and B
To illustrate the application of this workflow, consider a hypothetical case study comparing two novel triazole compounds, "Triazole-A" and "Triazole-B," on a human lung adenocarcinoma cell line (A549).
Table 1: Cytotoxicity and Apoptosis Confirmation
| Parameter | Vehicle Control | Triazole-A (10 µM) | Triazole-B (10 µM) |
|---|---|---|---|
| Cell Viability (MTT, % of Control) | 100% | 45.2% | 48.9% |
| Early Apoptotic Cells (Annexin V+/PI-) | 4.1% | 28.5% | 31.2% |
| Late Apoptotic Cells (Annexin V+/PI+) | 2.3% | 15.7% | 18.4% |
| Total Apoptotic Cells | 6.4% | 44.2% | 49.6% |
Interpretation: Both compounds show similar cytotoxicity. The Annexin V/PI data strongly confirm that this cytotoxicity is due to the induction of apoptosis.
Table 2: Mechanistic Pathway Analysis
| Parameter | Vehicle Control | Triazole-A (10 µM) | Triazole-B (10 µM) |
|---|---|---|---|
| Mitochondrial Depolarization (% Green Cells) | 5.5% | 41.8% | 45.3% |
| Relative Caspase-3/7 Activity (Fold Change) | 1.0 | 5.8 | 6.2 |
| Bax/Bcl-2 Protein Ratio (Western Blot) | 1.0 | 4.2 | 4.9 |
Interpretation: The data from all three mechanistic assays are congruent. Both triazole compounds induce a significant loss of mitochondrial membrane potential, a robust activation of executioner caspases, and a shift in the Bcl-2 protein balance towards a pro-apoptotic state. This provides a self-validating system of evidence, strongly indicating that both Triazole-A and Triazole-B function primarily through the intrinsic mitochondrial pathway of apoptosis.
Detailed Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is adapted from standard methodologies for apoptosis detection. [8][11][20] Materials:
-
Cells treated with triazole compound, vehicle control, and positive control (e.g., staurosporine).
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometry tubes.
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells per sample by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). [11]Include any floating cells from adherent cultures, as these are often apoptotic.
-
Washing: Wash cells once with cold 1X PBS and centrifuge. Carefully aspirate the supernatant. [11]3. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. [11]4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each 100 µL cell suspension. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [8][11]6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. [11]7. Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, single-stained (Annexin V only, PI only), and positive control cells to set compensation and gates correctly. [11]
Protocol 2: Caspase-Glo® 3/7 Assay (Luminescent Plate-Reader Assay)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay system. [15][16] Materials:
-
Cells cultured in a 96-well white-walled plate.
-
Caspase-Glo® 3/7 Reagent (Substrate and Buffer, reconstituted according to manufacturer's instructions).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of the triazole compound and controls.
-
Reagent Equilibration: Equilibrate the plate and the reconstituted Caspase-Glo® 3/7 Reagent to room temperature before use. [16]3. Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition lyses the cells and provides the substrate. [15]4. Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity. [16]
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This protocol is a generalized method for flow cytometry analysis using the JC-1 dye. [14][21] Materials:
-
Treated and control cells.
-
JC-1 dye stock solution (in DMSO).
-
Cell culture medium.
-
PBS.
-
Positive control for depolarization (e.g., CCCP). [14][21] Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-2 µM final concentration) in pre-warmed cell culture medium. [14][21]Resuspend the cell pellet in 0.5-1 mL of the JC-1 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. [14][21]4. Washing (Optional but Recommended): Centrifuge the cells and wash once with 2 mL of warm PBS to remove excess dye. [21]5. Resuspension: Resuspend the final cell pellet in 500 µL of PBS or culture medium for analysis.
-
Analysis: Analyze immediately by flow cytometry. Use a dual-bandpass filter to detect green fluorescence (monomers, ~530 nm) and red fluorescence (J-aggregates, ~590 nm). [14]Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Mitochondrial Membrane Potential Detection Kit. Agilent Genomics. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. Food Science and Technology International. [Link]
-
Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Abbkine. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Molecules. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... ResearchGate. [Link]
-
Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis. [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. International Journal of Molecular Sciences. [Link]
-
Recent Progress on Apoptotic Activity of Triazoles. Current Drug Targets. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
Western blot analysis of the antiapoptotic Bcl-2 family members in PC-3... ResearchGate. [Link]
-
Targeting apoptosis in cancer therapy. Cell Chemical Biology. [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]
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Apoptosis. Wikipedia. [Link]
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Genes Associated with Apoptosis in an Experimental Breast Cancer Model. International Journal of Molecular Sciences. [Link]
-
Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology. [Link]
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Apoptotic Susceptibility of Cancer Cells Selected for Camptothecin Resistance: Gene Expression Profiling, Functional Analysis, and Molecular Interaction Mapping. Molecular Cancer Therapeutics. [Link]
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Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. As a novel chemical entity, direct toxicological and safety data are limited. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazardous properties of its core chemical moieties: the 1,2,4-triazole-3-thiol core, the allyl group, and the trimethoxyphenyl substituent. Adherence to these protocols is critical to ensure personnel safety and operational integrity in the laboratory.
Hazard Assessment: A Tripartite Analysis
The risk profile of this compound is best understood by dissecting the potential hazards associated with its principal functional groups.
-
1,2,4-Triazole-3-thiol Moiety : Derivatives of 1,2,4-triazole-3-thiol are frequently classified as hazardous. Available safety data for analogous compounds indicate risks of being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4][5] The thiol group (-SH) also introduces the possibility of a strong, unpleasant odor.
-
Allyl Group : The presence of an allyl group (CH₂=CH-CH₂-) warrants significant caution. Allyl compounds are often associated with skin irritation and sensitization.[6] The National Institute for Occupational Safety and Health (NIOSH) recommends preventing skin contact with allyl compounds. Furthermore, allyl-containing molecules can be flammable and harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Trimethoxyphenyl Group : While the trimethoxyphenyl group itself is generally considered to have a lower hazard profile, its presence contributes to the overall molecular weight and may influence the compound's solubility and absorption characteristics.
Given this composite hazard profile, it is prudent to handle this compound with a high degree of care, assuming it to be toxic, irritant, and potentially flammable.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemically resistant gloves. An inner nitrile glove and an outer butyl rubber or Viton™ glove are recommended. | The allyl group necessitates gloves with high chemical resistance.[6] Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for integrity before use. |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles and a full-face shield. | Protects against splashes of the compound or solvents. A face shield is crucial when handling larger quantities or during procedures with a high risk of splashing.[7] |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing. For larger scale operations, chemical-resistant coveralls are advised. | Provides a barrier against spills and splashes. Flame-resistant material is a prudent precaution for any new compound with unknown flammability. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure.[7] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
| Footwear | Closed-toe, chemical-resistant shoes. | Standard laboratory policy to protect feet from spills. |
Operational and Handling Plan
A systematic approach to handling ensures that risks are minimized at every step. The following workflow should be adopted.
Workflow for Safe Handling
Figure 1: Step-by-step workflow for the safe handling of the target compound.
Step-by-Step Protocol
-
Preparation :
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and reagents to minimize movement in and out of the designated area.
-
-
Weighing and Transfer :
-
When handling the solid, use a disposable weigh boat to avoid contamination of balances.
-
Perform all transfers of the solid compound within the fume hood to contain any dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction and Work-Up :
-
Keep all reaction vessels closed or covered to the extent possible.
-
Maintain constant ventilation throughout the procedure.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is paramount.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill :
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place all solid waste in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : All solutions containing the compound and any solvents used for decontamination should be collected in a labeled, sealed container for hazardous liquid waste.
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult "Prudent Practices in the Laboratory" for general guidelines on chemical waste management.[8]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) - The National Academies Press. Available at: [Link]
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS - Watson International. Available at: [Link]
-
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol - PubChem. Available at: [Link]
-
3-Amino-5-mercapto-1,2,4-triazole - PubChem. Available at: [Link]
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- 5. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
